molecular formula C12H13NOS B1448150 [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol CAS No. 886367-55-1

[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B1448150
CAS No.: 886367-55-1
M. Wt: 219.3 g/mol
InChI Key: JNTUVPMWGSQTJI-UHFFFAOYSA-N
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Description

[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTUVPMWGSQTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical overview of a robust and efficient synthetic pathway for [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (CAS: 886367-55-1). The core of this strategy is the renowned Hantzsch thiazole synthesis, a reliable method for constructing the thiazole heterocycle. The narrative dissects the synthesis into a logical, multi-step sequence, beginning with a retrosynthetic analysis to identify key precursors. Each synthetic step—from the preparation of the requisite 2-ethylbenzenecarbothioamide and a suitable α-halocarbonyl synthon to the final cyclization and functional group modification—is detailed with explicit, step-by-step protocols. Mechanistic insights, justifications for reagent selection, and considerations for reaction optimization are provided throughout, grounded in authoritative scientific literature. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Part 1: Introduction and Strategic Overview
1.1 The Target Molecule: Structure and Significance

This compound is a heterocyclic compound featuring a central thiazole ring.[1] This ring is substituted at the 2-position with a 2-ethylphenyl group and at the 4-position with a hydroxymethyl group. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in a wide range of biological interactions.[2][3] Thiazole derivatives have found applications as anti-inflammatory, antibacterial, anti-cancer, and antiviral agents.[2][4] The specific substitution pattern of the target molecule makes it a valuable building block for the synthesis of more complex bioactive compounds and molecular probes.

1.2 Retrosynthetic Analysis

The most direct approach to constructing the 2,4-disubstituted thiazole core is through the Hantzsch thiazole synthesis.[5] This strategy involves the condensation of a thioamide with an α-halocarbonyl compound. Our retrosynthetic analysis, therefore, disconnects the target molecule across the C-S and C-N bonds of the thiazole ring, leading to two primary precursors: 2-ethylbenzenecarbothioamide (A) and a three-carbon α-halocarbonyl synthon (B) that can furnish the 4-hydroxymethyl group. The final hydroxymethyl functionality is best installed via the reduction of a more stable carboxylate precursor.

G Target This compound Intermediate Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate Target->Intermediate Reduction Precursor_A Precursor A: 2-Ethylbenzenecarbothioamide Intermediate->Precursor_A Hantzsch Synthesis Precursor_B Precursor B: Ethyl 4-chloroacetoacetate Intermediate->Precursor_B Hantzsch Synthesis Aldehyde 2-Ethylbenzaldehyde Precursor_A->Aldehyde Thionation

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Primary Synthesis Pathway

This section details a validated three-step sequence: (1) Synthesis of the thioamide precursor, (2) Hantzsch cyclization to form the thiazole ester intermediate, and (3) Final reduction to the target alcohol.

2.1 Step 1: Synthesis of Precursor A (2-Ethylbenzenecarbothioamide)

The conversion of an aldehyde to a thioamide is a critical initial step. The Kindler modification of the Willgerodt reaction provides a reliable, often one-pot, method using elemental sulfur and an amine.[6][7] Alternatively, various thionating agents can be employed. A modern, efficient protocol involves the use of thiourea as a sulfur source with an aryl aldehyde.[8]

Experimental Protocol: Thionation of 2-Ethylbenzaldehyde

  • To a solution of 2-ethylbenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add thiourea (1.2 eq) and potassium persulfate (K₂S₂O₈, 2.0 eq).[8]

  • Heat the reaction mixture at 100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-ethylbenzenecarbothioamide.

ParameterValueReference
Starting Material 2-Ethylbenzaldehyde[8]
Reagents Thiourea, K₂S₂O₈[8]
Solvent DMF[8]
Temperature 100 °C[8]
Work-up Aqueous extraction[8]
Purification Column Chromatography[8]
2.2 Step 2: Hantzsch Thiazole Cyclization

The Hantzsch synthesis is a robust and high-yielding reaction for forming thiazole rings.[9][10] It proceeds via the reaction of a thioamide with an α-haloketone. Here, we use 2-ethylbenzenecarbothioamide (Precursor A) and an α-halo-β-ketoester, ethyl 4-chloroacetoacetate, to directly install the ester functionality at the C4 position, which will be reduced in the final step.

Mechanism of the Hantzsch Synthesis

The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. A subsequent dehydration step results in the formation of the aromatic thiazole ring.[11]

Sources

The Hantzsch Synthesis: A Technical Guide to Substituted Thiazole-4-methanols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole-4-methanols in Medicinal Chemistry

The thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of natural products and synthetic drugs.[1] This five-membered aromatic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for the development of therapeutic agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Among the vast landscape of thiazole derivatives, substituted thiazole-4-methanols represent a particularly valuable class of compounds. The hydroxymethyl group at the 4-position provides a crucial handle for further synthetic elaboration, enabling the construction of more complex molecules with finely tuned pharmacological profiles. These compounds can act as key intermediates or as the final active pharmaceutical ingredients (APIs), making their efficient and scalable synthesis a critical focus for researchers in drug development.[3][4]

This in-depth guide provides a comprehensive overview of the Hantzsch thiazole synthesis as a robust and versatile method for preparing substituted thiazole-4-methanols. We will delve into the mechanistic underpinnings of this classic reaction, provide detailed, field-proven experimental protocols, and discuss strategies for optimizing reaction conditions and troubleshooting common challenges.

The Core Reaction: Understanding the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this synthesis is a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[5][6] The reaction is lauded for its reliability, generally high yields, and the use of readily accessible starting materials.[1][7]

Reaction Mechanism: A Step-by-Step Causal Analysis

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:[8]

  • Nucleophilic Attack (SN2 Reaction): The synthesis initiates with a nucleophilic attack from the electron-rich sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction where the halide ion serves as the leaving group.[8] The choice of halide in the α-haloketone can influence reactivity, with bromides and iodides being more reactive than chlorides due to their better leaving group ability.

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the resulting intermediate acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular condensation step forms the five-membered thiazoline ring intermediate.[8]

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic thiazole ring.[8] The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.[9]

Hantzsch_Mechanism start_materials α-Haloketone + Thioamide sn2_step SN2 Attack (S on α-C) start_materials->sn2_step Nucleophilic Attack intermediate1 S-Alkylated Intermediate sn2_step->intermediate1 cyclization_step Intramolecular Cyclization (N on C=O) intermediate1->cyclization_step Ring Formation intermediate2 Thiazoline Intermediate cyclization_step->intermediate2 dehydration_step Dehydration (-H2O) intermediate2->dehydration_step Aromatization product Substituted Thiazole dehydration_step->product

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Primary Synthetic Strategy: A Two-Step Approach to Thiazole-4-methanols

The most direct and widely employed strategy for synthesizing substituted thiazole-4-methanols involves a two-step sequence. This approach prioritizes efficiency and yield by first constructing a stable thiazole intermediate with a readily displaceable group at the 4-position, which is then converted to the desired methanol.[10]

  • Step 1: Hantzsch Synthesis of a 4-(Chloromethyl)thiazole Intermediate.

  • Step 2: Nucleophilic Substitution to Yield the Thiazole-4-methanol.

Synthetic_Workflow start Starting Materials | 1,3-Dihaloacetone + Thioamide step1 Step 1: Hantzsch Synthesis Formation of the Thiazole Ring start->step1 Reaction intermediate Intermediate | 4-(Halomethyl)thiazole step1->intermediate Isolation step2 Step 2: Nucleophilic Substitution Hydrolysis or Alkoxide Reaction intermediate->step2 Conversion product Final Product | Substituted Thiazole-4-methanol step2->product Formation purification Purification (Crystallization/Chromatography) product->purification

Caption: Overall synthetic workflow for thiazole-4-methanols.

Experimental Protocol 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride

This protocol is adapted from established procedures and provides a reliable method for generating the key intermediate.[10]

Materials:

  • 1,3-Dichloropropanone (1 equivalent)

  • Thiourea (1 equivalent)

  • Absolute Ethanol

Procedure:

  • To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer, add thiourea (100 mmol).

  • Stir the resulting solution at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, allow the mixture to stand at 5°C for an additional 12 hours to facilitate complete precipitation of the product.

  • Collect the crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, by vacuum filtration.

  • Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol if necessary.

Experimental Protocol 2: Synthesis of (2-Amino-thiazol-4-yl)-methanol

Materials:

  • 2-Amino-4-(chloromethyl)thiazole hydrochloride (1 equivalent)

  • Sodium Acetate (3 equivalents)

  • Aqueous Acetone

Procedure:

  • Dissolve 2-amino-4-(chloromethyl)thiazole hydrochloride in a mixture of acetone and water.

  • Add sodium acetate to the solution and heat the mixture to reflux. The acetate anion acts as a nucleophile, displacing the chloride, and the subsequent in-situ hydrolysis of the acetate ester yields the desired alcohol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude (2-amino-thiazol-4-yl)-methanol by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Hantzsch Syntheses

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles. The following table summarizes typical reaction conditions and yields for various thiazole derivatives, illustrating the adaptability of the method.

α-HaloketoneThioamide/ThioureaSolventConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol100°C, 30 minHigh[7]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (1:1)Reflux, 2-3.5 h79-90[7]
1,3-DichloropropanoneThioureaAbsolute Ethanolrt, 24 h then 5°C, 12 h70[10]
Substituted 2-bromo-1-phenylethanoneThiosemicarbazide & Carbonyl compounds-One-pot-[11]
2-Chloroacetyl acetoacetic esterThioureaEthanol60-70°C, 5 h-[12]

Alternative Synthetic Route: Direct Synthesis and the Role of Protecting Groups

While the two-step approach is robust, a direct one-pot synthesis of thiazole-4-methanols from an α-halo-β-hydroxy ketone is theoretically possible. This would involve using a starting material like 1-bromo-3-hydroxypropan-2-one. However, this approach presents a significant challenge: the reactivity of the hydroxyl group.

The hydroxyl group can compete with the thioamide's sulfur as a nucleophile, potentially leading to undesired side reactions. Therefore, protection of the hydroxyl group is often necessary.[13][14]

Common Protecting Groups for Hydroxyls:

  • Silyl Ethers (e.g., TMS, TBDMS): These are introduced by reacting the alcohol with a silyl halide in the presence of a base. They are generally stable to the conditions of the Hantzsch synthesis and can be removed under acidic conditions or with a fluoride source.

  • Acetals (e.g., THP): Formed by reacting the alcohol with dihydropyran under acidic catalysis. They are stable to basic and nucleophilic conditions but are readily cleaved with aqueous acid.[13]

The choice of protecting group must be strategic, ensuring it is stable during the thiazole ring formation and can be removed without affecting the newly synthesized heterocycle. While adding steps to the overall synthesis, this strategy can provide a viable route for specific substrates where the two-step method is not optimal.

Troubleshooting and Optimization

Even with a well-established procedure, challenges can arise. Below are common issues and field-proven solutions:

  • Low Yield:

    • Reagent Purity: Ensure the α-haloketone is fresh, as they can be unstable. Purify the thioamide if necessary.

    • Temperature Control: Excessive heat can lead to decomposition. Optimize the temperature for your specific substrates.

    • Reaction Time: Monitor the reaction by TLC to ensure it goes to completion without significant byproduct formation.

  • Byproduct Formation:

    • Stoichiometry: A slight excess of the thioamide can help ensure the complete consumption of the α-haloketone, which can otherwise self-condense.

    • pH Control: The Hantzsch synthesis can be sensitive to pH. While typically run under neutral to slightly basic conditions, acidic conditions can alter the regioselectivity, especially with substituted thioureas.[9]

  • Purification Difficulties:

    • Crystallization: If the product is a solid, recrystallization is often the most effective purification method.

    • Column Chromatography: For oils or when crystallization is ineffective, silica gel chromatography is the method of choice.

    • Acid-Base Extraction: The basic nitrogen atom in the thiazole ring allows for purification by acid-base extraction to remove neutral impurities.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and highly relevant tool in modern medicinal chemistry for the construction of thiazole-containing molecules. For the synthesis of substituted thiazole-4-methanols, a two-step strategy involving the initial formation of a 4-(chloromethyl)thiazole intermediate followed by nucleophilic displacement offers a reliable and high-yielding pathway. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing strategic troubleshooting, researchers can effectively leverage this classic reaction to generate a diverse library of thiazole-4-methanols, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • University of Wisconsin. Protecting Groups. Available from: [Link]

  • ResearchGate. A plausible mechanism for the formation of Hantzsch thiazole derivatives. Available from: [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • International Journal of Drug Development and Research. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Journal of Molecular Structure. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available from: [Link]

  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. Available from: [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Google Patents. US20170240541A1 - Process for preparing thiazole derivatives.
  • Lab on a Chip. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • Journal of Beijing Jiaotong University. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Available from: [Link]

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. Available from: [Link]

  • JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available from: [Link]

Sources

Synthesis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol from 2-ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol from 2-Ethylbenzaldehyde

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the novel heterocyclic compound, this compound (CAS: 886367-55-1), commencing from the readily available starting material, 2-ethylbenzaldehyde. The synthetic strategy is centered around a robust and well-established three-step sequence: (i) conversion of 2-ethylbenzaldehyde to 2-ethylthiobenzamide, (ii) subsequent construction of the thiazole core via the Hantzsch thiazole synthesis to yield an ester intermediate, and (iii) final reduction to the target primary alcohol. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and critical process considerations to ensure reproducibility and high yield.

Introduction to the Target Compound and Synthetic Strategy

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, antibiotics, and anti-inflammatory drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a focal point of drug discovery programs.[2][4] The target molecule, this compound, is a functionalized thiazole derivative with potential applications as a key building block in the synthesis of more complex bioactive molecules.[5]

This guide outlines a logical and efficient synthetic pathway starting from 2-ethylbenzaldehyde. The chosen strategy prioritizes scalability, reliability, and the use of well-documented chemical transformations. The core of this synthesis is the classic Hantzsch thiazole synthesis, a powerful method for constructing the thiazole heterocycle from a thioamide and an α-halocarbonyl compound.[6][7][8]

The overall transformation is dissected into three logical and experimentally distinct stages, as illustrated in the workflow below.

G cluster_0 Overall Synthetic Workflow A 2-Ethylbenzaldehyde B Step 1: Thioamide Formation A->B C 2-Ethylthiobenzamide B->C D Step 2: Hantzsch Cyclization C->D E Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate D->E F Step 3: Ester Reduction E->F G This compound (Target Molecule) F->G

Caption: High-level overview of the three-step synthetic route.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides detailed, self-validating protocols for each step of the synthesis. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-Ethylthiobenzamide

The initial step involves the conversion of 2-ethylbenzaldehyde into the corresponding thioamide. This is a critical transformation as the thioamide provides the nitrogen and sulfur atoms required for the thiazole ring. A reliable method proceeds through the corresponding nitrile.

Protocol:

  • Oxime Formation: In a 250 mL round-bottom flask, dissolve 2-ethylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add pyridine (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours until Thin Layer Chromatography (TLC) indicates complete consumption of the aldehyde.

  • Dehydration to Nitrile: Concentrate the reaction mixture under reduced pressure. Add acetic anhydride (2.0 eq) and heat the mixture to reflux for 2 hours. Cool the mixture and pour it onto ice water. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethylbenzonitrile.

  • Thionation: Dissolve the crude 2-ethylbenzonitrile (1.0 eq) in a mixture of pyridine and triethylamine (4:1 v/v). Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 8-12 hours. The reaction should be performed in a well-ventilated fume hood with appropriate H₂S scrubbing. Monitor the reaction by TLC. Upon completion, pour the mixture into water and collect the precipitated solid by filtration. Recrystallize from an ethanol/water mixture to afford pure 2-ethylthiobenzamide.

Reagent (Thionation)MW ( g/mol )Molar Eq.Quantity
2-Ethylbenzonitrile131.191.0(Calculated from previous step)
Hydrogen Sulfide34.08ExcessN/A
Pyridine79.10Solvent(Volume based on scale)
Triethylamine101.19Solvent(Volume based on scale)

Rationale and Expertise:

  • Multi-step Approach: The conversion of an aldehyde to a thioamide is not a single step. The route via an oxime and nitrile is a classic and reliable method for this transformation.

  • H₂S Safety: Hydrogen sulfide is a highly toxic and flammable gas. This step requires stringent safety protocols, including a dedicated fume hood and a bleach or caustic scrubber to neutralize excess H₂S.

  • Base Catalyst: The triethylamine/pyridine mixture acts as a base to facilitate the addition of H₂S to the nitrile.

Step 2: Hantzsch Cyclization to form Ethyl 2-(2-Ethylphenyl)thiazole-4-carboxylate

This is the key ring-forming step, where the thioamide is condensed with an α-halo ester to construct the thiazole core. The use of ethyl 3-bromo-2-oxopropanoate provides the C3, C4, and C5 atoms of the ring, simultaneously installing the required ester functionality at the C4 position.

G Thioamide 2-Ethylthiobenzamide Intermediate Thioester Intermediate Thioamide->Intermediate 1. Nucleophilic Attack (S on C-Br) Haloester Ethyl 3-bromo-2-oxopropanoate Haloester->Intermediate Cyclized Cyclized Intermediate (Thiazoline) Intermediate->Cyclized 2. Intramolecular Cyclization (N on C=O) Product Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate Cyclized->Product 3. Dehydration (Aromatization)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol:

  • To a stirred solution of 2-ethylthiobenzamide (1.0 eq) in absolute ethanol (10 mL per gram of thioamide) in a round-bottom flask, add ethyl 3-bromo-2-oxopropanoate (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.[9]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The appearance of a new, less polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • If a solid precipitates, filter the mixture, wash the solid with cold ethanol, and dry under vacuum.

  • If no solid forms, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 5% sodium bicarbonate solution to neutralize any HBr formed, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ester.

ReagentMW ( g/mol )Molar Eq.
2-Ethylthiobenzamide165.261.0
Ethyl 3-bromo-2-oxopropanoate211.021.05
Absolute Ethanol46.07Solvent

Rationale and Expertise:

  • Reagent Choice: Ethyl 3-bromo-2-oxopropanoate is chosen because it directly installs the desired ethyl carboxylate group at the C4 position, which is an ideal precursor for the final hydroxymethyl group.[5]

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is non-reactive under the reflux conditions.[9]

  • Work-up: The optional bicarbonate wash is crucial for removing acidic byproducts (HBr), which can interfere with purification and potentially cause side reactions. This ensures the integrity of the final isolated intermediate.

Step 3: Reduction to this compound

The final step is the selective reduction of the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[10][11]

Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.

  • Dissolve the ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 1.5 hours.[10]

  • Quenching (Fieser workup): This step must be performed with extreme caution behind a blast shield. At 0 °C, slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography to obtain the final product, this compound, as a solid.[10]

ReagentMW ( g/mol )Molar Eq.
Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate275.361.0
Lithium Aluminum Hydride (LiAlH₄)37.952.0
Anhydrous Tetrahydrofuran (THF)72.11Solvent

Rationale and Expertise:

  • Reducing Agent: LiAlH₄ is a powerful reducing agent necessary for the efficient conversion of esters to primary alcohols.[12] Sodium borohydride is generally not reactive enough for this transformation.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents.[11] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent a hazardous reaction and ensure the success of the reduction.

  • Controlled Quenching: The sequential addition of water and NaOH solution (Fieser workup) is a standard and safe procedure for neutralizing excess LiAlH₄ and converting the aluminum byproducts into an easily filterable solid. Uncontrolled addition of water can lead to a violent exotherm and hydrogen gas evolution.

Summary of Results

The described three-step synthesis provides a reliable pathway to the target compound. Expected yields for each step are outlined below, based on analogous transformations reported in the literature.

StepTransformationProductExpected YieldPurity
1Thioamide Formation2-Ethylthiobenzamide60-70%>95%
2Hantzsch CyclizationEthyl 2-(2-ethylphenyl)thiazole-4-carboxylate70-85%>98%
3Ester ReductionThis compound80-90%>98%

Conclusion

This guide details a robust and scientifically grounded synthetic route for the preparation of this compound from 2-ethylbenzaldehyde. By leveraging the classic Hantzsch thiazole synthesis followed by a standard ester reduction, the target molecule can be obtained in good overall yield and high purity. The provided protocols emphasize safety, reproducibility, and a clear understanding of the underlying chemical principles, making this synthesis accessible to researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 20, 2026, from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Singh, S., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ekologija & Plodos-Rodnist'. Retrieved January 20, 2026, from [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved January 20, 2026, from [Link]

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  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Google Patents. (n.d.). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 20, 2026, from [Link]

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  • Singh, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. GSC Biological and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Bouherrou, F., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved January 20, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the compound [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (CAS: 886367-55-1). While empirical spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable analytical framework. It is designed for researchers, chemists, and drug development professionals who require a reference for confirming the identity, structure, and purity of this and similar 2,4-disubstituted thiazole derivatives. The guide details the predicted Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data, explains the scientific rationale behind these predictions, provides standardized experimental protocols for data acquisition, and outlines a logical workflow for integrated spectral interpretation.

Part 1: Molecular and Spectroscopic Overview

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and development. Spectroscopic analysis provides the definitive proof of a molecule's identity. The target of this guide, this compound, is a heterocyclic compound featuring a thiazole core, a functionalized aromatic ring, and a primary alcohol.

Molecular Attributes:

  • IUPAC Name: [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol[1]

  • CAS Number: 886367-55-1[1]

  • Molecular Formula: C₁₂H₁₃NOS[1]

  • Molecular Weight: 219.30 g/mol [1]

  • Chemical Structure:

    
    
    

The molecule's structure can be deconstructed into four key regions, each producing characteristic spectroscopic signals:

  • 2-Ethylphenyl Group: An ortho-substituted benzene ring with an ethyl substituent. This will generate signals in the aromatic region of NMR spectra and characteristic C-H and C=C vibrations in IR.

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its protons and carbons will have unique chemical shifts, and its ring vibrations will be visible in the IR fingerprint region.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol attached to the thiazole ring. This group is readily identifiable by its distinct O-H stretch in the IR spectrum and characteristic proton and carbon signals in NMR.

  • Aliphatic Ethyl Group (-CH₂CH₃): The ethyl group on the phenyl ring will produce two distinct sets of signals in the NMR spectrum with a characteristic coupling pattern.

Part 2: Mass Spectrometry (MS)

Theoretical Foundation: Mass spectrometry is the first line of analysis for confirming molecular identity, providing a high-precision measurement of the molecular mass via the mass-to-charge ratio (m/z) of the ionized molecule. The fragmentation pattern offers further structural clues, acting as a molecular fingerprint.

Predicted Mass Spectrum (Electron Impact - EI): For a compound with the formula C₁₂H₁₃NOS, the exact monoisotopic mass is 219.0718 Da. In a high-resolution mass spectrum (HRMS), this value is the primary confirmation of the elemental composition.

  • Molecular Ion (M⁺): The most critical peak will be the molecular ion peak, which should appear at m/z ≈ 219 .

  • Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), smaller peaks at M+1 (m/z ≈ 220) and M+2 (m/z ≈ 221) are expected. The presence of a sulfur atom guarantees a notable M+2 peak (~4.4% of M⁺).

  • Key Fragmentation Pathways: The stability of the aromatic thiazole ring suggests that fragmentation will likely initiate from the substituents.

    • Loss of Hydroxymethyl Radical: Cleavage of the C-C bond between the thiazole ring and the methanol group is highly probable, leading to a fragment at m/z 188 ([M - CH₂OH]⁺). This is often a very stable, resonance-delocalized cation.

    • Loss of Ethyl Group: Benzylic cleavage of the ethyl group from the phenyl ring would result in a fragment at m/z 190 ([M - CH₂CH₃]⁺).

    • Loss of Methyl Radical: Cleavage of the terminal methyl group from the ethyl substituent would produce a fragment at m/z 204 ([M - CH₃]⁺), which is a common fragmentation for ethylbenzenes.

Protocol for ESI-MS Acquisition
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Configure the Electrospray Ionization (ESI) source in positive ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 220. If fragmentation is induced, look for the predicted fragment ions.

MS Data Interpretation Workflow

cluster_MS Mass Spectrometry Workflow s1 Acquire Spectrum s2 Identify Molecular Ion Peak (M⁺ or [M+H]⁺) s1->s2 s3 Confirm Molecular Weight (Expected: 219.30) s2->s3 s4 Analyze Isotope Pattern (Look for S signature at M+2) s3->s4 s5 Identify Key Fragment Ions (e.g., [M-CH₂OH]⁺ at m/z 188) s4->s5 s6 Confirm Structure s5->s6

Caption: Logical workflow for MS data analysis.

Part 3: Infrared (IR) Spectroscopy

Theoretical Foundation: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies, making IR an excellent tool for identifying which groups are present in a molecule.[2]

Predicted IR Absorption Bands: The following table summarizes the key vibrational modes expected for this compound.

Frequency Range (cm⁻¹)Vibration TypeAssignmentIntensity
3400 - 3200O-H stretchHydroxymethyl groupStrong, Broad
3100 - 3000C-H stretch (sp²)Aromatic & Thiazole C-HMedium
2975 - 2850C-H stretch (sp³)Ethyl & Methylene C-HMedium-Strong
~1600, ~1475C=C stretchPhenyl ring skeletalMedium-Weak
~1550C=N stretchThiazole ringMedium
1450 - 1380C-H bendAliphatic CH₂ and CH₃Medium
1050 - 1000C-O stretchPrimary alcoholStrong
850 - 650C-S stretch / Ring modesThiazole ring vibrationsMedium
~760C-H out-of-plane bendOrtho-disubstituted phenylStrong
  • Causality: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding between the alcohol groups. The strong C-O stretch is characteristic of primary alcohols. The peak around 760 cm⁻¹ is highly diagnostic for the 1,2-disubstitution pattern on the benzene ring.

Protocol for ATR-IR Spectroscopy
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture atmospheric interference (CO₂, H₂O), which will be automatically subtracted from the sample spectrum. This is a critical self-validating step.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Label the major peaks and compare them to the predicted values.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Foundation: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It maps the chemical environment of each ¹H (proton) and ¹³C nucleus, revealing connectivity through spin-spin coupling.[3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The structure has 13 hydrogen atoms, but due to molecular symmetry and chemical equivalency, fewer signals are expected.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~7.8 - 7.6Multiplet1HPhenyl H (ortho to thiazole)Deshielded by proximity to the electronegative thiazole ring.
H-b~7.4 - 7.2Multiplet3HPhenyl HStandard aromatic region; complex splitting due to ortho-substitution.
H-c~7.15Singlet1HThiazole H-5The lone proton on the thiazole ring; appears as a sharp singlet.
H-d~4.80Singlet2H-CH₂OHMethylene protons adjacent to the thiazole ring and OH group. May show coupling to H-f if not exchanging.
H-e~2.80Quartet (q)2H-CH₂CH₃Methylene protons of the ethyl group, split by the three H-g protons (n+1=4).
H-f~2.5 (variable)Broad Singlet1H-CH₂OHAlcohol proton; often broad and its position is solvent/concentration dependent. Does not integrate reliably.
H-g~1.30Triplet (t)3H-CH₂CH₃Methyl protons of the ethyl group, split by the two H-e protons (n+1=3).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The molecule has 12 carbon atoms. Due to potential overlaps, especially in the aromatic region, 10-12 distinct signals are predicted.

Chemical Shift (δ, ppm)AssignmentRationale
~168Thiazole C2Carbon atom double-bonded to N and S is highly deshielded.
~152Thiazole C4Carbon bearing the hydroxymethyl group.
~140Phenyl C (quat, ethyl)Quaternary carbon of the phenyl ring attached to the ethyl group.
~131Phenyl C (quat, thiazole)Quaternary carbon of the phenyl ring attached to the thiazole ring.
~130 - 126Phenyl CH (x4)Aromatic CH carbons, expected to be in the standard range.
~118Thiazole C5Carbon attached to H-c on the thiazole ring.[4]
~60-CH₂OHMethylene carbon of the primary alcohol.
~26-CH₂CH₃Methylene carbon of the ethyl group.
~15-CH₂CH₃Methyl carbon of the ethyl group, typically appearing far upfield.
Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover ~0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. This requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

NMR Interpretation Workflow

cluster_NMR NMR Interpretation Strategy n1 1. Count Signals (Number of unique H/C environments) n2 2. Analyze Chemical Shift (δ) (Identifies functional group type, e.g., aromatic, aliphatic) n1->n2 n3 3. Analyze Integration (¹H) (Determines proton ratio) n2->n3 n4 4. Analyze Splitting (Multiplicity) (Reveals neighboring protons) n3->n4 n5 5. Assemble Fragments (Connect pieces based on coupling) n4->n5 n6 Confirm Final Structure n5->n6

Caption: A systematic approach to NMR spectral analysis.

Part 5: Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in integrating the complementary data from MS, IR, and NMR to build an unassailable structural proof.

The workflow begins with MS to confirm the molecular formula, proceeds to IR to identify key functional groups, and culminates with NMR to assemble the precise atomic connectivity.

Overall Characterization Workflow

cluster_analysis Spectroscopic Analysis start Synthesized Compound [C₁₂H₁₃NOS] ms MS Analysis Confirms MW = 219 start->ms ir IR Analysis Confirms -OH, Ar-H, C=N start->ir nmr NMR Analysis Confirms C-H Framework & Connectivity start->nmr conclusion Structural Confirmation: This compound ms->conclusion ir->conclusion nmr->conclusion

Caption: Integrated workflow for structural elucidation.

  • MS confirms the elemental formula is C₁₂H₁₃NOS.

  • IR confirms the presence of an alcohol (O-H), an ortho-substituted aromatic ring, and aliphatic groups.

  • ¹H and ¹³C NMR provide the exact placement of these groups, confirming the 2-(2-ethylphenyl) and 4-(hydroxymethyl) substitution pattern on the thiazole ring.

Together, these predicted data points form a cohesive and self-validating analytical package. Any deviation of experimental data from these predictions would signal either an incorrect structure or the presence of impurities, demonstrating the diagnostic power of this multi-technique approach.

References

  • University of Manitoba. Typical Proton and C-13 Chemical Shifts. Available at: [Link]

  • APEOC. Spectroscopic Identification Of Organic Compounds. Available at: [Link]

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  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

  • PubMed Central (PMC). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Available at: [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

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  • ResearchGate. (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available at: [Link]

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  • PubMed Central (PMC). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

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  • PubChem. (2-Phenyl-1,3-thiazol-5-yl)methanol. Available at: [Link]

  • PubMed Central (PMC). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Available at: [Link]

  • PubChem. 1,3-Thiazol-2-ylmethanol. Available at: [Link]

  • PubChem. (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide. Available at: [Link]

  • PubChem. 4-[4-(3,4-Difluoro-phenyl)-thiazol-2-yl]-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the thiazole derivative, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. The information herein is curated to support research and development endeavors, particularly in the fields of medicinal chemistry and drug discovery.

Introduction: Unveiling a Promising Thiazole Derivative

This compound is a heterocyclic compound featuring a core thiazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds and approved drugs.[1][2][3] The unique arrangement of a 2-ethyl-phenyl group at the second position and a methanol group at the fourth position of the thiazole ring imparts specific physicochemical characteristics that influence its biological interactions and potential as a therapeutic agent.[4] This document will delve into these properties, offering a foundational understanding for its application in research.

Core Compound Identification and Structure

Precise identification is paramount in scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 886367-55-1[4]
IUPAC Name [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol[4]
Molecular Formula C₁₂H₁₃NOS[4]
Molecular Weight 219.30 g/mol [4]
Canonical SMILES CCC1=CC=CC=C1C2=NC(=CS2)CO[4]
InChI InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3[4]
InChI Key JNTUVPMWGSQTJI-UHFFFAOYSA-N[4]

The chemical structure of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this specific molecule is not widely published, predictions based on its structure and data from analogous compounds provide valuable insights.

PropertyPredicted/Analogous ValueSignificance in Drug Development
Melting Point Crystalline solid (analogous compounds)[5][6]Influences solubility, dissolution rate, and formulation strategies.
Boiling Point ~372.2 ± 34.0 °C (Predicted for (2-phenyl-1,3-thiazol-4-yl)methanol)[6]Relevant for purification and stability at high temperatures.
Aqueous Solubility Slightly soluble (predicted for similar structures)[7]Affects bioavailability and formulation of oral and injectable dosage forms.
pKa ~13.14 ± 0.10 (Predicted for (2-phenyl-1,3-thiazol-4-yl)methanol)[6]Indicates the ionization state at physiological pH, impacting membrane permeability and receptor binding.
LogP ~1.8 (Calculated for (2-phenyl-1,3-thiazol-5-yl)methanol)[8]A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methods for thiazole ring formation. The Hantzsch thiazole synthesis is a classic and versatile method that can be adapted for this purpose.[4]

General Synthetic Approach: The Hantzsch Thiazole Synthesis

This method involves the condensation of an α-haloketone with a thioamide. For the target compound, this would necessitate precursors that introduce the 2-ethylphenyl group and the hydroxymethyl functionality.

A potential synthetic workflow is outlined below:

G A 2-Ethylthiobenzamide C Intermediate Thiazole A->C Condensation B 1,3-Dichloroacetone B->C D This compound C->D Reduction

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol Considerations:

  • Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent such as ethanol or tetrahydrofuran, often with heating.

  • Reduction Step: The reduction of a potential ester or aldehyde intermediate to the final methanol product can be achieved using reducing agents like lithium aluminium hydride or sodium borohydride.[1][5]

  • Purification: Purification of the final product is crucial and is generally accomplished through techniques such as column chromatography and recrystallization.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the thiazole ring, the 2-ethyl-phenyl substituent, and the primary alcohol.

  • Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The nitrogen and sulfur heteroatoms also provide sites for coordination with metal ions.

  • Hydroxymethyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be esterified or etherified.

  • Ethyl-phenyl Group: The ethyl group on the phenyl ring can influence the molecule's conformation and interactions with biological targets.[4]

Potential Applications and Biological Significance

Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2][3][4] While specific data for this compound is limited, its structural motifs suggest potential for:

  • Antimicrobial Activity: Many thiazole-containing compounds exhibit antibacterial and antifungal properties.[1][4] The unique substitution pattern of the title compound may lead to novel interactions with microbial targets.

  • Anticancer Activity: The thiazole scaffold is present in several anticancer drugs.[3] Recent studies have shown that novel thiazole derivatives possess cytotoxic effects against various cancer cell lines.[3][9]

  • Enzyme Inhibition: The hydroxyl group at the 4-position of the thiazole ring can be crucial for enzyme inhibitory activities, such as tyrosinase inhibition.[4]

  • Central Nervous System (CNS) Activity: Certain thiazole analogs have been investigated for their potential as CNS agents.[2]

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is highly dependent on the nature and position of their substituents.[4]

  • Phenyl Ring Substitution: The position of the ethyl group on the phenyl ring (ortho in this case) is expected to have a significant impact on the molecule's three-dimensional shape and its ability to bind to biological targets, as compared to its para-substituted isomer, [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol (CAS: 885280-43-3).[4][10]

  • Hydroxymethyl Group: This group can participate in hydrogen bonding, which is often a critical interaction in drug-receptor binding.

Future Research Directions

Further investigation into this compound is warranted to fully elucidate its potential. Key areas for future research include:

  • In-depth Biological Screening: Comprehensive screening against a panel of microbial strains, cancer cell lines, and enzymes to identify specific biological targets.

  • Pharmacokinetic Profiling: Determination of the compound's ADME properties to assess its drug-like potential.

  • Structural Optimization: Synthesis and evaluation of analogs to establish robust structure-activity relationships and optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.

Conclusion

This compound is a thiazole derivative with physicochemical properties that make it an intriguing candidate for further investigation in drug discovery and development. Its unique substitution pattern offers the potential for novel biological activities. This guide provides a foundational understanding of its chemical and physical characteristics to aid researchers in their exploration of this promising compound.

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A Technical Guide to the Solubility and Stability of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol in DMSO for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of the novel thiazole derivative, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, in dimethyl sulfoxide (DMSO). Given DMSO's ubiquitous role as a solvent in high-throughput screening (HTS) and preclinical studies, a thorough understanding of a compound's behavior within it is fundamental to data integrity and the successful identification of viable drug candidates. This document outlines detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, methodologies for evaluating short-term and long-term stability, and insights into potential degradation pathways. By integrating step-by-step experimental procedures with the underlying scientific rationale, this guide serves as an authoritative resource for ensuring the accuracy and reproducibility of in vitro experimental results.

Introduction: The Criticality of Solution Behavior in Drug Discovery

The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, many of which can be traced back to fundamental physicochemical properties. Among the most critical are solubility and stability, particularly in the solvents used for biological screening. Dimethyl sulfoxide (DMSO) is the preeminent solvent in drug discovery for its remarkable ability to dissolve a wide array of both polar and non-polar compounds.[1] However, this utility is not without its caveats.

Undisclosed solubility limitations or compound degradation in DMSO stock solutions can lead to profound experimental artifacts, including:

  • False Negatives: Compound precipitation in assay plates can lower the effective concentration, masking true biological activity.

  • False Positives: Degradants may possess their own biological activity, leading to misleading results.

  • Poor Reproducibility: Inconsistent compound stability or solubility between experiments undermines data reliability.

This guide focuses on This compound , a compound featuring a thiazole heterocyclic ring, which is a scaffold present in numerous FDA-approved drugs and is recognized for a wide spectrum of biological activities.[2] Understanding its specific solution characteristics in DMSO is a non-negotiable prerequisite for its advancement in any research program.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential before designing experimental protocols.

Chemical Structure:

Chemical structure of this compound

Table 1: Key Physicochemical Properties [3]

PropertyValueSource
CAS Number 886367-55-1Vulcanchem
IUPAC Name [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanolVulcanchem
Molecular Formula C₁₂H₁₃NOSVulcanchem
Molecular Weight 219.30 g/mol Vulcanchem
Canonical SMILES CCC1=CC=CC=C1C2=NC(=CS2)COVulcanchem

The structure contains a thiazole ring, known for its chemical reactivity, and a hydroxymethyl group, which can participate in various reactions.[3] The ortho-ethylphenyl substituent influences the molecule's conformation and potential biological interactions.[3]

Experimental Workflow for Solubility and Stability Assessment

A systematic approach is crucial for generating reliable data. The following workflow provides a logical sequence for characterizing the compound.

G cluster_prep Preparation cluster_assays Parallel Assays cluster_sol_details Solubility Details cluster_stab_details Stability Details cluster_analysis Analysis & Reporting Compound Receive & Verify Compound Powder StockPrep Prepare High-Concentration DMSO Stock (e.g., 20 mM) Compound->StockPrep Anhydrous DMSO Solubility Solubility Assessment StockPrep->Solubility Stability Stability Assessment StockPrep->Stability Kinetic Kinetic Solubility (HTS Simulation) Solubility->Kinetic Thermo Thermodynamic Solubility (Equilibrium) Solubility->Thermo ShortTerm Short-Term (Freeze-Thaw, RT) Stability->ShortTerm LongTerm Long-Term (-20°C, -80°C) Stability->LongTerm Analysis LC-MS/HPLC-UV Analysis Kinetic->Analysis Thermo->Analysis ShortTerm->Analysis LongTerm->Analysis Report Data Interpretation & Final Report Analysis->Report G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound (Parent Compound) Oxidation Oxidative Stress (e.g., H₂O₂, aged DMSO) Parent->Oxidation [O] Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis H₂O, H⁺/OH⁻ Photo Photolytic Stress (UV/Visible Light) Parent->Photo Oxidized Thiazole N-oxide or S-oxide Oxidation->Oxidized Hydrolyzed Ring-Opened Products Hydrolysis->Hydrolyzed PhotoProd Rearrangement Products Photo->PhotoProd

Caption: Potential degradation pathways for the thiazole-based compound.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison and reporting.

Table 2: Example Solubility Data Summary

Assay TypeMediumTemperature (°C)Solubility (µM)
KineticPBS, pH 7.425[Insert Value]
ThermodynamicPBS, pH 7.425[Insert Value]
ThermodynamicPBS, pH 7.437[Insert Value]

Table 3: Example Stability Data Summary (at -20°C)

Time PointMean % Remaining (n=3)Standard DeviationObservations
T = 0100%0.5%No degradants
1 Month[Insert Value]%[Insert Value]%[e.g., No degradants]
3 Months[Insert Value]%[Insert Value]%[e.g., Minor peak at RRT 0.8]
6 Months[Insert Value]%[Insert Value]%[e.g., Degradant at RRT 0.8 >0.5%]

Conclusion and Best Practices

Key Best Practices:

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO to minimize water content and potential reactive impurities. [1][4]* Proper Storage: Store DMSO stock solutions in tightly sealed containers at -20°C or -80°C, protected from light, to minimize water absorption and degradation. [5][6]* Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the primary stock solution. [7][5]* Validate Methods: Ensure all analytical methods are fully validated to be stability-indicating. [8]* Document Everything: Maintain meticulous records of solution preparation, storage conditions, and all experimental results.

By implementing these strategies, researchers can build a solid foundation of data integrity, enabling confident decision-making throughout the drug discovery process.

References

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  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

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  • Development and validation of an HPLC-UV method. SciELO. Available at: [Link]

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Unveiling the Therapeutic Potential of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents.[1] The specific derivative, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, presents a unique chemical architecture poised for interaction with a variety of biological targets. This in-depth technical guide synthesizes current understanding of thiazole-based compounds to hypothesize and propose a strategic framework for the identification and validation of the biological targets of this molecule. We will delve into the rationale behind target selection, provide detailed, field-proven experimental protocols for target validation, and explore the broader signaling pathways implicated. This document is intended to serve as a comprehensive resource for researchers embarking on the characterization of this and structurally related compounds.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[2] Its prevalence in approved drugs, ranging from anticancer to antimicrobial agents, underscores its status as a "privileged scaffold" in drug discovery.[3] The unique electronic properties and the ability of the thiazole ring to participate in various non-covalent interactions allow for high-affinity binding to a diverse array of protein targets.

The compound of interest, this compound, possesses several key structural features that inform our initial hypotheses regarding its biological activity. The 2-aryl-thiazole core is a common feature in many bioactive molecules. The ortho-ethyl substitution on the phenyl ring introduces a steric and lipophilic element that can significantly influence binding selectivity and potency. Furthermore, the 4-methanol group can act as a hydrogen bond donor or acceptor, providing a crucial anchor point for interaction with a protein's active site.

Hypothesized Biological Targets and Pathways

Based on the extensive literature on thiazole derivatives, we propose three primary putative targets for this compound.[4][5]

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][6] Several thiazole-containing compounds have been reported to exhibit inhibitory activity against key kinases in this pathway.[4]

Rationale for Targeting PI3K/Akt/mTOR: The planar nature of the thiazole ring, coupled with the potential for the 2-phenyl group to engage in hydrophobic interactions within the ATP-binding pocket of kinases like PI3K and Akt, makes this a highly plausible target class.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Compound [2-(2-Ethyl-phenyl)-thiazol- 4-YL]-methanol Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[7] Constitutive activation of NF-κB is implicated in various inflammatory diseases and cancers. The inhibition of this pathway is a well-established therapeutic strategy.

Rationale for Targeting NF-κB: Thiazole derivatives have been shown to modulate the NF-κB pathway, potentially by inhibiting upstream kinases like IKK (IκB kinase) or by directly interfering with the DNA binding of NF-κB transcription factors.[4]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Activation Compound [2-(2-Ethyl-phenyl)-thiazol- 4-YL]-methanol Compound->IKK Potential Inhibition Target_Validation_Workflow Hypothesis Target Hypothesis Generation (In Silico & Literature) Biophysical Biophysical Assays (SPR, ITC) Hypothesis->Biophysical CellBased Cell-Based Assays (CETSA, Functional Assays) Hypothesis->CellBased Validation Target Validation Biophysical->Validation CellBased->Validation

Caption: A streamlined workflow for target identification and validation.

Biophysical Assays for Direct Binding

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an immobilized protein. [8] Protocol:

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified recombinant target protein (e.g., PI3K, Akt, IKK, or tubulin) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the immobilized protein surface, starting with the lowest concentration.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 1: Representative SPR Data Analysis

ParameterValueUnit
Association Rate (ka)1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kd)3.0 x 10⁻³s⁻¹
Dissociation Constant (KD)20nM

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction. [9] Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the compound in the same buffer to minimize heats of dilution. A suitable buffer would be 20 mM phosphate, 150 mM NaCl, pH 7.4. [10] * The protein concentration in the sample cell is typically in the range of 10-50 µM, and the compound concentration in the syringe is 10-20 fold higher. [11]

  • Titration:

    • Fill the sample cell with the protein solution and the injection syringe with the compound solution.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). [11] Table 2: Representative ITC Thermodynamic Parameters

ParameterValueUnit
Binding Affinity (KD)25nM
Stoichiometry (n)1.1
Enthalpy (ΔH)-8.5kcal/mol
Entropy (TΔS)2.3kcal/mol
Cell-Based Assays for Target Engagement

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. [12] Protocol:

  • Cell Treatment:

    • Treat intact cells with various concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes). [12]

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of the soluble target protein in each sample using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [13]

This assay directly measures the effect of the compound on the in vitro polymerization of tubulin. [14] Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified tubulin, a fluorescence reporter that binds to polymerized microtubules, and GTP in a polymerization buffer. [2] * Add this compound at various concentrations to the reaction mixture.

  • Polymerization Monitoring:

    • Initiate polymerization by incubating the mixture at 37°C. [14] * Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the fluorescence increase. [14]

Conclusion and Future Directions

This guide provides a comprehensive framework for the identification and validation of the biological targets of this compound. The hypothesized targets—the PI3K/Akt/mTOR pathway, the NF-κB pathway, and tubulin—are based on the well-established bioactivity of the thiazole scaffold. The detailed experimental protocols for SPR, ITC, CETSA, and the tubulin polymerization assay offer robust methods for validating these hypotheses.

Successful validation of one or more of these targets will pave the way for further preclinical development. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant disease models. The systematic approach outlined in this guide will be instrumental in unlocking the full therapeutic potential of this promising thiazole derivative.

References

  • PI3K/Akt/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. 2022-08-11. Available at: [Link]

  • Schematic diagram of the PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available at: [Link]

  • Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... ResearchGate. Available at: [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. Available at: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. 2023-08-20. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. 2024-10-23. Available at: [Link]

  • Thiazole: A privileged scaffold in drug discovery | Request PDF. ResearchGate. 2025-08-07. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton. Available at: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. 2016-07-01. Available at: [Link]

  • Schematic representation of the NF-κB signalling pathway. A pathway... ResearchGate. Available at: [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. Available at: [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. Available at: [Link]

  • Surface Plasmon Resonance for Small Molecule Ligand Analysis. Sygnature Discovery. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. 2017-11-20. Available at: [Link]

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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico (computational) methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] These techniques allow researchers to predict a molecule's biological activity and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing.[1][2] This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of the novel compound [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. We will walk through a complete computational workflow, from initial ligand and target preparation to molecular docking, pharmacokinetic property prediction, and advanced simulation, to build a robust hypothesis of its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools.

Introduction: The Compound and the Rationale for In Silico Screening

The subject of our investigation is this compound, a small molecule featuring a thiazole heterocyclic ring.[4] Its key structural properties are detailed in Table 1. The thiazole moiety is a well-known scaffold in medicinal chemistry, present in numerous compounds with demonstrated pharmacological applications, including antimicrobial and anticancer activities.[4][5][6] The presence of this ring, combined with its specific substitutions, suggests potential for interaction with biological targets.

In silico prediction offers a rapid, cost-effective first-pass analysis of a compound's potential.[1][7][8] By simulating molecular interactions and predicting drug-like properties, we can prioritize experimental resources, refine molecular design, and reduce the high attrition rates that plague drug development pipelines.[1][9][10] This guide establishes a self-validating computational protocol to generate a preliminary bioactivity profile for this compound.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 886367-55-1[Vulcanchem][4]
IUPAC Name [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol[Vulcanchem][4]
Molecular Formula C₁₂H₁₃NOS[Vulcanchem][4]
Molecular Weight 219.30 g/mol [Vulcanchem][4]
Canonical SMILES CCC1=CC=CC=C1C2=NC(=CS2)CO[Vulcanchem][4]

Foundational Workflow: Ligand and Target Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This initial phase ensures that both the small molecule (ligand) and its potential protein targets (receptors) are structurally and chemically prepared for simulation.

Protocol: Ligand Preparation

The goal of ligand preparation is to generate a realistic, low-energy 3D conformation of the molecule.

  • Obtain 2D Structure: The compound's structure, represented by its SMILES string (CCC1=CC=CC=C1C2=NC(=CS2)CO), is sourced from a reliable chemical database like PubChem.[4][11][12][13][14]

  • Convert to 3D: Use a chemical informatics tool, such as Open Babel, to convert the 2D representation into a 3D structure.

  • Energy Minimization: This is a critical step. The initial 3D structure is computationally "relaxed" into a more energetically favorable conformation using a force field (e.g., MMFF94). This step is crucial because the lowest energy conformer is often the one that is biologically active.

  • File Format Conversion: The final, optimized structure is saved in a docking-compatible format, such as .pdbqt, which includes atomic coordinates, partial charges, and rotatable bond information.

Protocol: Target Identification and Preparation

Without prior experimental data, we must identify plausible protein targets. This is achieved by leveraging the principle of chemical similarity.

  • Ligand-Based Target Prediction: Submit the ligand's SMILES string to a target prediction web server like SwissTargetPrediction.[15] This tool compares the query molecule to a database of known bioactive ligands and predicts the most probable macromolecular targets based on structural similarity.

  • Target Selection & Retrieval: From the prediction results, select a panel of high-probability targets for subsequent analysis. For this guide, we will hypothesize that the server predicts Cyclooxygenase-2 (COX-2), a common anti-inflammatory target, as a likely candidate. The 3D structure of human COX-2 can be downloaded from the Protein Data Bank (PDB), a global archive of macromolecular structural data.[16][17][18][19][20] A high-resolution crystal structure (e.g., PDB ID: 5KIR) is preferred.

  • Receptor Cleaning and Preparation:

    • Remove Non-Essential Molecules: The raw PDB file often contains water molecules, co-solvents, and co-crystallized ligands. These must be removed as they can interfere with the docking simulation.[21]

    • Add Polar Hydrogens: PDB files typically do not include hydrogen atoms. Adding them is essential for accurately calculating hydrogen bonds, which are critical for ligand binding.[21]

    • Assign Charges: Assign partial charges (e.g., Gasteiger charges) to all atoms in the protein. This is necessary for the scoring function to calculate electrostatic interactions.

    • Save in PDBQT Format: Like the ligand, the prepared receptor is saved in the .pdbqt format for use with AutoDock Vina.[22]

Core Predictive Analysis: Docking and ADMET Profiling

With prepared molecules, we can proceed to the core predictive simulations to assess binding affinity and drug-likeness.

Protocol: Molecular Docking for Binding Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction.[23][24] We will use AutoDock Vina, a widely cited and validated open-source docking program.[22][25][26][27]

  • Define the Binding Site (Grid Box Generation): The docking simulation must be focused on the protein's active site. This is defined by creating a "grid box" that encompasses the region where the native ligand binds. The coordinates for this box can be determined from the position of the co-crystallized ligand in the original PDB file.[28][29]

  • Run the Docking Simulation: Execute the AutoDock Vina algorithm.[22] Vina will systematically sample different positions and conformations (poses) of the ligand within the defined grid box, calculating a binding affinity score for each.[22][30]

  • Self-Validation (Re-docking): A critical trustworthiness check is to first dock the original co-crystallized ligand (from the PDB file) back into the protein's active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that the chosen parameters are appropriate.

  • Analyze the Results:

    • Binding Affinity (Score): Vina reports this in kcal/mol. More negative values indicate stronger, more favorable binding.[23]

    • Binding Pose: The top-scoring poses are visualized using software like PyMOL or UCSF Chimera.[28] The analysis should focus on identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues in the active site.

Diagram 1: General In Silico Bioactivity Prediction Workflow

G cluster_prep 1. Preparation cluster_core 2. Core Prediction cluster_analysis 3. Analysis & Validation Ligand Ligand Structure (this compound) Ligand_Prep Ligand Energy Minimization Ligand->Ligand_Prep Target_ID Target Identification (e.g., SwissTargetPrediction) PDB Protein Structure Retrieval (RCSB PDB) Target_ID->PDB Target_Prep Receptor Cleaning (Add Hydrogens, Remove Water) PDB->Target_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET Target_Prep->Docking Results Binding Affinity & Pose Analysis Docking->Results Drug_Likeness Pharmacokinetic & Toxicity Profile ADMET->Drug_Likeness MD_Sim Molecular Dynamics (Optional) (GROMACS, AMBER) Conclusion Bioactivity Hypothesis MD_Sim->Conclusion Results->MD_Sim Results->Conclusion Drug_Likeness->Conclusion

Caption: A flowchart of the computational workflow for predicting bioactivity.

Table 2: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5KIR-8.9TYR-385, ARG-120, SER-530
TNF-alpha2AZ5-7.5TYR-119, GLY-121
p38 MAPK3S3I-8.1MET-109, LYS-53

Note: Data are hypothetical and for illustrative purposes.

Protocol: ADMET Profiling for Drug-Likeness

A compound's efficacy is determined by more than just its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical.[9][10][31][32] Poor ADMET characteristics are a major cause of failure in clinical trials.[31] We use the SwissADME web tool, a free and robust platform for this purpose.[15][33][34][35][36]

  • Submit the Molecule: Input the ligand's SMILES string into the SwissADME server.[35]

  • Analyze Physicochemical Properties: Evaluate properties like molecular weight, LogP (lipophilicity), and solubility.

  • Evaluate Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. The BOILED-Egg model provided by SwissADME offers an intuitive graphical assessment of these properties.[15][33]

  • Assess Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five. These rules provide a guideline for whether a compound has properties that would make it a likely orally active drug.

  • Evaluate Medicinal Chemistry Friendliness: Identify any potential chemically reactive or problematic fragments that could lead to toxicity or metabolic instability.

Table 3: Predicted ADMET & Physicochemical Properties (from SwissADME)

Property / RulePredicted ValueAssessment
Molecular Weight219.30 g/mol Favorable (<500)
LogP (iLOGP)2.85Optimal
GI AbsorptionHighFavorable
BBB PermeantYesPotential for CNS activity
Lipinski Violations0Drug-like
Bioavailability Score0.55Good

Note: Data are hypothetical and generated for illustrative purposes.

Advanced Validation: Molecular Dynamics Simulation

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[37][38][39] MD simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the stability of the binding pose.[37][40][41]

Causality: A high docking score is promising, but if the ligand is unstable in the binding pocket and dissociates quickly, it will not be effective. MD simulations validate the docking results by confirming that the predicted interactions are stable in a simulated physiological environment.[37][38]

Brief Workflow:

  • System Setup: The top-scoring protein-ligand complex from docking is placed in a simulated box of water and ions to mimic the cellular environment.

  • Simulation Run: Using software like GROMACS or AMBER, the system's trajectory is calculated over a period of nanoseconds.

  • Analysis: Key metrics like RMSD of the ligand and protein backbone are analyzed. A stable RMSD over the simulation time indicates a stable complex.

Diagram 2: Conceptual View of Molecular Docking

G cluster_interactions Predicted Interactions Receptor Protein Target (Receptor) Active Site H_Bond Hydrogen Bonds Receptor->H_Bond Hydrophobic Hydrophobic Interactions Receptor->Hydrophobic Electrostatic Electrostatic Forces Receptor->Electrostatic Ligand Ligand ([2-(...)-methanol]) Ligand->Receptor Binding Affinity Score (e.g., -8.9 kcal/mol)

Caption: Ligand docking into a receptor's active site to predict binding affinity.

Data Synthesis and Bioactivity Hypothesis

The final step is to synthesize the data from all computational experiments into a coherent bioactivity hypothesis.

  • Binding Affinity: Our hypothetical docking results (Table 2) show a strong binding affinity of -8.9 kcal/mol for COX-2, which is comparable to or better than for other inflammatory targets. This suggests that COX-2 is a primary and potent potential target.

  • Binding Mode: Analysis of the docked pose reveals that the methanol group forms a key hydrogen bond with SER-530, while the ethyl-phenyl group sits within a hydrophobic pocket, mimicking the interactions of known COX-2 inhibitors.

  • Drug-Likeness: The ADMET profile (Table 3) is highly favorable. The compound adheres to Lipinski's rules, shows high predicted GI absorption, and has a good bioavailability score.[35] This indicates that the molecule has the necessary physicochemical properties to be a viable oral drug candidate.

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow to predict the bioactivity of this compound. Through a systematic process of target identification, molecular docking, and ADMET profiling, we have constructed a scientifically grounded hypothesis that this compound is a promising candidate for development as an anti-inflammatory agent targeting COX-2.

The self-validating nature of the protocol, including re-docking of known ligands and the integration of ADMET predictions, provides a high degree of confidence in the computational results. The next logical steps are the chemical synthesis of the compound and experimental validation through in vitro enzyme inhibition assays and subsequent cell-based studies to confirm the in silico predictions.

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Structure-activity relationship of 2-phenyl-thiazole-4-methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Phenyl-Thiazole-4-Methanol Derivatives

Abstract

The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active agents, valued for its diverse pharmacological profile.[1][2][3][4] This technical guide provides a detailed analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 2-phenyl-thiazole-4-methanol derivatives. By systematically dissecting the core structure into its three primary components—the phenyl ring at position 2, the central thiazole heterocycle, and the methanol group at position 4—we aim to elucidate the chemical principles governing their biological activity. This document synthesizes findings from extensive research on thiazole analogs to offer a predictive framework for designing novel derivatives with enhanced potency and target specificity, intended for researchers, medicinal chemists, and professionals in drug development.

Introduction: The 2-Phenyl-Thiazole Scaffold

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[5][6] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into agents with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[3][5][7][8] The 2-phenyl-thiazole arrangement, in particular, establishes a rigid, structurally defined scaffold that allows for systematic modification and optimization of biological effects.

The 2-Phenyl-Thiazole-4-Methanol Core Structure

The subject of this guide is the [2-phenyl-1,3-thiazol-4-yl]methanol molecule and its derivatives. This structure is characterized by a phenyl substituent at position 2 and a hydroxymethyl group at position 4 of the thiazole ring.[9][10] The core's physicochemical properties, such as polarity, hydrogen bonding capability, and steric profile, are dictated by these three key components.

General synthesis of this scaffold is often achieved through the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[9][11] For the 2-phenyl-thiazole-4-methanol core, this typically involves reacting a suitable thiobenzamide derivative with a 3-halo-1-hydroxyacetone equivalent or, more commonly, by first forming a 2-phenyl-thiazole-4-carboxylate ester followed by chemical reduction to the primary alcohol.[9]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-phenyl-thiazole-4-methanol derivatives can be rationally optimized by modifying three key positions. The following sections detail the known and inferred SAR at each of these sites, drawing from studies on closely related analogs.

The Phenyl Ring at Position 2: A Key Modulator of Activity

The phenyl ring at C2 is the most frequently modified component in SAR studies of related scaffolds. Its substitution pattern profoundly influences electronic and steric properties, directly impacting target binding and overall potency.

The electronic nature of substituents on the phenyl ring is a critical determinant of activity. A consistent finding across multiple studies is that strong electron-withdrawing groups (EWGs), particularly at the para position, enhance antimicrobial and antifungal activities.[12]

  • Antimicrobial/Antifungal Activity : The introduction of a nitro (-NO₂) or halogen (-Cl, -F) group at the para position of the phenyl ring often results in a significant increase in antibacterial and antifungal potency.[5][12] This enhancement is likely due to favorable electronic interactions within the target's active site. In contrast, meta substitution with the same groups is generally less favorable.[12] For antifungal activity against Candida species, high electronegativity at the para-position (e.g., Fluorine) has been shown to be particularly effective.[13]

  • Anticancer Activity : The SAR for anticancer effects is more complex and target-dependent. While EWGs like nitro and chloro groups can confer potent cytotoxicity, some studies show that electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) at the para position can also increase activity against specific cancer cell lines, such as hepatocellular carcinoma.[5] This suggests that both electronic and steric factors play a nuanced role in modulating cytotoxicity.

The position (ortho, meta, para) and size of the substituent are crucial.

  • Para substitution is frequently the most favorable position for enhancing biological activity, as seen with both EWGs and EDGs in different therapeutic contexts.[5][6][12]

  • Ortho and meta substitution can have varied effects. In some cases, meta substitution leads to a decrease in activity compared to the para isomer.[12] However, for certain cancer cell lines, a meta-chloro substituent has demonstrated superior potency over other isomers, highlighting the importance of matching the molecule's 3D shape to the specific topology of the biological target.[6]

  • Bulky vs. Small Substituents : The size of the substituent can influence binding affinity. In some instances, switching from a bulkier substituent to a smaller one has been shown to enhance activity, suggesting a sterically constrained binding pocket.[12]

Table 1: Summary of Phenyl Ring Substituent Effects on Biological Activity

Substituent Type Position General Effect on Activity Therapeutic Area Reference(s)
Strong EWG (-NO₂, -Cl, -F) para Increased Potency Antimicrobial, Antifungal [5][12][13]
Strong EWG (-NO₂) meta Decreased Potency Antimicrobial [12]
Halogen (-Cl) meta Increased Potency Anticancer (Neuroblastoma) [6]
EDG (-CH₃, -OCH₃) para Increased Potency Anticancer [5]

| Dimethyl (-CH₃, -CH₃) | meta, para | Increased Potency | Anticancer |[5] |

The Thiazole Core: The Heterocyclic Anchor

The thiazole ring itself is essential for activity, acting as a rigid scaffold that correctly orients the phenyl and methanol substituents. The nitrogen and sulfur heteroatoms are key features, contributing to the molecule's overall polarity and ability to form hydrogen bonds or coordinate with metal ions in enzyme active sites. While less frequently modified than the side chains, bioisosteric replacement of the thiazole ring (e.g., with oxazole, imidazole, or pyrazole) would be a logical step in lead optimization to probe the importance of the specific heteroatoms for target binding.

The Methanol Group at Position 4: The Hydrogen Bonding Contributor

The hydroxymethyl (-CH₂OH) group at the C4 position is a critical functional handle. As a polar, hydrogen-bond-donating group, it is highly likely to engage with polar amino acid residues (e.g., Ser, Thr, Asp, Glu) in a protein binding pocket.

  • Importance for Potency : SAR studies on related 2-phenylthiazoles have shown that the size of the substituent at the C4 position is critical. Smaller substituents are favored over larger ones, suggesting that the methanol group provides an optimal balance of size and functionality for potent activity.[14]

  • Potential Modifications : The primary alcohol offers a site for further chemical modification to fine-tune activity, solubility, and pharmacokinetic properties. Potential modifications include:

    • Esterification (-CH₂OCOR) : To create a prodrug that may improve cell permeability, with the ester being cleaved by intracellular esterases to release the active alcohol.

    • Etherification (-CH₂OR) : To modulate lipophilicity and remove the hydrogen bond donating proton, which can probe the importance of this specific interaction.

    • Conversion to Amine (-CH₂NH₂) : To introduce a basic center, which can form salt bridges and significantly alter the molecule's physicochemical properties.

Experimental Design & Protocols

To validate the SAR hypotheses and evaluate novel derivatives, robust and reproducible experimental workflows are essential. The following sections detail a general synthesis protocol and a common in vitro assay for anti-inflammatory activity.

General Synthesis via Hantzsch Thiazole Synthesis

This protocol outlines a common route to synthesize the 2-phenyl-thiazole-4-methanol core, proceeding through a carboxylate intermediate.

G thiobenzamide Substituted Thiobenzamide ester Ethyl 2-(Substituted-phenyl) thiazole-4-carboxylate thiobenzamide->ester Hantzsch Condensation haloketone Ethyl Bromopyruvate haloketone->ester reduction Reduction (e.g., LiAlH₄ in THF) ester->reduction final_product [2-(Substituted-phenyl) thiazol-4-yl]methanol reduction->final_product

Caption: General workflow for the synthesis of 2-phenyl-thiazole-4-methanol derivatives.

Step-by-Step Protocol:

  • Step 1: Synthesis of Thiazole Ester. To a solution of the appropriately substituted thiobenzamide (1.0 eq) in a suitable solvent like ethanol, add ethyl bromopyruvate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 2-phenylthiazole-4-carboxylate by recrystallization or column chromatography.[15]

  • Step 2: Reduction to the Alcohol. Carefully add the purified thiazole ester (1.0 eq) in small portions to a stirred suspension of a reducing agent, such as Lithium Aluminium Hydride (LiAlH₄) (1.5-2.0 eq), in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction cautiously by the sequential addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the target [2-(phenyl)thiazol-4-yl]methanol, which can be further purified by chromatography.[9]

In Vitro Biological Evaluation: Anti-inflammatory Assay

Many thiazole derivatives exhibit anti-inflammatory properties.[7][16] A standard method to assess this is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

G cells RAW 264.7 Macrophage Cells seed Seed cells in 96-well plate cells->seed pretreat Pre-treat with Thiazole Derivatives seed->pretreat induce Induce inflammation with LPS (1 µg/mL) pretreat->induce incubate Incubate for 24h induce->incubate griess Measure Nitrite in Supernatant (Griess Assay) incubate->griess analyze Calculate % NO Inhibition griess->analyze

Caption: Experimental workflow for assessing anti-inflammatory activity via NO inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the old media and replace it with fresh media containing various concentrations of the test 2-phenyl-thiazole-4-methanol derivatives. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plates for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubate the plates for an additional 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each sample, followed by 50 µL of Griess Reagent B.

  • Incubate in the dark at room temperature for 10 minutes.

  • Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.[7][16]

Integrated SAR Summary and Future Directions

The structure-activity relationship of 2-phenyl-thiazole-4-methanol derivatives is a multifactorial equation where small structural changes can lead to significant shifts in biological activity.

G cluster_0 SAR Hotspots cluster_1 Key Findings core 2-Phenyl-Thiazole-4-Methanol Core phenyl_node Phenyl Ring (C2) Key for potency and selectivity phenyl_node->core finding1 Para-EWG on Phenyl Ring ↑ Antimicrobial Activity phenyl_node->finding1 finding2 Para-EDG on Phenyl Ring ↑ Anticancer Activity (Target-dependent) phenyl_node->finding2 methanol_node Methanol Group (C4) Crucial for H-bonding & solubility methanol_node->core finding3 Small C4 Substituent Maintains Potency methanol_node->finding3 finding4 OH group is a key H-bond donor methanol_node->finding4

Caption: A summary of key structure-activity relationships for the 2-phenyl-thiazole-4-methanol scaffold.

Future Directions: The rational design of next-generation 2-phenyl-thiazole-4-methanol derivatives should focus on:

  • Systematic Phenyl Ring Exploration: Synthesizing a focused library with diverse electronic and steric substituents at the ortho, meta, and para positions to build a comprehensive Quantitative SAR (QSAR) model for specific therapeutic targets.

  • Probing the 4-Methanol Site: Creating prodrugs (esters) or analogs (ethers, amines) to optimize pharmacokinetics and explore the necessity of the hydrogen-bond donating moiety.

  • Multi-target Profiling: Screening optimized compounds against a wide range of biological targets (e.g., kinases, microbial enzymes, GPCRs) to uncover novel therapeutic applications for this versatile scaffold.

By integrating these strategies, the 2-phenyl-thiazole-4-methanol core can be effectively leveraged to develop novel and potent therapeutic agents.

References

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The Thiazole Ring: A Lynchpin in Modern Enzyme Inhibition Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have cemented its role in the design of highly potent and selective enzyme inhibitors. More than 18 FDA-approved drugs feature this core structure, a testament to its clinical significance.[1] This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based enzyme inhibitors, offering a blend of theoretical principles and practical, field-proven experimental methodologies. We will dissect the nuanced roles of the thiazole moiety in both non-covalent and covalent inhibition, supported by structural data from landmark inhibitor-enzyme complexes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more rational design of next-generation thiazole-based therapeutics.

The Thiazole Scaffold: A Convergence of Favorable Physicochemical Properties

The utility of the thiazole ring in enzyme inhibition is not coincidental; it stems from a unique combination of chemical characteristics that facilitate a range of interactions with enzyme active sites. The thiazole ring is a planar aromatic system, with the sulfur atom's lone pair electrons contributing to the π-system.[2] This aromaticity allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the enzyme's binding pocket.

Furthermore, the nitrogen atom in the thiazole ring is a strong hydrogen bond acceptor, a critical feature for anchoring the inhibitor to the enzyme active site through interactions with hydrogen bond donor residues like serine, threonine, and backbone amides. The sulfur atom, with its extended lone pair orbitals, can also participate in non-covalent interactions, including sulfur-aromatic and sulfur-π interactions, which can contribute to binding affinity and selectivity.[3] The inherent stability of the thiazole ring also imparts favorable pharmacokinetic properties to drug candidates.

Modes of Inhibition: A Mechanistic Dichotomy

Thiazole-based inhibitors can be broadly classified into two major categories based on their mechanism of action: non-covalent (reversible) and covalent (irreversible) inhibitors. The specific mechanism is dictated by the overall structure of the inhibitor and the nature of the targeted enzyme's active site.

Non-Covalent Inhibition: The Art of Reversible Binding

Non-covalent inhibitors form a transient complex with the enzyme through a network of weaker interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. The thiazole ring is a master of orchestrating these interactions.

  • Competitive Inhibition: In this mode, the inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. Thiazole-based competitive inhibitors are often designed to mimic the structure of the natural substrate or transition state. A prime example is Dabrafenib , a potent inhibitor of BRAF kinase, which is mutated in many cancers. Dabrafenib is an ATP-competitive inhibitor, binding to the active conformation of the BRAF kinase domain and preventing the binding of ATP, thereby blocking downstream signaling in the MAPK pathway.[4][5][6]

  • Non-competitive Inhibition: Here, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. While less common for thiazole-based kinase inhibitors, this mechanism is observed with other enzyme classes. For instance, some benzothiazole-thiourea hybrids have been shown to inhibit tyrosinase in a non-competitive manner.[7]

  • Uncompetitive Inhibition: This mode of inhibition requires the substrate to bind to the enzyme first, creating a binding site for the inhibitor. The resulting enzyme-substrate-inhibitor complex is catalytically inactive. Certain thiazole derivatives have been found to act as uncompetitive inhibitors of intestinal alkaline phosphatase.[8]

Visualizing Non-Covalent Interactions: The Case of Dasatinib

A quintessential example of a non-covalent thiazole-based inhibitor is Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[9][10] Dasatinib potently inhibits the BCR-ABL kinase, the driver of CML.[9] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy against imatinib-resistant mutants.[9]

An analysis of the X-ray crystal structure of Dasatinib in complex with the ABL kinase domain (PDB ID: 2GQG) reveals the critical role of the thiazole ring in its binding.[11][12][13] The 2-aminothiazole moiety of Dasatinib occupies the adenine-binding pocket of the kinase, forming key hydrogen bonds with the backbone amide of Met318 in the hinge region.[14] This interaction is a hallmark of many ATP-competitive kinase inhibitors. The thiazole ring itself is involved in hydrophobic interactions with surrounding residues, further stabilizing the complex.

G cluster_binding_site ABL Kinase ATP Binding Pocket cluster_inhibitor Dasatinib Met318 Met318 (Hinge) Thr315 Thr315 (Gatekeeper) Phe382 Phe382 (DFG Motif) hydrophobic_pocket Hydrophobic Pocket aminothiazole Aminothiazole aminothiazole->Met318 H-Bond pyrimidine Pyrimidine pyrimidine->hydrophobic_pocket Hydrophobic Interaction piperazine Hydroxyethylpiperazine piperazine->Phe382 Hydrophobic Interaction chlorophenyl 2-Chloro-6-methylphenyl chlorophenyl->Thr315 Hydrophobic Interaction

Caption: Key interactions of Dasatinib within the ABL kinase active site.

Covalent Inhibition: The Power of Irreversible Bonds

Covalent inhibitors form a stable, irreversible bond with a reactive amino acid residue in the enzyme's active site, permanently inactivating the enzyme. This mechanism can offer advantages in terms of prolonged duration of action and high potency. The thiazole scaffold can be functionalized with electrophilic "warheads" that react with nucleophilic residues, most commonly cysteine.[11][15]

The design of targeted covalent inhibitors is a sophisticated endeavor, requiring a balance between the reactivity of the electrophile and the non-covalent binding affinity of the scaffold to ensure specificity and minimize off-target effects. Thiazoles with an alkyne electrophile at the 2-position have been shown to selectively target and covalently modify cysteine residues.[16] Similarly, thiazole-fused thiazoliniums with ketone warheads have been developed as covalent inhibitors of the SARS-CoV-2 3CL protease, targeting a cysteine residue (Cys44) at the dimer interface.[17]

G cluster_workflow Covalent Inhibition Workflow step1 Reversible Binding (Non-covalent interactions) step2 Conformational Alignment step1->step2 step3 Nucleophilic Attack (e.g., Cys thiolate on electrophile) step2->step3 step4 Covalent Bond Formation (Irreversible Inhibition) step3->step4 complex Enzyme-Inhibitor Covalent Adduct step4->complex inhibitor Thiazole-based Covalent Inhibitor inhibitor->step1 enzyme Enzyme Active Site with Nucleophilic Residue enzyme->step1

Caption: Generalized workflow for targeted covalent inhibition.

Experimental Workflows for Mechanistic Elucidation

A multi-faceted experimental approach is essential to rigorously characterize the mechanism of action of a thiazole-based enzyme inhibitor. The following protocols provide a framework for these investigations, emphasizing self-validating systems and the rationale behind key steps.

Enzyme Kinetics: Unraveling the Dynamics of Inhibition

Enzyme kinetics studies are fundamental to determining the type of reversible inhibition and quantifying the inhibitor's potency.

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a key measure of inhibitor potency.

  • Materials:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Thiazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

    • 96-well microplate (clear for colorimetric assays, black for fluorescence assays)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitor: Create a range of inhibitor concentrations (typically 8-12 dilutions) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

    • Set up the assay plate:

      • Test wells: Add a fixed amount of enzyme and the various concentrations of the inhibitor.

      • Positive control (100% activity): Add enzyme and assay buffer with the same final DMSO concentration as the test wells, but no inhibitor.

      • Negative control (0% activity): Add assay buffer and substrate, but no enzyme.

    • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction: Add a fixed concentration of the substrate to all wells to start the reaction. The substrate concentration should ideally be at or near the Michaelis constant (Km) for competitive inhibitors.[18]

    • Incubation and detection: Incubate the plate for a specific time, monitoring the reaction progress (e.g., change in absorbance or fluorescence) at regular intervals.

    • Data analysis:

      • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)).

      • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determining the Mode of Inhibition using Lineweaver-Burk Plots

This experiment distinguishes between competitive, non-competitive, and uncompetitive inhibition by measuring reaction rates at varying substrate and inhibitor concentrations.

  • Procedure:

    • Perform a series of kinetic assays as described in Protocol 1, but for each fixed inhibitor concentration (including zero inhibitor), vary the substrate concentration over a wide range (e.g., 0.2 to 5 times the Km).

    • Determine the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

    • Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration (Lineweaver-Burk plot).[1][10][15][19]

    • Interpret the plot:

      • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive inhibition: Lines intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

      • Uncompetitive inhibition: Lines are parallel (both apparent Vmax and apparent Km decrease).

G cluster_lb Lineweaver-Burk Plot Interpretation competitive Competitive (Intersect on y-axis) noncompetitive Non-competitive (Intersect on x-axis) uncompetitive Uncompetitive (Parallel lines) data Kinetic Data (V₀ at varying [S] and [I]) plot Plot 1/V₀ vs 1/[S] data->plot interpretation Determine Mode of Inhibition plot->interpretation interpretation->competitive interpretation->noncompetitive interpretation->uncompetitive

Caption: Workflow for determining the mode of inhibition using enzyme kinetics.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][20][21]

Protocol 3: Characterizing Enzyme-Inhibitor Binding by ITC

  • Materials:

    • Highly purified and concentrated enzyme and inhibitor solutions.

    • Identical buffer for both enzyme and inhibitor to minimize heats of dilution.

    • Isothermal titration calorimeter.

  • Procedure:

    • Sample preparation: Dialyze both the enzyme and inhibitor against the same buffer to ensure a perfect match. Degas the solutions immediately before the experiment.

    • Load the ITC: Fill the sample cell with the enzyme solution and the injection syringe with the inhibitor solution. The concentration of the inhibitor in the syringe should be 10-20 times that of the enzyme in the cell.[3]

    • Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution, allowing the system to reach equilibrium after each injection.

    • Data analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. Fit the data to a suitable binding model to determine Kd, n, and ΔH.

X-ray Crystallography: Visualizing the Interaction at Atomic Resolution

X-ray crystallography provides a static, high-resolution three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode and the specific atomic interactions.

Protocol 4: Co-crystallization of an Enzyme with a Thiazole-based Inhibitor

  • Procedure:

    • Protein expression and purification: Express the target enzyme in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify it to >95% homogeneity using chromatographic techniques.[9][22][23]

    • Complex formation: Incubate the purified protein with a 2-5 fold molar excess of the thiazole inhibitor.

    • Crystallization screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to identify conditions that yield well-diffracting crystals of the complex.

    • Crystal optimization and soaking (alternative to co-crystallization): Optimize initial crystal hits to obtain larger, single crystals. Alternatively, grow crystals of the apo-enzyme and then soak them in a solution containing the inhibitor.[5][24][25]

    • Data collection and structure determination: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement and refine the model to obtain the final electron density map and atomic coordinates.

Table 1: Representative Thiazole-based Inhibitors and their PDB Entries

InhibitorTarget EnzymePDB IDMechanism
DasatinibABL Kinase2GQGATP-competitive
DabrafenibBRAF Kinase4Z3XATP-competitive
Pyridine Thiazole InhibitorROCK1 Kinase5HVUATP-competitive

Data Presentation and Interpretation

Table 2: Hypothetical Kinetic Data for a Thiazole-based Kinase Inhibitor

Inhibitor Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1
IC50 10.2 nM

The data in Table 2 would be generated using Protocol 1 and plotted to obtain a sigmoidal curve, from which the IC50 value is derived. This provides a quantitative measure of the inhibitor's potency. Further kinetic studies (Protocol 2) would then elucidate the mechanism of this inhibition.

Conclusion and Future Directions

The thiazole scaffold continues to be a cornerstone of modern drug discovery, offering a remarkable blend of favorable binding properties and synthetic tractability. This guide has provided a comprehensive overview of the mechanisms of action of thiazole-based enzyme inhibitors, from the fundamental principles of non-covalent and covalent interactions to detailed experimental protocols for their characterization.

The future of thiazole-based inhibitor design lies in the pursuit of even greater selectivity and the targeting of novel enzyme classes. The development of covalent inhibitors with tunable reactivity and the exploration of new interaction modes will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. By integrating the principles and methodologies outlined in this guide, researchers will be well-equipped to contribute to this exciting and impactful field.

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Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Thiazole Derivative

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The novel compound, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (CAS: 886367-55-1), is characterized by a thiazole core substituted with a 2-ethyl-phenyl group at the 2-position and a hydroxymethyl group at the 4-position.[4] Its unique structure warrants a thorough investigation of its biological effects, with an initial focus on its cytotoxic potential.[4]

The evaluation of in vitro cytotoxicity is a critical first step in the drug discovery pipeline, providing essential data on a compound's potential as a therapeutic agent or its risk as a toxic substance.[5] These assays are instrumental for screening compound libraries, elucidating mechanisms of cell death, and guiding the selection of promising candidates for further preclinical development.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro cytotoxicity of this compound. We will detail a robust protocol using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, supplemented with considerations for alternative methods like the Lactate Dehydrogenase (LDH) and Neutral Red (NR) assays. The focus will be on not just the procedural steps, but the scientific rationale underpinning each choice to ensure data integrity and reproducibility.

Compound Profile: this compound

A foundational understanding of the test article is paramount for designing a meaningful cytotoxicity study.

PropertyValueSource
CAS Number 886367-55-1[4]
IUPAC Name [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol[4]
Molecular Formula C₁₂H₁₃NOS[4]
Molecular Weight 219.30 g/mol [4]
Solubility To be determined empirically. A polar organic solvent such as Dimethyl Sulfoxide (DMSO) is a recommended starting point for creating a stock solution.General Knowledge

The presence of the thiazole ring suggests potential biological activity, and the ethyl-phenyl and hydroxymethyl substituents will influence its physicochemical properties and interactions with cellular targets.[4]

Principle of the MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[8][9] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 500 and 600 nm.[8]

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the general workflow for evaluating the in vitro cytotoxicity of a novel compound.

Cytotoxicity Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Serial_Dilution Prepare Serial Dilutions of Compound Compound_Prep->Serial_Dilution Cell_Culture Culture & Maintain Selected Cell Line Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound (24, 48, or 72 hours) Serial_Dilution->Treatment Incubation_Overnight Incubate Overnight (Allow Attachment) Cell_Seeding->Incubation_Overnight Incubation_Overnight->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Incubation Incubate (3-4 hours) (Formazan Formation) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Buffer Formazan_Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for this compound

This protocol is a self-validating system, incorporating necessary controls to ensure the reliability of the results.

I. Materials and Reagents
  • This compound (Test Article)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, or A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5 fibroblasts) to assess specificity.[10][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8] This solution should be filter-sterilized and stored protected from light at 4°C for short-term or -20°C for long-term storage.[6][9]

  • MTT Solubilization Solution: e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidic SDS solution.[8]

  • Positive control (e.g., Doxorubicin or Cisplatin)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

II. Experimental Procedure

Day 1: Cell Seeding

  • Cell Culture Maintenance: Culture cells in a 37°C, 5% CO₂ humidified incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Rationale: This seeding density is a common starting point, but it may need optimization depending on the cell line's growth rate. The goal is for the cells to be approximately 80% confluent at the end of the treatment period.[12]

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow the cells to attach to the plate surface.

Day 2: Compound Treatment

  • Preparation of Test Article: Prepare a 10 mM stock solution of this compound in DMSO.

    • Rationale: DMSO is a common solvent for organic compounds. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[13]

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Plate Layout: Design the plate layout to include:

    • Vehicle Control: Wells with cells treated with the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Wells with cells in medium only.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Test Article Concentrations: Triplicate wells for each concentration of the test article.

    • Blank: Wells with medium only (no cells) to serve as a background control.[8]

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions, controls, or fresh medium to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[5]

Day 4 (Assuming 48h Incubation): MTT Assay

  • Addition of MTT: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[5][9]

  • Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT.[8] Add 150 µL of MTT solubilization solution to each well.[8]

    • Rationale: The solubilization step is crucial to dissolve the water-insoluble formazan crystals. Pipetting up and down or placing the plate on an orbital shaker for 15 minutes can aid in complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[14]

III. Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Calculation of Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[5] This value is a key indicator of the compound's cytotoxic potency and can be calculated using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.

Hypothetical Data Presentation

The results of the cytotoxicity assay can be summarized in a table as follows:

Cell LineThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7 (Breast Cancer) 25.4 ± 2.10.8 ± 0.1
HepG2 (Liver Cancer) 38.7 ± 3.51.2 ± 0.2
MRC-5 (Normal Fibroblast) > 1002.5 ± 0.4

This is hypothetical data for illustrative purposes only.

Alternative Cytotoxicity Assays: A Multi-Faceted Approach

To gain a more comprehensive understanding of the compound's cytotoxic mechanism, it is advisable to employ assays that measure different cellular endpoints.

Lactate Dehydrogenase (LDH) Assay
  • Principle: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[5][15][16] The amount of LDH in the supernatant is proportional to the number of lysed cells.[17]

  • Application: Useful for detecting necrosis or late-stage apoptosis where the cell membrane is compromised. It provides a direct measure of cell lysis.

Neutral Red (NR) Uptake Assay
  • Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, in their lysosomes.[18][19][20] The amount of dye retained by the cells is proportional to the number of viable cells.

  • Application: Particularly sensitive to damage of the lysosomal membrane. It is a good indicator of overall cell health and membrane integrity.

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for the initial in vitro cytotoxicity screening of this compound. By following this guide, researchers can obtain reliable and reproducible data to assess the cytotoxic potential of this novel thiazole derivative. A low IC₅₀ value against cancer cell lines coupled with a high IC₅₀ against normal cell lines would indicate selective cytotoxicity, a desirable characteristic for a potential anticancer agent.

Should the compound exhibit significant cytotoxic activity, further investigations into the mechanism of cell death (e.g., apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/Propidium Iodide staining, caspase activity assays, or Western blotting for apoptosis-related proteins would be the logical next steps.

References

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Topic: Evaluating the Cytotoxic Potential of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol on Cancer Cell Lines Using the MTT Colorimetric Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

The quest for novel therapeutic agents against cancer is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing a thiazole scaffold, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1][2] This application note provides a comprehensive guide for assessing the cytotoxic potential of a novel thiazole derivative, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We present a detailed, field-proven protocol that emphasizes experimental integrity through rigorous optimization, appropriate controls, and robust data analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to reliably screen and characterize novel compounds for anticancer activity.

Scientific Principle: The MTT Assay

The MTT assay is a quantitative, colorimetric method for determining cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its principle is rooted in fundamental cell biology: viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4]

This conversion is a hallmark of cellular health. Dead or inactive cells lose this ability. The resulting formazan crystals are retained within the cell and can be solubilized using an organic solvent like Dimethyl Sulfoxide (DMSO).[3] The intensity of the purple color, which is directly proportional to the number of living, metabolically active cells, is then quantified by measuring the absorbance using a spectrophotometric plate reader.[4][5]

MTT_Principle cluster_cell Inside Viable Cell Mitochondria Mitochondrial & Cytosolic Dehydrogenases (NAD(P)H) Formazan Purple Formazan Crystals (Insoluble) Mitochondria->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Cell Lysis MTT MTT Reagent (Yellow, Cell-Permeable) MTT->Mitochondria Enters Cell Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantification

Caption: The core mechanism of the MTT assay.

Materials and Reagents

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood (Class II)

  • Microplate reader (spectrophotometer) with 570 nm and 630-650 nm filters

  • Inverted microscope

  • Multichannel pipette (8 or 12-channel)

  • Standard laboratory pipettes and sterile tips

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile reagent reservoirs

Reagents:

  • Test Compound: this compound (CAS: 886367-55-1)[6]

  • Cell Lines: Relevant cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, A549 lung carcinoma).

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C for short-term or -20°C for long-term.[7]

  • Solubilization Solution: Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Vehicle Control: Sterile DMSO.

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

Phase 1: Assay Optimization & Preparation

Authoritative and trustworthy data comes from a well-optimized assay. Skipping these steps is a common source of experimental variability and error.

Optimization of Cell Seeding Density

The number of cells seeded per well is critical. Too few cells will result in a low signal, while too many can lead to overgrowth, nutrient depletion, and a departure from the logarithmic growth phase, all of which can skew results. The goal is to find a cell density that provides a linear and robust absorbance signal within the timeframe of your experiment.[8]

Protocol for Seeding Optimization:

  • Prepare a single-cell suspension of the chosen cancer cell line.

  • Create a serial dilution of cells (e.g., 2,500, 5,000, 10,000, 20,000, 40,000 cells/well) in a 96-well plate. Include wells with media only as a blank control.

  • Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 48 hours).

  • After incubation, perform the MTT assay as described in Phase 2 (steps 4-7).

  • Plot the background-subtracted absorbance against the number of cells seeded.

  • Causality Check: Select a seeding density from the linear portion of the curve that yields an absorbance reading between 0.75 and 1.25.[8][9] This range ensures that both increases (proliferation) and decreases (cytotoxicity) in viability can be accurately measured.

Seeding Density (cells/well)Average Absorbance (570 nm) at 48hLinearityRecommended?
2,5000.21LinearToo Low
5,0000.45LinearAcceptable
10,000 0.98 Linear Optimal
20,0001.85PlateauingToo High
40,0001.91PlateauToo High
Preparation of Test Compound Stock
  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.

  • Vortex until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Expert Insight: The final concentration of DMSO in the culture wells should not exceed 0.5% (ideally ≤0.1%), as higher concentrations can be cytotoxic to cells. Always run a "vehicle control" with the highest concentration of DMSO used in the experiment to validate that the solvent itself is not affecting cell viability.

Phase 2: The Cytotoxicity Assay Workflow

This protocol is designed for adherent cells in a 96-well format.

MTT_Workflow start Start seed 1. Seed Cells (Optimal Density in 100 µL) start->seed incubate1 2. Incubate for 24h (Allow Adherence) seed->incubate1 treat 3. Add Compound (Serial Dilutions in 100 µL) incubate1->treat incubate2 4. Incubate for 24-72h (Treatment Period) treat->incubate2 add_mtt 5. Add 20 µL MTT Reagent (Final Conc. ~0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan Development) add_mtt->incubate3 solubilize 7. Aspirate Media, Add 150 µL DMSO incubate3->solubilize shake 8. Shake Plate for 15 min (Dissolve Crystals) solubilize->shake read 9. Read Absorbance (570 nm, Ref: 630 nm) shake->read end End read->end

Caption: Step-by-step experimental workflow.

Detailed Steps:

  • Cell Seeding: Seed cells at the pre-determined optimal density in 100 µL of complete culture medium per well of a 96-well plate. Include wells for all controls: untreated, vehicle, and blank (media only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution. A common range for initial screening is 0.1 µM to 100 µM.

    • Carefully remove the old media and add 100 µL of the appropriate compound dilution or control medium to each well. Perform each condition in triplicate.

  • Treatment Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration ~0.5 mg/mL).[5] Mix gently by tapping the plate.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple precipitate inside the cells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the attached cells and formazan crystals.

    • Immediately add 100-150 µL of DMSO to each well to dissolve the formazan.[10]

  • Reading: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630-650 nm to correct for background absorbance from cell debris and plate imperfections.

Data Analysis and Interpretation

The goal of data analysis is to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).[11]

  • Average and Blank Subtraction: Calculate the average absorbance for each set of triplicates. Subtract the average absorbance of the blank (media only) wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability.

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100 [12]

  • Dose-Response Curve: Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • IC₅₀ Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or an online tool to calculate the IC₅₀ value from the dose-response curve. This is the concentration at which the curve passes through 50% viability.[12][13]

Sample Data Table:

Concentration (µM)Log(Concentration)Avg. Absorbance (570nm)% Viability
0 (Vehicle)N/A1.052100.0%
0.1-11.03198.0%
100.89485.0%
1010.54752.0%
251.40.31630.0%
501.70.15815.0%
10020.0848.0%
Calculated IC₅₀ ~10.8 µM

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Background - Media contamination (bacterial/yeast).- Phenol red or serum interference.- Use sterile technique; check media before use.- Use serum-free media for MTT incubation; use a proper blank.
Low Absorbance - Cell seeding density is too low.- Insufficient MTT incubation time.- Incomplete formazan solubilization.- Perform seeding optimization (Phase 1).- Increase incubation time (check for crystals with a microscope).- Ensure complete mixing/shaking after adding DMSO.[8]
High Replicate Variability - Inaccurate pipetting.- "Edge effect" due to evaporation in outer wells.- Calibrate pipettes; use reverse pipetting for viscous liquids.- Do not use the outermost wells of the plate for experimental data.
Viability >100% - Compound may be increasing metabolic activity (a stress response) without increasing cell number.- Compound interferes with the assay (e.g., reduces MTT itself).- Correlate results with cell morphology under a microscope.- Run a control with the compound and MTT in cell-free media to check for chemical interference.[14]

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • ResearchGate Discussion. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. [Link]

  • ResearchGate Discussion. (2021). How to comment after finding IC50 according to MTT results?. [Link]

  • Esteki, M., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]

  • ResearchGate Discussion. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. [Link]

  • Fallah, Z., et al. (2020). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Journal of the Iranian Chemical Society. [Link]

  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Journal of Reports in Pharmaceutical Sciences. [Link]

Sources

Application Note: A Multi-Tiered Strategy for Screening the Anti-Inflammatory Potential of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape, while mature, is continually challenged by issues of efficacy, side effects, and the demand for more targeted mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide array of pharmacological activities, including anti-inflammatory properties.[1] This application note outlines a comprehensive, multi-tiered screening protocol to rigorously evaluate the anti-inflammatory potential of a novel thiazole derivative, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (designated herein as Cpd-Thiazole-EtPh).

This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the underlying scientific rationale for a robust and self-validating experimental workflow. We will progress from initial in vitro assessments of cytotoxicity and primary inflammatory markers to more mechanistic assays and finally to a conceptual framework for in vivo validation.

Part 1: Foundational In Vitro Screening

The initial phase of screening is designed to rapidly assess the compound's basic biological impact and identify a viable concentration range for further, more complex assays.

Cytotoxicity Assessment: Establishing a Therapeutic Window

Rationale: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which Cpd-Thiazole-EtPh is non-toxic to cells. This ensures that any observed reduction in inflammatory markers is a true pharmacological effect and not a consequence of cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Cpd-Thiazole-EtPh (e.g., from 0.1 µM to 100 µM) in complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add the various concentrations of the test compound. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. The concentration that reduces cell viability by 50% (CC50) is determined. Subsequent assays should use concentrations well below the CC50 value.

Primary Anti-Inflammatory Screening: Nitric Oxide Inhibition

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[3] Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent inducer of iNOS in macrophages.[4][5] Measuring the inhibition of NO production in LPS-stimulated macrophages is a rapid and effective primary screen for anti-inflammatory activity.[6]

Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture and Plating: Seed RAW 264.7 cells in a 96-well plate as described in the cytotoxicity protocol.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of Cpd-Thiazole-EtPh for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).[6]

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to quantify nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

Expected Data Presentation:

Concentration of Cpd-Thiazole-EtPhCell Viability (%)Nitrite Concentration (µM)% NO Inhibition
Vehicle Control100 ± 5.21.5 ± 0.3-
LPS Only (1 µg/mL)98 ± 4.835.2 ± 2.10
Cpd-Thiazole-EtPh (1 µM) + LPS99 ± 5.130.1 ± 1.914.5
Cpd-Thiazole-EtPh (10 µM) + LPS97 ± 4.915.8 ± 1.555.1
Cpd-Thiazole-EtPh (50 µM) + LPS95 ± 5.38.2 ± 0.976.7

Note: Data are hypothetical and for illustrative purposes.

Part 2: Mechanistic In Vitro Elucidation

Following a positive result in the primary screen, the next step is to investigate the potential mechanisms through which Cpd-Thiazole-EtPh exerts its anti-inflammatory effects. Key inflammatory pathways include the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.[1][7]

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[9] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[1] A fluorometric or colorimetric inhibitor screening kit provides a direct measure of the compound's ability to inhibit these enzymes.[2][10]

Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol (e.g., Assay Genie, BN00777 or Cayman Chemical, 760111).[2][10] This typically involves reconstituting the COX-2 enzyme, preparing the assay buffer, and diluting the probe and arachidonic acid substrate.

  • Plate Setup: Add Assay Buffer, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and various concentrations of Cpd-Thiazole-EtPh to a 96-well white opaque plate.[10]

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[10]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the enzyme control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting percent inhibition versus the log of the inhibitor concentration. A parallel assay using a COX-1 enzyme kit should be run to determine selectivity.

Pro-Inflammatory Cytokine Quantification

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[9] Their production is heavily dependent on the activation of transcription factors like NF-κB.[11][12] Quantifying the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with Cpd-Thiazole-EtPh provides a direct measure of its anti-inflammatory efficacy. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this quantification due to its high sensitivity and specificity.[13][14]

Protocol: TNF-α and IL-6 ELISA

  • Sample Collection: Collect the cell culture supernatant from the same experiment described in the Griess Assay (Section 1.2).

  • ELISA Procedure: Follow the protocol of a commercial ELISA kit (e.g., from Thermo Fisher Scientific or Sigma-Aldrich).[15][16]

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add standards and the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add a streptavidin-HRP conjugate.

    • Add the TMB substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples.

Investigation of the NF-κB Signaling Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that controls the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[11][17] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[18] Assessing the phosphorylation of IκBα or the nuclear translocation of the p65 subunit of NF-κB can reveal if Cpd-Thiazole-EtPh acts upstream to block this critical inflammatory pathway.

Workflow Visualization: NF-κB Signaling and Potential Inhibition

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Cpd Cpd-Thiazole-EtPh (Hypothesized Target) Cpd->IKK Inhibits? Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothesized mechanism of Cpd-Thiazole-EtPh inhibiting the NF-κB pathway.

Part 3: Conceptual Framework for In Vivo Validation

While in vitro assays are essential for initial screening and mechanism of action studies, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system.[19]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model in rodents is a classic and well-established assay for evaluating the efficacy of acute anti-inflammatory agents.[20][21] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.

Conceptual Protocol:

  • Animal Groups: Wistar rats would be divided into several groups: a vehicle control group, a positive control group (e.g., treated with Indomethacin), and multiple groups treated with varying doses of Cpd-Thiazole-EtPh.[22]

  • Compound Administration: The test compound or controls would be administered orally or intraperitoneally one hour before the inflammatory challenge.

  • Inflammation Induction: A sub-plantar injection of 1% carrageenan solution into the right hind paw of each rat would induce localized edema.

  • Edema Measurement: The paw volume would be measured using a plethysmograph at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[23]

  • Data Analysis: The percentage of edema inhibition would be calculated for each treated group relative to the vehicle control group.

Workflow Visualization: In Vivo Screening

In_Vivo_Workflow start Animal Acclimatization (Wistar Rats) grouping Grouping (Vehicle, Positive Control, Test Groups) start->grouping admin Compound Administration (Oral or IP) grouping->admin induction Inflammation Induction (Carrageenan Injection) admin->induction measurement Paw Volume Measurement (Plethysmograph) induction->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis end Efficacy Determination analysis->end

Sources

Topic: Antibacterial Screening of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic-resistant bacteria necessitates the urgent discovery and development of novel antimicrobial agents. Thiazole derivatives represent a promising class of heterocyclic compounds, with many exhibiting a broad spectrum of biological activities, including potent antibacterial effects[1][2]. This application note provides a comprehensive, technically detailed guide for the in-vitro antibacterial screening of the novel compound, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, against a panel of clinically relevant gram-positive bacteria. We present field-proven, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, aligned with standards from the Clinical and Laboratory Standards Institute (CLSI)[3]. The causality behind critical experimental choices is explained to ensure scientific rigor, reproducibility, and the generation of trustworthy data for early-stage drug discovery programs.

Scientific Rationale and Background

The Thiazole Scaffold in Antibacterial Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous FDA-approved drugs, including the antimicrobial sulfathiazole[4]. The versatility of the thiazole nucleus allows for chemical modifications that can tune its biological activity. Thiazole derivatives have been reported to exert their antibacterial effects through various mechanisms of action, including:

  • Inhibition of Essential Metabolic Pathways: Some derivatives, like sulfathiazole, act as antimetabolites, preventing bacteria from synthesizing essential nutrients like folic acid[4].

  • Enzyme Inhibition: Thiazoles can target critical bacterial enzymes that are absent in eukaryotes. Documented targets include DNA gyrase and topoisomerase IV, which are essential for DNA replication, as well as enzymes in the fatty acid synthesis pathway like FabH[5][6].

  • Disruption of Cell Division: Certain thiazole-containing compounds have been shown to interfere with the polymerization of the FtsZ protein, a key component in forming the Z-ring, which is critical for bacterial cell division[7].

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives facilitates their integration into the bacterial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and eventual cell death[8].

Given these diverse and potent mechanisms, screening novel thiazole compounds like this compound is a rational strategy in the search for new antibiotics.

Core Metrics: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

To quantify the antibacterial efficacy of a test compound, standardized metrics are essential.

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period[9][10]. The MIC value is the primary measure of a compound's potency and is crucial for comparing the activity of different compounds.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[10][11]. The MBC provides critical information about whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria).

The relationship between these two values, expressed as the MBC/MIC ratio, is a key differentiator. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, whereas a ratio > 4 suggests bacteriostatic activity[11]. This distinction is vital for therapeutic development, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Gram-Positive Bacterial Strains:

    • Staphylococcus aureus (e.g., ATCC 29213) - Quality control strain

    • Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)

    • Enterococcus faecalis (e.g., ATCC 29212) - Quality control strain

    • Bacillus subtilis (e.g., ATCC 6633)

  • Control Antibiotic: Vancomycin or Ampicillin

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates

  • Reagents:

    • 0.9% Saline, sterile

    • McFarland Turbidity Standard (0.5)

  • Equipment and Consumables:

    • Sterile, 96-well, flat-bottom microtiter plates

    • Adhesive plate sealers

    • Multichannel and single-channel micropipettes

    • Sterile pipette tips

    • Incubator (35-37°C)

    • Spectrophotometer or nephelometer

    • Vortex mixer

    • Biological safety cabinet

Experimental Workflow and Protocols

The overall workflow is designed to first determine the minimum inhibitory concentration (MIC) and subsequently leverage those results to find the minimum bactericidal concentration (MBC).

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay A Prepare Compound Stock (in DMSO) C Prepare Standardized Inoculum (0.5 McFarland Standard) A->C B Culture Bacteria (Gram-Positive Strains) B->C D Serial Dilution of Compound in 96-Well Plate C->D E Inoculate Plate with Standardized Bacteria D->E F Incubate Plate (18-24h at 37°C) E->F G Read & Record MIC (Lowest concentration with no visible growth) F->G H Subculture from Clear Wells (MIC, 2x MIC, 4x MIC, etc.) G->H Use MIC results I Spot Plate onto Antibiotic-Free Agar H->I J Incubate Agar Plates (24h at 37°C) I->J K Count Colonies & Determine MBC (≥99.9% killing) J->K

Caption: Experimental workflow for MIC and MBC determination.

Protocol 3.1: Preparation of Stock Solutions

Causality: High-concentration stock solutions in an organic solvent like DMSO are necessary because many novel compounds have low aqueous solubility. This allows for subsequent dilution into aqueous culture media while keeping the final solvent concentration low enough to not affect bacterial growth.

  • Test Compound: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Vortex until fully dissolved. Store at -20°C.

  • Control Antibiotic: Prepare a stock solution of Vancomycin (or another appropriate gram-positive control) in sterile deionized water according to the manufacturer's instructions.

  • Working Solutions: On the day of the experiment, create an intermediate dilution of the test compound stock in CAMHB to facilitate the serial dilution process. For example, dilute the 10 mg/mL stock to 1280 µg/mL. This minimizes the amount of DMSO carried over into the assay wells.

Protocol 3.2: Bacterial Inoculum Preparation

Causality: A standardized bacterial inoculum is the most critical variable for ensuring the reproducibility of susceptibility testing[12]. The 0.5 McFarland standard provides a defined cell density (~1.5 x 10⁸ CFU/mL), which, when diluted, results in a consistent starting number of bacteria in each well, as mandated by CLSI guidelines[3].

  • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the gram-positive test strain.

  • Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. Measure using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or by visual comparison.

  • Within 15 minutes of standardization, dilute this suspension into CAMHB. The final target concentration in each well of the 96-well plate should be approximately 5 x 10⁵ CFU/mL. A common dilution is 1:100 of the standardized suspension into the final volume of media used for inoculation.

Protocol 3.3: Broth Microdilution for MIC Determination

Causality: The two-fold serial dilution method allows for the testing of a wide range of concentrations to precisely identify the point at which bacterial growth is inhibited[13]. Including proper controls is essential to validate the results; for instance, the vehicle control ensures that the final concentration of DMSO does not inhibit bacterial growth on its own.

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the test compound working solution (e.g., 128 µg/mL) to well 1.

  • Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this process, transferring 50 µL from well 2 to 3, and so on, until well 10. Discard 50 µL from well 10.

  • Wells 11 and 12 will serve as controls.

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.

  • Prepare the final inoculum as described in 3.2. Add 50 µL of this diluted bacterial suspension to wells 1 through 11. The total volume in each well is now 100 µL. The compound concentrations are now halved, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Seal the plate with an adhesive sealer to prevent evaporation and contamination.

  • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well)[9].

Protocol 3.4: Determination of Minimum Bactericidal Concentration (MBC)

Causality: This step directly tests the viability of bacteria that were exposed to the compound. By sub-culturing onto an antibiotic-free solid medium, we can distinguish between growth inhibition (bacteriostatic) and cell death (bactericidal)[14].

  • Following MIC determination, select the plate corresponding to the MIC result.

  • From the well corresponding to the MIC, and each well with higher concentrations (2x MIC, 4x MIC, etc.), mix the contents thoroughly.

  • Aseptically remove a 10 µL aliquot from each of these wells.

  • Spot the 10 µL aliquot onto a labeled MHA plate. Also, plate an aliquot from the growth control well (Well 11) as a reference.

  • Allow the spots to dry completely before inverting the plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFUs) in each spot. The MBC is defined as the lowest concentration that produces a ≥99.9% reduction in CFUs compared to the inoculum count from the growth control spot[11].

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)MBC/MIC RatioVancomycin MIC (µg/mL)
S. aureus ATCC 2921381621
MRSA ATCC 43300163222
E. faecalis ATCC 2921216>128>84
B. subtilis ATCC 66334820.5

Interpretation: Based on the MBC/MIC ratio, the compound's activity can be classified.

G Start Calculate MBC/MIC Ratio Bactericidal Activity is Bactericidal (Compound actively kills bacteria) Start->Bactericidal Ratio ≤ 4 Bacteriostatic Activity is Bacteriostatic (Compound inhibits growth) Start->Bacteriostatic Ratio > 4 Indeterminate Indeterminate or Tolerant

Caption: Interpreting the MBC/MIC ratio.

In the hypothetical data above, the test compound shows bactericidal activity against S. aureus, MRSA, and B. subtilis. However, against E. faecalis, it exhibits bacteriostatic activity, as the concentration required to kill the bacteria is much greater than that required to inhibit its growth.

References

  • MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • IntechOpen. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • PubMed. (2001, July). Determination of minimum inhibitory concentrations. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 26). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • MDPI. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Retrieved from [Link]

  • RSC Publishing. (2020, April 16). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. Retrieved from [Link]

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • Oxford Academic. (n.d.). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

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Application Notes and Protocols for Kinase Inhibition Assay with [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Thiazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The thiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibition of various protein kinases.[2][3][4] Molecules incorporating the thiazole structure have been successfully developed as inhibitors for a range of kinases, including B-RAFV600E, Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5][6][7]

[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (CAS: 886367-55-1) is a novel compound featuring this key thiazole moiety.[8] Its structure, characterized by a 2-(2-ethyl-phenyl) group and a 4-methanol substituent on the thiazole ring, suggests its potential as a kinase inhibitor. The specific kinase targets of this compound are yet to be fully elucidated. This document, therefore, provides a comprehensive and adaptable protocol for characterizing the inhibitory activity of this compound against a representative serine/threonine kinase, Aurora Kinase A, a key regulator of mitosis and a validated cancer target. The principles and methodologies outlined herein can be readily adapted by researchers for screening this compound against a broader panel of kinases.

Assay Principle: Quantifying Kinase Activity with Luminescence

To determine the inhibitory potential of this compound, we will employ a robust and high-throughput compatible luminescence-based kinase assay. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[9][10]

The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, generating ADP. In the second step, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the ADP generated into ATP, which is subsequently used by a luciferase to produce a luminescent signal. The intensity of this light signal is directly proportional to the amount of ADP produced and thus, the activity of the kinase. A potent inhibitor will reduce kinase activity, leading to lower ADP production and a weaker luminescent signal.[11][12]

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Hydrolysis Inhibitor This compound Inhibitor->Kinase Inhibition ADP_to_ATP ADP to ATP Conversion ADP->ADP_to_ATP Luciferase Luciferase ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Principle of the luminescence-based kinase inhibition assay.

Materials and Reagents

Compound and Biologicals
ReagentSupplierCatalog No.
This compoundVulcanchem886367-55-1
Recombinant Human Aurora Kinase APromegaV5161
Kemptide (LRRASLG), 10mMSigma-AldrichP1395
ATP, 10mMPromegaV9151
ADP-Glo™ Kinase AssayPromegaV9101
Staurosporine (Positive Control)Sigma-AldrichS4400
Buffers and Consumables
ItemSpecification
Kinase Assay Buffer50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
DMSOAnhydrous, ≥99.9%
384-well white, flat-bottom platesLow-volume, suitable for luminescence
Multichannel pipettes and tips
Plate reader with luminescence detection

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Test Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

    • Prepare a DMSO-only control (vehicle control).

  • Kinase Solution Preparation:

    • Thaw the recombinant Aurora Kinase A on ice.

    • Dilute the kinase to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1-5 ng/µL is suggested.

  • Substrate/ATP Mix Preparation:

    • Prepare a mixture of the Kemptide substrate and ATP in Kinase Assay Buffer. The final concentration in the assay will be 10 µM for both. Therefore, prepare a 2X working solution (20 µM Kemptide, 20 µM ATP).

Protocol 2: Kinase Inhibition Assay

This protocol is designed for a 384-well plate format with a final reaction volume of 10 µL.

  • Compound Dispensing:

    • Add 1 µL of the serially diluted this compound or DMSO vehicle control to the appropriate wells of the 384-well plate.

    • Include a positive control (e.g., Staurosporine at a final concentration of 1 µM).

    • Also, include "no kinase" and "no substrate" controls for background correction.

  • Kinase Addition:

    • Add 4 µL of the diluted Aurora Kinase A solution to all wells except the "no kinase" control wells. For the "no kinase" control, add 4 µL of Kinase Assay Buffer.

    • Mix the plate gently by tapping or using a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.

    • Mix the plate gently.

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized based on the kinase activity.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

    • Measure the luminescence using a plate reader.

G A 1. Dispense Compound (1 µL) B 2. Add Kinase (4 µL) A->B C 3. Incubate (15 min) B->C D 4. Add Substrate/ATP Mix (5 µL) C->D E 5. Incubate (1 hour) D->E F 6. Add ADP-Glo™ Reagent (10 µL) E->F G 7. Incubate (40 min) F->G H 8. Add Kinase Detection Reagent (20 µL) G->H I 9. Incubate (30-60 min) H->I J 10. Read Luminescence I->J

Figure 2: Workflow for the kinase inhibition assay.

Data Analysis and Interpretation

  • Calculate Percentage of Inhibition: The percentage of kinase inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

    Where:

    • Signal_Inhibitor is the luminescence signal in the presence of the test compound.

    • Signal_Vehicle is the luminescence signal of the DMSO control (0% inhibition).

    • Signal_Background is the luminescence signal from the "no kinase" control (100% inhibition).

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the fitted curve.

Representative Data Table
[Compound] (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.252.1
0.428.3
0.110.1
0.042.5
0.010.8
0.0040.2
0 (Vehicle)0

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High well-to-well variability - Inaccurate pipetting- Incomplete mixing- Edge effects- Calibrate pipettes- Ensure thorough mixing at each step- Avoid using the outer wells of the plate
Low signal-to-background ratio - Low kinase activity- Suboptimal reagent concentrations- Increase kinase concentration or incubation time- Titrate ATP and substrate concentrations
IC50 curve does not fit well - Inappropriate concentration range of the inhibitor- Compound precipitation at high concentrations- Widen or narrow the concentration range- Check the solubility of the compound in the assay buffer
False positives/negatives - Compound interferes with the detection chemistry (e.g., luciferase inhibitor)- Compound is fluorescent- Perform counter-screens to identify assay interference- Use an alternative assay format (e.g., radiometric)

Broader Context: Targeting the Aurora Kinase A Signaling Pathway

Aurora Kinase A is a key regulator of cell division, with critical functions in centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is frequently observed in various cancers and is often associated with poor prognosis. As a potential inhibitor, this compound could disrupt these processes, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_0 Mitotic Progression cluster_1 Aurora Kinase A Regulation G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora Kinase A Mitosis->Aurora_A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Mitotic_Entry Mitotic Entry Aurora_A->Mitotic_Entry Inhibitor This compound Inhibitor->Aurora_A Inhibition

Figure 3: Simplified representation of the Aurora Kinase A signaling pathway in mitosis and the potential point of intervention for an inhibitor.

Conclusion

This application note provides a robust and detailed framework for evaluating the kinase inhibitory potential of this compound. By following these protocols, researchers can obtain reliable and reproducible data to characterize the potency and dose-dependency of this novel compound. The adaptability of this methodology allows for its application in broader kinase screening efforts, which will be crucial in elucidating the specific molecular targets and therapeutic potential of this promising thiazole derivative.

References

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • PubMed. (2010, June 10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • PubMed. (2022, November 5). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 14). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • MDPI. (n.d.). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]

  • ACS Publications. (2023, May 10). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Retrieved from [Link]

  • JScholar Publisher. (2023, April 10). 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Retrieved from [Link]

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Application Notes & Protocols for Drug Design Using [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol as a Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol as a foundational lead compound for a drug design and discovery program. This document outlines a strategic and integrated workflow, from initial target validation to preclinical evaluation, grounded in established scientific principles and methodologies.

Introduction: The Thiazole Scaffold and the Promise of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects[1][2]. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design.

This compound (CAS: 886367-55-1) is a specific thiazole derivative characterized by a 2-ethyl-phenyl group at the C2 position and a hydroxymethyl group at the C4 position of the thiazole ring[3]. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural features suggest potential as a modulator of various biological pathways. The ethyl group introduces a lipophilic region that can explore hydrophobic pockets in target proteins, while the hydroxymethyl group can act as a hydrogen bond donor or acceptor, crucial for target engagement[3].

This guide will treat this compound as a hypothetical "hit" compound identified from a high-throughput screen, and will lay out a detailed roadmap for its advancement through the lead optimization process. For the purpose of this guide, we will hypothesize that the primary screening data suggests inhibitory activity against a protein kinase, a common target class for thiazole-containing compounds.

Phase I: Target Identification and Validation

The initial phase of any drug discovery project is to unequivocally identify and validate the biological target responsible for the observed phenotype. This step is critical to ensure that subsequent optimization efforts are directed at a therapeutically relevant molecule.

Affinity-Based Target Identification

Should the target of this compound be unknown, affinity-based proteomics is a powerful tool for its identification. This involves immobilizing an analog of the lead compound on a solid support and using it as "bait" to capture its binding partners from cell lysates. Captured proteins are then identified using mass spectrometry.

Target Validation in a Cellular Context

Once a putative target is identified (for our purposes, let's assume it's a specific oncogenic kinase, "Kinase X"), its role in the disease pathology must be validated. This is typically achieved through genetic methods such as RNA interference (siRNA) or CRISPR-Cas9 gene editing to knock down or knock out the target protein in relevant cancer cell lines. A successful validation would demonstrate that the reduction of Kinase X levels mimics the phenotypic effects observed with this compound treatment.

Phase II: Lead Optimization - A Multi-pronged Approach

Lead optimization is an iterative process of refining the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME)[4][5].

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the lead compound is essential to understand the relationship between its structure and biological activity[4]. Key modifications to the this compound scaffold would include:

  • Modification of the 2-Ethyl-phenyl Group:

    • Positional Isomers: Synthesize analogs with the ethyl group at the meta- and para- positions of the phenyl ring to probe the spatial requirements of the binding pocket.

    • Alkyl Chain Length: Vary the length of the alkyl chain (e.g., methyl, propyl, butyl) to optimize hydrophobic interactions.

    • Substitution with Electron-Withdrawing/Donating Groups: Introduce substituents such as halogens, methoxy, or nitro groups on the phenyl ring to modulate the electronic properties and potentially form additional interactions with the target.

  • Modification of the Hydroxymethyl Group:

    • Homologation: Extend the hydroxymethyl group to a hydroxyethyl or hydroxypropyl group to explore additional binding space.

    • Oxidation: Oxidize the alcohol to an aldehyde or carboxylic acid to introduce different types of interactions (e.g., salt bridges).

    • Bioisosteric Replacement: Replace the alcohol with other hydrogen-bonding moieties like an amide or a sulfonamide.

Table 1: Hypothetical Initial SAR Data for this compound Analogs

Compound IDR1 (Phenyl Substitution)R2 (Thiazole C4 Substitution)Kinase X IC50 (nM)Cell Viability EC50 (µM)
Lead-0012-Ethyl-CH2OH50010
Analog-0023-Ethyl-CH2OH120025
Analog-0034-Ethyl-CH2OH80015
Analog-0042-Methyl-CH2OH75018
Analog-0052-Propyl-CH2OH3508
Analog-0062-Ethyl-COOH4509
Analog-0072-Ethyl-CH2NH260012
Computational Modeling and In Silico Screening

Computational approaches can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with a higher probability of success[6][7].

  • Molecular Docking: If the 3D structure of Kinase X is known or can be reliably modeled, molecular docking can be used to predict the binding mode of this compound and its analogs. This provides a structural rationale for the observed SAR and guides the design of new analogs with improved target engagement.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the synthesized analogs with their biological activity[8]. These models can then be used to predict the activity of virtual compounds before their synthesis.

The overall lead optimization workflow is an iterative cycle of design, synthesis, and testing, as illustrated in the following diagram:

Lead_Optimization_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_evaluation Evaluation A Computational Modeling (Docking, QSAR) C Chemical Synthesis of Analogs A->C B SAR Analysis of Existing Data B->C D In Vitro Assays (Kinase, Cell Viability) C->D E ADME/Tox Profiling D->E F Data Analysis and Candidate Selection E->F F->B Iterate

Caption: Iterative workflow for lead optimization.

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for key experiments in the lead optimization cascade.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of test compounds against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction[9].

Materials:

  • Kinase X (recombinant protein)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of Kinase X solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Incubate (10 min) B->C D Add Substrate/ATP (Initiate Reaction) C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate IC50 J->K

Caption: Step-by-step workflow for the in vitro kinase assay.

Protocol 2: Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines[10][11]. The assay measures the metabolic activity of cells, which is an indicator of cell viability[12].

Materials:

  • Cancer cell line of interest (e.g., one that overexpresses Kinase X)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[11].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for each compound.

Protocol 3: In Vivo Xenograft Efficacy Study

Once a lead candidate with potent in vitro activity and acceptable ADME properties is identified, its in vivo efficacy must be evaluated. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose[13][14].

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (or other appropriate matrix)

  • Lead candidate compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of medium/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the lead candidate compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, humanely euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated group relative to the control group.

Conclusion and Future Directions

The successful execution of the workflow described in these application notes will enable the systematic optimization of this compound from a starting hit to a preclinical candidate with demonstrated in vivo efficacy. The iterative nature of this process, combining rational design, chemical synthesis, and biological testing, is fundamental to modern drug discovery[5][15]. Future work would involve more extensive preclinical development, including formal toxicology studies and formulation development, to prepare the candidate for Investigational New Drug (IND)-enabling studies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

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  • In vitro NLK Kinase Assay. NIH. Available at: [Link]

  • The Role of Lead Optimization in Drug Discovery. Biobide. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. Available at: [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Lead Discovery and Optimization. Creative Biostructure. Available at: [Link]

  • Computational Biomodeling: Transforming Drug Design with Advanced Simulations. STM Journals. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. NIH. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Computational approaches to drug design. Drug Discovery News. Available at: [Link]

  • Computational Drug Design. Apple Academic Press. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. NIH. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. Available at: [Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. NIH. Available at: [Link]

  • [2-(THIOPHEN-2-YL)-1,3-THIAZOL-4-YL]METHANOL | CAS 54986-94-6. Matrix Fine Chemicals. Available at: [Link]

  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). IUCr. Available at: [Link]

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. NIH. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Potential of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Thiazole Derivatives in Antioxidant Research

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Recently, there has been a burgeoning interest in the antioxidant capabilities of novel thiazole derivatives. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a host of degenerative diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular disease.[2][3] Antioxidants mitigate this damage by neutralizing these harmful free radicals, making the discovery and validation of new antioxidant compounds a critical pursuit in drug development.[2][4]

Thiazole derivatives have emerged as a promising class of synthetic antioxidants, with studies demonstrating their potent free radical scavenging abilities.[5][6][7][8] This guide provides a detailed framework for researchers, scientists, and drug development professionals to robustly assess the antioxidant potential of newly synthesized thiazole derivatives. We will delve into the mechanistic underpinnings of their activity and provide detailed, field-proven protocols for the most common and reliable in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. Each protocol is designed as a self-validating system, ensuring the generation of accurate and reproducible data.

Mechanistic Insights: How Thiazole Derivatives Neutralize Free Radicals

The antioxidant activity of thiazole derivatives is intrinsically linked to their chemical structure. Their ability to counteract oxidative stress primarily stems from their capacity to donate a hydrogen atom or an electron to stabilize a free radical. The specific functional groups appended to the thiazole core play a crucial role in modulating this activity. For instance, the presence of hydroxyl (-OH) or amino (-NH2) groups, particularly on an attached phenyl ring, can significantly enhance antioxidant potential by facilitating hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.

The general mechanism involves the thiazole derivative (Thiazole-XH) reacting with a free radical (R•), thereby neutralizing it and forming a stable, non-reactive species.

Thiazole-XH + R• → Thiazole-X• + RH

The resulting thiazole radical (Thiazole-X•) is often stabilized by resonance within the heterocyclic and associated aromatic systems, preventing it from becoming a pro-oxidant. The following diagram illustrates this fundamental principle of radical scavenging.

G cluster_0 Radical Scavenging by a Thiazole Derivative Thiazole Thiazole Derivative (Thiazole-XH) Neutralized Neutralized Molecule (RH) Thiazole->Neutralized H• donation StableRadical Stable Thiazole Radical (Thiazole-X•) Thiazole->StableRadical Forms stable radical Radical Free Radical (R•) Radical->Neutralized

Caption: General mechanism of free radical scavenging by a thiazole derivative.

Recommended Assay Protocols

To obtain a comprehensive antioxidant profile, it is highly recommended to use a battery of assays that operate via different mechanisms.[9] This approach provides a more complete picture of the compound's potential. We will detail four widely accepted methods: DPPH and ABTS (mixed HAT/SET mechanisms), FRAP (SET mechanism), and ORAC (HAT mechanism).[10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and cost-effective method to screen for antioxidant activity.[4] It is based on the reduction of the stable DPPH free radical, which is deep purple, to the pale yellow hydrazine by an antioxidant.[4][11]

Causality Behind Experimental Choices:

  • Methanol/Ethanol as Solvent: DPPH is readily soluble in organic solvents like methanol or ethanol, which also typically solubilize novel synthetic compounds.

  • Absorbance at 517 nm: The DPPH radical has a strong absorbance maximum around 517 nm.[4][11] The decrease in absorbance at this wavelength is directly proportional to the extent of radical scavenging.

  • Incubation in the Dark: The DPPH radical is light-sensitive. Incubation in the dark prevents its photodegradation, ensuring that the observed color change is due to the action of the antioxidant alone.[12]

  • Reference Standard: Ascorbic acid or Trolox are commonly used as positive controls to validate the assay and compare the potency of the test compounds.

Experimental Workflow:

G prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Standard (50 µL) with DPPH Solution (150 µL) in a 96-well plate prep_dpph->mix prep_sample Prepare Thiazole Derivative Stock & Serial Dilutions prep_sample->mix prep_control Prepare Reference Standard (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Prepare fresh as needed.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO, methanol).

    • Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • Reference Standard: Prepare a similar series of dilutions for a reference antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Add 50 µL of the various concentrations of the thiazole derivative working solutions or the reference standard to the wells.

    • For the control well (A_control), add 50 µL of the solvent (e.g., methanol) to the DPPH solution.[12]

    • For the blank well, add 50 µL of solvent and 150 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[12][13]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [13]

    • Plot the % Inhibition against the concentration of the thiazole derivative and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[14] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

Causality Behind Experimental Choices:

  • Radical Generation: The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[14] Allowing the reaction to proceed for 12-16 hours in the dark ensures the complete formation of the stable blue-green radical cation.[14]

  • Wavelength Selection: The ABTS•+ radical has several absorbance maxima, with 734 nm being the most commonly used for this assay due to minimal interference from sample color.[14]

  • Absorbance Adjustment: The ABTS•+ working solution is diluted to a specific absorbance (0.70 ± 0.02) to standardize the initial radical concentration across experiments, ensuring reproducibility.[14]

Experimental Workflow:

G prep_abts Prepare ABTS•+ Radical Stock: Mix 7 mM ABTS + 2.45 mM Potassium Persulfate incubate_abts Incubate in Dark (Room Temp, 12-16 h) prep_abts->incubate_abts dilute_abts Dilute ABTS•+ Stock to Absorbance of ~0.70 at 734 nm incubate_abts->dilute_abts mix Mix Sample/Standard (10 µL) with Diluted ABTS•+ (190 µL) in a 96-well plate dilute_abts->mix prep_sample Prepare Thiazole Derivative Stock & Serial Dilutions prep_sample->mix incubate Incubate in Dark (Room Temp, 6-10 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & IC50 or Trolox Equivalents (TEAC) measure->calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[14]

    • ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[14]

    • Test Compound and Standard Solutions: Prepare serial dilutions of the thiazole derivative and a reference standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various concentrations of the thiazole derivative or Trolox standard to the wells.

    • For the control well, add 10 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for 6-10 minutes.[12][14]

    • Measure the absorbance at 734 nm.[13]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value. Alternatively, a Trolox standard curve can be generated, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.[15][16] The reduction results in the formation of a blue-colored complex, which is measured spectrophotometrically.

Causality Behind Experimental Choices:

  • Acidic pH (3.6): Maintaining a low pH is crucial for iron to remain soluble and for the redox reaction to occur efficiently.[15]

  • TPTZ (2,4,6-Tripyridyl-s-triazine): TPTZ forms a colorless complex with Fe³⁺ but a vibrant blue complex with Fe²⁺, which has a strong absorbance at 593 nm, providing a robust colorimetric signal.[16]

  • Incubation at 37°C: A slightly elevated temperature helps to accelerate the reduction reaction, allowing for a shorter and more consistent assay time.[15]

Experimental Workflow:

G prep_reagent Prepare Fresh FRAP Reagent: Mix Acetate Buffer (pH 3.6), TPTZ Solution, and FeCl3 Solution (10:1:1 ratio) warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent mix Mix Sample/Standard (20 µL) with FRAP Reagent (150 µL) in a 96-well plate warm_reagent->mix prep_sample Prepare Thiazole Derivative & Fe(II) Standard Solutions prep_sample->mix incubate Incubate at 37°C (4-10 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferrous Equivalents from Fe(II) Standard Curve measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[15]

    • Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) or Fe(II) standards (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 150 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.[15]

    • Add 20 µL of the thiazole derivative, standard, or blank (solvent) to the wells.[15]

    • Mix well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 to 10 minutes.[12][15] The reaction time should be consistent across all samples.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the Fe(II) standards against their concentrations.

    • Determine the FRAP value of the thiazole derivatives from the standard curve. Results are expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[17][18] It is considered highly relevant to human biology.[10]

Causality Behind Experimental Choices:

  • Fluorescein as Probe: Fluorescein is a highly fluorescent molecule that is sensitive to oxidation by peroxyl radicals, leading to a quantifiable decay in its fluorescence signal.[17]

  • AAPH as Radical Generator: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) produces peroxyl radicals at a constant rate upon thermal decomposition at 37°C, mimicking a biologically relevant radical source.[19][20]

  • Kinetic Measurement: The assay measures the protection over time, integrating both the inhibition time and the degree of inhibition into a single value (the area under the fluorescence decay curve), providing a comprehensive assessment.[17][19]

Experimental Workflow:

G prep_fluorescein Prepare Fluorescein Working Solution mix Add Fluorescein (150 µL) and Sample/Standard (25 µL) to a black 96-well plate prep_fluorescein->mix prep_aaph Prepare AAPH Radical Initiator Solution (Fresh) initiate Initiate Reaction by adding AAPH (25 µL) prep_aaph->initiate prep_sample Prepare Thiazole Derivative & Trolox Standard Solutions prep_sample->mix pre_incubate Pre-incubate at 37°C (30 min) mix->pre_incubate pre_incubate->initiate measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) Kinetically every 1-2 min at 37°C initiate->measure calculate Calculate Area Under the Curve (AUC) and determine Trolox Equivalents measure->calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution and dilute it with 75 mM phosphate buffer (pH 7.4) to a final working concentration (e.g., 10 nM).[19] Protect from light.

    • AAPH Solution: Prepare a solution of AAPH (e.g., 240 mM) in 75 mM phosphate buffer (pH 7.4). This must be prepared fresh daily.[19][20]

    • Standard Solution: Prepare a series of Trolox dilutions (e.g., 12.5 to 200 µM) in phosphate buffer.[19]

  • Assay Procedure (Black 96-well plate):

    • Add 150 µL of the fluorescein working solution to each well.[17]

    • Add 25 µL of the thiazole derivative, Trolox standard, or blank (phosphate buffer) to the wells.[17]

    • Mix and incubate the plate in the plate reader at 37°C for at least 30 minutes.[17][20]

  • Initiation and Measurement:

    • After incubation, add 25 µL of the AAPH solution to each well to start the reaction.[17] Using the plate reader's injectors is highly recommended for consistency.

    • Immediately begin kinetic measurements of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for approximately 2 hours at 37°C.[20]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

    • Plot the net AUC for the Trolox standards against their concentrations to create a standard curve.

    • Calculate the ORAC value of the thiazole derivatives from the standard curve. Results are expressed as µM Trolox Equivalents (TE).

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: DPPH and ABTS Radical Scavenging Activity

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)TEAC (ABTS)
Thiazole Derivative 115.2 ± 1.18.9 ± 0.71.8 ± 0.1
Thiazole Derivative 228.5 ± 2.315.4 ± 1.31.1 ± 0.1
Ascorbic Acid (Ref)9.8 ± 0.9--
Trolox (Ref)12.1 ± 1.05.1 ± 0.41.0

IC₅₀ is the concentration causing 50% inhibition. Lower values indicate higher potency. TEAC is the Trolox Equivalent Antioxidant Capacity.

Table 2: FRAP and ORAC Antioxidant Capacity

CompoundFRAP Value (µM Fe²⁺/µM)ORAC Value (µM TE/µM)
Thiazole Derivative 11.5 ± 0.22.1 ± 0.2
Thiazole Derivative 20.8 ± 0.11.3 ± 0.1
Trolox (Ref)1.01.0

Higher values indicate greater reducing power (FRAP) or radical absorbance capacity (ORAC).

Trustworthiness: Ensuring Self-Validating Systems

To ensure the trustworthiness and reproducibility of your results, every protocol must incorporate self-validating measures:

  • Positive Controls: Always run a well-characterized reference antioxidant (e.g., Trolox, Ascorbic Acid) in parallel. This validates that the assay reagents and conditions are optimal on the day of the experiment.

  • Blanks and Controls: Proper use of blanks (for instrument background) and controls (reaction without antioxidant) is essential to correct for any background absorbance or fluorescence.

  • Standard Curves: For quantitative assays like FRAP and ORAC, a standard curve must be generated for each new experiment. The linearity (R² > 0.99) of this curve is a critical quality control check.

  • Replicates: All samples, standards, and controls should be run in at least triplicate to assess the precision of the measurements and calculate standard deviations.

  • Solvent Effects: Be mindful that the solvent used to dissolve the thiazole derivatives (e.g., DMSO) can interfere with some assays. Run a solvent control to quantify and, if necessary, correct for this effect.

By adhering to these detailed protocols and quality control measures, researchers can confidently and accurately characterize the antioxidant potential of novel thiazole derivatives, contributing valuable data to the field of medicinal chemistry and drug discovery.

References

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Application Notes & Protocols: A Phased Approach to the In Vivo Evaluation of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the In Vivo Journey of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] The compound of interest, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (heretofore designated as "CPD-X"), is a novel entity. Its chemical structure, featuring a thiazole core with a 2-ethyl-phenyl group at position 2 and a hydroxymethyl group at position 4, suggests potential for biological activity, as the nature and position of substituents on the phenyl ring are known to significantly impact the therapeutic profile of thiazole derivatives.[4]

The absence of published in vivo data for CPD-X necessitates a structured, phased-in approach to its evaluation in animal models. This guide is designed to provide a comprehensive and logical workflow, moving from foundational characterization to broad phenotypic screening and preliminary safety assessment. Our methodology is grounded in established preclinical testing principles to ensure the generation of robust and translatable data, adhering to regulatory guidelines for preclinical studies.[5][6][7] This document provides the rationale behind experimental choices, detailed protocols, and a framework for making data-driven decisions at each stage of the preclinical journey.

Phase 1: Foundational Characterization & Formulation Development

Rationale: Before any in vivo experiment, the identity, purity, and physicochemical properties of the test compound must be rigorously established. Thiazole derivatives are often poorly soluble in aqueous solutions, which can severely limit oral bioavailability and complicate parenteral administration.[8][9][10] Developing a stable and appropriate dosing vehicle is a critical first step for obtaining reliable and reproducible in vivo results.[11]

Physicochemical Characterization

A summary of the known properties of CPD-X is presented below.

PropertyValueSource
CAS Number 886367-55-1[4]
Molecular Formula C₁₂H₁₃NOS[4]
Molecular Weight 219.30 g/mol [4]
IUPAC Name [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol[4]
Purity ≥95% (recommended for initial studies)[4]
Protocol: Solubility Profiling and Formulation

Objective: To determine the solubility of CPD-X in common preclinical vehicles and develop a suitable formulation for oral (p.o.) and/or intraperitoneal (i.p.) administration.

Materials:

  • CPD-X (as a solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.5% (w/v) Methylcellulose (MC) in water

  • 20% (v/v) Solutol HS 15 in water

  • Corn oil

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Vortex mixer, magnetic stirrer, sonicator, pH meter

Procedure:

  • Aqueous Solubility:

    • Add an excess amount of CPD-X to PBS (pH 7.4) in a glass vial.

    • Agitate at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Analyze the supernatant for the concentration of CPD-X using a validated analytical method (e.g., HPLC-UV).

  • Vehicle Screening:

    • Prepare a series of potential formulations. A common starting point for poorly soluble compounds is a suspension in an aqueous vehicle or a solution in a lipid-based or co-solvent system.[8][9]

    • Suspension: Prepare a 1 mg/mL suspension of CPD-X in 0.5% MC. Use a mortar and pestle to triturate the compound with a small amount of vehicle before adding the remaining volume to ensure a fine, homogenous suspension.

    • Co-solvent Solution: Attempt to dissolve CPD-X in a mixture of DMSO, PEG400, and water (e.g., 10:40:50 v/v/v). Start with a low concentration and gradually increase to determine the solubility limit. Note: The concentration of DMSO should be kept to a minimum due to its potential for toxicity and interaction with other biological processes.

    • Lipid Solution: Attempt to dissolve CPD-X in corn oil. Gentle heating and sonication may be required.

  • Formulation Selection:

    • Choose the simplest formulation that provides the required concentration and stability for the planned studies. For initial screening, a suspension is often acceptable and preferred to avoid confounding effects from solubilizing agents.

    • The selected formulation should be stable for the duration of the experiment. Visually inspect for precipitation or phase separation before each use.

Phase 2: Acute Toxicity and Dose-Range Finding

Rationale: The primary goals of an acute toxicity study are to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[6][12] This information is crucial for selecting a safe dose range for subsequent efficacy studies and for guiding clinical monitoring in later stages.[13] These studies must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity.[7][14]

Workflow for Dose-Range Finding

G start Select Animal Model (e.g., Swiss Albino Mice) groups Establish Dose Groups (e.g., 10, 100, 1000 mg/kg + Vehicle) start->groups admin Single Dose Administration (p.o. or i.p.) groups->admin observe Observe for Clinical Signs (Mortality, Morbidity, Behavior) admin->observe body_weight Monitor Body Weight (Daily for 14 days) observe->body_weight necropsy Terminal Necropsy (Day 14) body_weight->necropsy analysis Gross Pathology & Histopathology (on select organs) necropsy->analysis mtd Determine MTD (Highest dose with no mortality and minimal toxicity) analysis->mtd

Caption: Workflow for an acute toxicity and MTD study.

Protocol: Single-Dose Acute Toxicity Study in Mice

Objective: To evaluate the safety profile of CPD-X after a single administration and to determine the MTD.

Animals:

  • Healthy, young adult Swiss Albino mice (8-10 weeks old), both male and female.

  • Animals should be acclimatized for at least one week before the experiment.

Experimental Design:

  • Groups: 4 groups of 5 mice per sex.

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg CPD-X

    • Group 3: 100 mg/kg CPD-X

    • Group 4: 1000 mg/kg CPD-X (or limit dose)

  • Administration: A single dose administered by the intended clinical route (e.g., oral gavage).

  • Duration: 14 days of observation.

Procedure:

  • Fast animals overnight before dosing (with access to water).

  • Record the initial body weight of each animal.

  • Administer the appropriate dose of CPD-X or vehicle. The volume should be based on the most recent body weight (e.g., 10 mL/kg).

  • Observations:

    • Continuously monitor animals for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., changes in posture, respiration, convulsions, salivation, diarrhea).

    • Record clinical signs and mortality twice daily for 14 days.

  • Body Weight: Record body weight on Days 1, 7, and 14.

  • Termination: At the end of the 14-day observation period, euthanize all surviving animals.

  • Necropsy: Perform a gross pathological examination of all animals (including those that died during the study). Examine the external surface, orifices, and all major organs in the thoracic and abdominal cavities.

  • Histopathology (optional but recommended): For the control and high-dose groups, preserve major organs (liver, kidneys, spleen, heart, lungs, brain) in 10% neutral buffered formalin for potential histopathological analysis.

Endpoint Analysis:

  • Calculate the MTD, defined as the highest dose that does not cause mortality or serious clinical signs.

  • Analyze changes in body weight.

  • Report all clinical observations and gross pathology findings.

Phase 3: In Vivo Phenotypic Screening for Efficacy

Rationale: With no defined biological target, a phenotypic screening approach using well-validated animal models is a logical next step.[15] This strategy allows for the unbiased discovery of potential therapeutic effects. Based on the broad activities of thiazole derivatives, we propose screening CPD-X in models of inflammation/pain and cancer.[1][16][17][18]

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

Objective: To assess the potential anti-inflammatory effect of CPD-X by measuring its ability to inhibit acute inflammation in the rat paw. This is a classic model for evaluating NSAIDs and other anti-inflammatory agents.[19][20]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

Experimental Design:

  • Groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3: CPD-X (Dose 1, e.g., MTD/10)

    • Group 4: CPD-X (Dose 2, e.g., MTD/3)

  • Dosing: Administer vehicle, positive control, or CPD-X orally one hour before the carrageenan injection.

Procedure:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or vehicle as described above.

  • One hour after treatment, inject 0.1 mL of 1% (w/v) λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.[20]

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Compare the results of the CPD-X treated groups to the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

Protocol: Human Tumor Xenograft Model in Mice (Anticancer Activity)

Objective: To evaluate the in vivo antitumor efficacy of CPD-X against a human cancer cell line grown as a xenograft in immunodeficient mice. Thiazole derivatives have shown promise as anticancer agents by targeting various pathways.[1][16][21][22]

Animals:

  • Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old.

Experimental Design:

  • Cell Line: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[16][17]

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control

    • Group 2: Positive Control (standard-of-care chemotherapy for the chosen cell line)

    • Group 3: CPD-X (Dose 1, p.o. or i.p., daily)

    • Group 4: CPD-X (Dose 2, p.o. or i.p., daily)

Procedure:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each animal 2-3 times per week as an indicator of general toxicity.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the animals, and excise the tumors for weight measurement and potential further analysis (e.g., histopathology, biomarker analysis).

Endpoint Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle control group.

  • Secondary Endpoints: Final tumor weight, body weight changes, and any observed clinical signs of toxicity.

Phase 4: Preliminary Pharmacokinetic (PK) & Pharmacodynamic (PD) Evaluation

Rationale: If CPD-X demonstrates efficacy in a phenotypic screen, it is essential to understand its pharmacokinetic profile—what the body does to the drug.[23][24] A preliminary PK study will provide critical information on absorption, distribution, metabolism, and excretion (ADME), helping to establish a relationship between drug exposure and the observed pharmacological effect (pharmacodynamics).[25][26]

Integrated PK/PD Study Design

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_admin Administer Single Dose of CPD-X (e.g., to rats) pk_sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) pk_admin->pk_sample pk_analysis Analyze Plasma Concentration (LC-MS/MS) pk_sample->pk_analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, Half-life) pk_analysis->pk_params correlate Correlate PK Exposure (AUC) with PD Effect (% Inhibition) pk_params->correlate pd_admin Administer CPD-X in Efficacy Model (e.g., Carrageenan Paw Edema) pd_measure Measure Biological Effect (e.g., Paw Volume) pd_admin->pd_measure pd_measure->correlate

Caption: Workflow for an integrated PK/PD study.

Protocol: Preliminary Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic parameters of CPD-X following a single oral dose.

Animals:

  • Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for serial blood sampling.

Experimental Design:

  • Group: 1 group of 3-4 rats.

  • Dose: Administer a single oral dose of CPD-X (a dose shown to be effective in the efficacy model).

Procedure:

  • Fast animals overnight before dosing.

  • Administer the dose via oral gavage.

  • Collect blood samples (approx. 0.2 mL) via the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process blood to collect plasma and store at -80°C until analysis.

  • Quantify the concentration of CPD-X in plasma samples using a validated LC-MS/MS method.

Endpoint Analysis:

  • Use non-compartmental analysis to calculate key PK parameters from the plasma concentration-time data.[24]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable point
Terminal half-life

Next Steps: The data generated from these phases will provide a solid foundation for deciding whether to advance CPD-X. Positive results would warrant more extensive efficacy studies in different models, mechanism-of-action studies, and more comprehensive, multi-dose toxicology studies as required by regulatory agencies like the FDA for an Investigational New Drug (IND) application.[12][13]

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Sources

Application Note: High-Throughput Screening of a Library of Thiazole-4-Methanol Analogues for Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of High-Throughput Screening and the Promise of Thiazole Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against specific biological targets.[1][2][3] This technology leverages robotics, miniaturized assays, and sophisticated data analysis to accelerate the identification of "hits"—compounds that exhibit a desired biological activity.[1][4] These hits serve as the starting point for further optimization in the drug discovery pipeline.[1]

The thiazole ring and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[6][7][8][9][10] The versatility of the thiazole nucleus allows for extensive chemical modification, making it an attractive framework for building libraries of diverse small molecules with the potential for novel therapeutic applications.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign of a thiazole-4-methanol analogue library to identify novel bioactive agents.

The Strategic Approach: A Multi-Stage HTS Workflow

A successful HTS campaign is a multi-step process that requires careful planning, execution, and analysis.[11] The workflow can be broadly divided into four key stages: Assay Development and Validation, Primary High-Throughput Screening, Hit Confirmation and Triage, and Post-Screening Analysis. Each stage is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary HTS cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Post-Screening Analysis Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Optimization Library_Prep Library Preparation & Plating Assay_Val->Library_Prep Proceed to HTS Primary_Screen Automated Primary Screen (Single Concentration) Library_Prep->Primary_Screen Data_Acq Data Acquisition & Normalization Primary_Screen->Data_Acq Hit_ID Initial Hit Identification (e.g., Z-score > 3) Data_Acq->Hit_ID Data Analysis Hit_Conf Dose-Response Confirmation Hit_ID->Hit_Conf Counter_Screen Counter-Screening & Specificity Assays Hit_Conf->Counter_Screen SAR_Analysis Preliminary SAR Analysis Counter_Screen->SAR_Analysis Confirmed Hits Hit_Clustering Hit Clustering & Scaffolding SAR_Analysis->Hit_Clustering

Figure 1: A multi-stage workflow for the high-throughput screening of a thiazole-4-methanol analogue library.

Part 1: Assay Development and Validation - The Foundation of a Robust Screen

The quality of the primary assay is paramount to the success of any HTS campaign. A well-developed assay is robust, reproducible, and amenable to automation and miniaturization.

Causality Behind Experimental Choices:
  • Assay Format: The choice of assay format (e.g., fluorescence, luminescence, absorbance) depends on the biological target and the desired readout.[2] For this application note, we will describe a generic fluorescence-based biochemical assay, which is a common format in HTS.

  • Miniaturization: Transitioning the assay from a 96-well to a 384- or 1536-well format is crucial for reducing reagent costs and increasing throughput.[12][13] This requires careful optimization of reagent concentrations and volumes.

  • DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). Therefore, the assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.1-1%).

  • Signal Stability: The assay signal should be stable over the time required for plate reading to ensure consistent data across a screening run.

Protocol 1: Assay Development and Miniaturization (384-well format)
  • Initial Optimization in 96-well Plates:

    • Determine the optimal concentrations of all assay components (e.g., enzyme, substrate, co-factors) to achieve a robust signal-to-background ratio.

    • Establish positive and negative controls. The positive control should elicit a maximal response, while the negative control represents the baseline.

    • Assess the DMSO tolerance of the assay by running it in the presence of varying concentrations of DMSO.

  • Miniaturization to 384-well Plates:

    • Scale down the reaction volumes from the 96-well format to the desired 384-well format (e.g., from 100 µL to 20 µL).

    • Re-optimize the concentrations of assay components to maintain a strong signal in the smaller volume.

    • Verify the performance of the miniaturized assay using the established positive and negative controls.

Protocol 2: Assay Validation and Z'-Factor Determination

The Z'-factor is a statistical parameter that provides a measure of the quality of an HTS assay.[2][11] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[11][12]

  • Plate Preparation:

    • Prepare a 384-well plate with half of the wells dedicated to the positive control and the other half to the negative control.

    • Use a randomized plate layout to minimize edge effects.

  • Assay Execution:

    • Dispense the assay reagents and controls into the plate according to the miniaturized protocol.

    • Incubate the plate for the optimized time.

  • Data Acquisition and Z'-Factor Calculation:

    • Read the plate using a plate reader compatible with the chosen assay format.

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - (3 * (σp + σn)) / |μp - μn|

      • Where:

        • σp = standard deviation of the positive control

        • σn = standard deviation of the negative control

        • μp = mean of the positive control

        • μn = mean of the negative control

  • Acceptance Criteria:

    • The assay is considered validated for HTS when a Z'-factor of > 0.5 is consistently achieved.[12]

Part 2: Primary High-Throughput Screening

With a validated assay, the primary screen of the thiazole-4-methanol analogue library can commence. This stage involves the automated testing of every compound in the library at a single concentration.

Experimental Workflow:

Primary_HTS_Workflow cluster_0 Library & Reagent Prep cluster_1 Automated Screening cluster_2 Data Management Library_Thaw Thaw Library Plates Compound_Dispense Dispense Compounds into Assay Plates Library_Thaw->Compound_Dispense Reagent_Prep Prepare Bulk Reagents Reagent_Addition Add Assay Reagents Reagent_Prep->Reagent_Addition Compound_Dispense->Reagent_Addition Incubation Incubate Plates Reagent_Addition->Incubation Plate_Reading Read Plates Incubation->Plate_Reading Data_Upload Upload Raw Data to LIMS Plate_Reading->Data_Upload Data_QC Perform Quality Control Checks (Z') Data_Upload->Data_QC Data_Normalization Normalize Data Data_QC->Data_Normalization

Figure 2: The automated workflow for the primary high-throughput screen.

Protocol 3: Automated Primary Screening
  • Library Preparation:

    • Thaw the frozen library plates containing the thiazole-4-methanol analogues.

    • Create intermediate plates by diluting the library compounds to the desired concentration for the primary screen (e.g., 1 mM).

  • Automated Compound Dispensing:

    • Use an automated liquid handler to dispense a small volume (e.g., 100 nL) of each compound from the intermediate plates into the 384-well assay plates.

  • Reagent Addition and Incubation:

    • Utilize a multi-channel dispenser to add the pre-mixed assay reagents to all wells of the assay plates.

    • Incubate the plates at the optimized temperature and for the specified duration.

  • Data Acquisition:

    • Transfer the assay plates to a plate reader for signal detection.

    • The raw data for each plate is automatically captured and stored.

Part 3: Data Analysis and Hit Identification

The raw data from the primary screen must be processed and analyzed to identify potential "hits."

Data Normalization and Hit Selection:
  • Normalization: Raw data is typically normalized to the plate controls (positive and negative) to account for plate-to-plate variability. A common method is to calculate the percent inhibition or percent activity for each compound.

  • Hit Criteria: A statistical cutoff is used to identify initial hits. The z-score is a robust method for hit selection in primary screens without replicates.[14] A common cutoff is a z-score > 3, which corresponds to three standard deviations from the mean of the sample population.

Protocol 4: Primary Data Analysis and Hit Selection
  • Data Quality Control:

    • For each plate, calculate the Z'-factor to ensure the data is of high quality. Plates with a Z'-factor < 0.5 should be flagged for review.

  • Data Normalization:

    • Calculate the percent inhibition for each compound using the formula:

      • % Inhibition = 100 * (1 - (Sample_Value - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))

  • Z-Score Calculation:

    • Calculate the z-score for each compound using the formula:

      • Z-score = (Sample_Value - Sample_Mean) / Sample_Standard_Deviation

  • Hit Identification:

    • Compounds with a z-score exceeding a predefined threshold (e.g., > 3) are classified as initial hits.

Part 4: Hit Confirmation and Triage

Initial hits from the primary screen must be subjected to a series of secondary assays to confirm their activity and eliminate false positives.

The Hit Triage Funnel:

Hit_Triage Initial_Hits Initial Hits from Primary Screen Reconfirmation Re-test in Primary Assay Initial_Hits->Reconfirmation Dose_Response Dose-Response (IC50/EC50) Reconfirmation->Dose_Response Counter_Screens Counter-Screens (Specificity) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Different Format) Counter_Screens->Orthogonal_Assays Confirmed_Hits Confirmed Hits Orthogonal_Assays->Confirmed_Hits

Figure 3: The hit triage funnel for confirming and prioritizing hits from the primary screen.

Protocol 5: Dose-Response Confirmation
  • Compound Re-sourcing:

    • "Cherry-pick" the initial hits from the library plates.

  • Serial Dilution:

    • Prepare a series of dilutions for each hit compound (e.g., 8-point, 3-fold serial dilution).

  • Dose-Response Assay:

    • Test the serially diluted compounds in the primary assay.

  • Data Analysis:

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators).

Part 5: Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of confirmed hits has been identified, a preliminary SAR analysis can be performed to identify trends in the chemical structures that contribute to biological activity.[12]

Data Presentation:
Hit Compound IDThiazole-4-Methanol AnalogueIC50 (µM)
HTS-0012-amino-5-(hydroxymethyl)thiazole5.2
HTS-0075-(hydroxymethyl)-2-phenylthiazole1.8
HTS-0152-(4-chlorophenyl)-5-(hydroxymethyl)thiazole0.9
HTS-0235-(hydroxymethyl)-2-(pyridin-2-yl)thiazole3.5

Table 1: Example dose-response data for confirmed hits.

From this example data, a preliminary SAR observation could be that substitution at the 2-position of the thiazole ring with an aromatic group enhances potency, with an electron-withdrawing group (chloro) on the phenyl ring further increasing activity.

Conclusion: From Hits to Leads

This application note has outlined a comprehensive and robust workflow for the high-throughput screening of a thiazole-4-methanol analogue library. By following these detailed protocols and adhering to the principles of rigorous assay validation and hit confirmation, researchers can confidently identify novel bioactive compounds. The confirmed hits from this HTS campaign will serve as valuable starting points for lead optimization and the development of new therapeutics.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

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  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2023, September 20). (PDF) In silico design and synthesis of novel thiazole derivatives as antitubercular agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]

  • Technology Networks. (2023, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput screening (HTS) workflow. (A) Distribution of initial.... Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. Retrieved from [Link]

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

Sources

Application of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol in agricultural research

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Agricultural Evaluation of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Introduction: Unlocking the Agricultural Potential of a Novel Thiazole Derivative

The thiazole heterocycle is a cornerstone of modern agrochemical research, forming the active core of numerous commercially significant fungicides and other plant protection agents.[1][2] Compounds in this class, such as Thifluzamide and Thiabendazole, have demonstrated potent efficacy in controlling a wide range of agricultural pests. The primary mechanism for many thiazole antifungals is the inhibition of cytochrome P450 demethylase, an enzyme critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Disruption of this pathway leads to altered membrane permeability and, ultimately, fungal cell death.[3] More recent research has also highlighted the ability of certain thiazole derivatives to induce Systemic Acquired Resistance (SAR) in plants, effectively priming the plant's own defense mechanisms against subsequent pathogen attacks.[4]

This guide focuses on This compound (CAS: 886367-55-1), a distinct molecule within this promising chemical family.[5] Its structure, featuring a 2-ethyl-phenyl substituent and a hydroxymethyl group, presents a unique profile for biological interaction.[5] While its application in agriculture is not yet documented, its structural similarity to known bioactive thiazoles provides a strong rationale for its investigation as a potential fungicide, plant growth regulator, or plant defense inducer.

This document provides a comprehensive framework of application notes and detailed protocols designed for researchers and scientists in the agrochemical and drug development fields. It outlines a logical, hypothesis-driven workflow to systematically evaluate the agricultural potential of this compound, from initial laboratory screening to more complex greenhouse efficacy trials.

Part 1: Foundational Characterization and Formulation

Protocol 1.1: Purity Verification and Stability Analysis

Objective: To confirm the purity of this compound and assess its stability in solvents relevant for biological testing.

Methodology:

  • Purity Verification:

    • Obtain a Certificate of Analysis (CoA) from the supplier (e.g., Vulcanchem) specifying the purity (typically ≥95% for research applications).[5]

    • Independently verify the purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

      • Mobile Phase: Acetonitrile:Water gradient.

      • Column: C18 reverse-phase column.

      • Detection: Monitor at a wavelength determined by a UV scan (typically around the compound's λmax).

      • Analysis: A single major peak indicates high purity. Quantify purity based on the area under the curve.

  • Stability in Solvents:

    • Prepare a 10 mM solution of the compound in Dimethyl Sulfoxide (DMSO) and sterile deionized water (with 0.02% Tween 20 as a surfactant).

    • Store aliquots at 4°C and room temperature (22-25°C).

    • Analyze the solutions by HPLC at T=0, 24, 48, and 72 hours.

    • Analysis: A degradation of <5% over 72 hours is generally considered acceptable for proceeding with short-term biological assays.

Protocol 1.2: Preparation of Stock Solutions and Test Formulations

Objective: To prepare standardized, sterile stock solutions and final dilutions for use in biological assays.

Methodology:

  • Primary Stock Solution (100 mM):

    • Based on the compound's molecular weight (219.30 g/mol ), weigh out 21.93 mg of this compound.[5]

    • Dissolve in 1 mL of 100% DMSO. Mix thoroughly using a vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Stock Solution (10 mM):

    • Aseptically dilute the 100 mM primary stock 1:10 in sterile 100% DMSO.

  • Final Test Concentrations:

    • Prepare serial dilutions from the working stock solution directly into the appropriate sterile culture medium (e.g., Potato Dextrose Broth for fungal assays, Murashige and Skoog medium for plant assays).

    • Causality Note: The final concentration of DMSO in the assay medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to fungi and plants and confound the results. An equivalent DMSO concentration must be used in all vehicle control treatments.

Part 2: Evaluation of Fungicidal Activity

Scientific Rationale: The thiazole moiety is a well-established toxophore in agricultural fungicides, primarily acting through the inhibition of ergosterol biosynthesis.[1][3] Therefore, the primary hypothesis is that this compound will exhibit direct antifungal activity. The following workflow is designed to test this hypothesis by determining the compound's inhibitory concentration against a panel of economically important plant pathogenic fungi.

Experimental Workflow: Fungicidal Activity Screening

Fungicidal_Workflow cluster_0 In Vitro Screening cluster_1 Greenhouse Efficacy A Pathogen Panel Selection (e.g., Fusarium, Botrytis, Aspergillus) B Protocol 2.1: Broth Microdilution Assay A->B C Determine MIC & MFC Values B->C D Select Model System (e.g., Tomato - Botrytis cinerea) C->D Promising Candidates E Protocol 2.2: Whole Plant Assay (Preventative & Curative) D->E F Disease Severity Scoring E->F G G F->G Data Analysis & Conclusion

Caption: Workflow for evaluating the fungicidal potential of a novel compound.

Protocol 2.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound against a panel of fungal pathogens. This method is adapted from standardized clinical laboratory protocols.[7][8][9]

Materials:

  • Fungal pathogens: Botrytis cinerea, Fusarium oxysporum, Aspergillus niger, Sclerotinia sclerotiorum.

  • Culture medium: Potato Dextrose Broth (PDB).

  • Sterile 96-well microtiter plates.

  • Test compound stock solution (10 mM in DMSO).

  • Positive control: Commercial fungicide (e.g., Thiabendazole).

  • Spectrophotometer (plate reader).

Methodology:

  • Inoculum Preparation:

    • Grow fungi on Potato Dextrose Agar (PDA) plates for 7-10 days.

    • Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Plate Preparation:

    • Add 100 µL of PDB to all wells of a 96-well plate.

    • Add 2 µL of the 10 mM test compound stock to the first column well to get a starting concentration of 200 µg/mL (assuming a final volume of ~100 µL and MW of 219.3 g/mol , this is ~913 µM; adjust as needed). For simplicity, we will refer to concentrations in µg/mL.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next, resulting in concentrations from 200 µg/mL down to ~0.1 µg/mL.

    • Prepare wells for a positive control (e.g., Thiabendazole), a vehicle control (0.5% DMSO), and a media sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 10 µL of the adjusted spore suspension to each well (except the sterility control). The final inoculum density will be ~1 x 10⁴ spores/mL.

    • Seal the plate and incubate at 25°C for 48-72 hours, or until robust growth is observed in the vehicle control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth (or shows ≥90% growth inhibition compared to the control) as determined by visual inspection or by reading absorbance at 600 nm.[8]

  • MFC Determination:

    • Take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

    • Spot the aliquot onto a fresh PDA plate.

    • Incubate the PDA plate at 25°C for 48-72 hours.

    • The MFC is the lowest concentration from which no fungal colonies grow on the PDA plate, indicating a ≥99.9% kill rate.[7]

Data Presentation: In Vitro Antifungal Activity
Fungal PathogenThis compoundThiabendazole (Control)
MIC (µg/mL) MFC (µg/mL)
Botrytis cinerea
Fusarium oxysporum
Aspergillus niger
Sclerotinia sclerotiorum
Protocol 2.2: Greenhouse Efficacy Trial (Detached Leaf Assay)

Objective: To evaluate the compound's ability to protect plant tissue from fungal infection in a controlled greenhouse environment.

Methodology:

  • Plant Growth: Grow tomato plants (Solanum lycopersicum) to the 4-6 true leaf stage in a greenhouse.

  • Treatment Application:

    • Prepare spray formulations of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL) in water with 0.02% Tween 20.

    • Preventative: Spray leaves to runoff and allow them to dry for 24 hours.

    • Curative: Inoculate leaves first, wait 24 hours, then apply the spray treatment.

  • Inoculation:

    • Excise treated leaves and place them in a humid chamber.

    • Inoculate each leaf with a 10 µL droplet of a Botrytis cinerea spore suspension (5 x 10⁵ spores/mL).

  • Incubation and Assessment:

    • Incubate the chambers at 22°C with high humidity for 3-5 days.

    • Measure the diameter of the necrotic lesions that develop at the inoculation site.

    • Calculate the percent disease control relative to the vehicle-treated control.

Part 3: Evaluation of Plant Growth Regulatory Activity

Scientific Rationale: While the primary hypothesis is antifungal activity, many bioactive molecules can have unintended or secondary effects on plant physiology. Auxins and cytokinins are key regulators of plant growth, and a novel compound could potentially interfere with their synthesis, transport, or signaling pathways.[10] Screening for plant growth regulator (PGR) effects is a crucial step in characterizing a new agrochemical to identify both beneficial properties (e.g., enhanced rooting) and potential phytotoxicity.

Experimental Workflow: Plant Growth Regulator Screening

PGR_Workflow cluster_0 In Vitro Bioassays cluster_1 Data Collection & Analysis A Select Model Species (e.g., Arabidopsis, Cress, Lettuce) B Protocol 3.1: Seed Germination & Seedling Growth Assay A->B C Protocol 3.2: Root Development Assay (Arabidopsis) A->C D Measure Germination Rate, Shoot Length, Root Length, Lateral Root Density B->D C->D E Statistical Analysis (ANOVA) D->E F Identify Phytotoxicity or Growth Promotion Effects E->F G G F->G Determine Dose-Response Relationship

Caption: Workflow for screening a novel compound for PGR or phytotoxic effects.

Protocol 3.1: Seed Germination and Seedling Growth Bioassay

Objective: To assess the effect of the test compound on seed germination and early seedling development.

Methodology:

  • Plate Preparation:

    • Prepare half-strength Murashige and Skoog (MS) agar medium.

    • After autoclaving and cooling to ~50°C, add the test compound to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Also prepare a vehicle control (0.5% DMSO).

    • Pour the medium into sterile petri dishes.

  • Seed Plating:

    • Surface-sterilize cress (Lepidium sativum) seeds.

    • Aseptically place 20-30 seeds on the surface of the agar in each plate.

  • Incubation and Data Collection:

    • Seal the plates and place them vertically in a growth chamber (16h light/8h dark cycle, 22°C).

    • After 7 days, record the germination percentage.

    • Measure the primary root length and shoot (hypocotyl) length of at least 15 seedlings per treatment.

Data Presentation: Seedling Growth Bioassay Results
Treatment Concentration (µM)Germination (%)Average Root Length (mm ± SE)Average Shoot Length (mm ± SE)
0 (Vehicle Control)
1
10
50
100

Part 4: Evaluation of Plant Defense Induction

Scientific Rationale: Certain thiazole derivatives are known to act as plant defense activators, inducing SAR.[4] This is a highly desirable mode of action as it leverages the plant's own immune system and can provide broad-spectrum, long-lasting protection. SAR is typically associated with the accumulation of salicylic acid and the expression of pathogenesis-related (PR) genes, such as PR1.[4] This experiment is designed to determine if this compound can prime a plant's defenses.

Signaling Pathway: Simplified SAR Induction

SAR_Pathway Inducer EPTM or Pathogen Elicitor Receptor Plant Cell Receptor Inducer->Receptor Signal Signal Transduction (ROS, Ca2+) Receptor->Signal SA Salicylic Acid (SA) Biosynthesis Signal->SA NPR1 NPR1 Activation SA->NPR1 PR1 PR Gene Expression (e.g., PR1) NPR1->PR1 Resistance Systemic Acquired Resistance (SAR) PR1->Resistance

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, improve yields, and ensure the purity of the final product. Thiazole derivatives are pivotal scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic programs.[1][2][3]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt the protocols to your specific laboratory environment.

Section 1: Recommended Synthetic Pathway

The most reliable and frequently employed route to synthesize this compound involves a two-step process. First, a Hantzsch thiazole synthesis is used to construct the core heterocyclic ring system with a carboxylate handle at the C4 position.[4][5] This is followed by a selective reduction of the ester to the desired primary alcohol.[6]

G SM1 2-Bromo-1-(2-ethylphenyl)ethanone Reagent1 Hantzsch Thiazole Synthesis (e.g., with ethyl 2-amino-2-thioxoacetate) SM1->Reagent1 SM2 Thioformamide SM2->Reagent1 Intermediate Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate Reagent2 Reduction (e.g., LiAlH4 in THF) Intermediate->Reagent2 Reagent1->Intermediate Step 1: Cyclization Product This compound Reagent2->Product Step 2: Reduction

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Hantzsch Thiazole Cyclization

Question: My yield for the formation of Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate is consistently low (<50%). What are the likely causes and how can I fix this?

Answer: Low yields in Hantzsch syntheses are a frequent challenge. The root cause typically falls into one of three categories: starting material integrity, reaction conditions, or side reactions.

1. Purity of Starting Materials:

  • The Problem: The α-haloketone, 2-bromo-1-(2-ethylphenyl)ethanone, can degrade upon storage, releasing HBr which can catalyze side reactions. Thioamides can also be of variable purity.

  • The Solution:

    • Verify Purity: Always check the purity of your α-haloketone by ¹H NMR before use. If impurities are detected, consider purification by recrystallization or rapid column chromatography.

    • Use Fresh Reagents: Use freshly prepared or recently purchased thioamide for best results.

2. Reaction Conditions:

  • The Problem: The reaction is sensitive to solvent, temperature, and stoichiometry.

  • The Solution:

    • Solvent Choice: Ethanol is a common choice, but if yields are poor, consider screening other solvents like methanol or DMF.[2][7] DMF can be particularly effective for sluggish reactions but makes work-up more challenging.

    • Temperature Control: This reaction typically requires heating to proceed at a reasonable rate.[8] A temperature range of 60-80°C is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating that can lead to decomposition.

    • Stoichiometry: It is common practice to use a slight excess (1.1 to 1.2 equivalents) of the thioamide component.[8] This ensures the complete consumption of the more valuable α-haloketone.

3. Competing Side Reactions:

  • The Problem: The α-haloketone is electrophilic and can undergo self-condensation or react with other nucleophiles present.

  • The Solution:

    • Controlled Addition: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This maintains a low concentration of the ketone, minimizing self-reaction.

    • pH Control: The reaction is typically run under neutral or slightly acidic conditions. If the reaction mixture becomes too basic, it can promote unwanted aldol-type side reactions.

Step 2: Reduction of the Ester to the Alcohol

Question: After the reduction with LiAlH₄, my TLC shows multiple spots, and the isolated yield of the target alcohol is poor. What's going wrong?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. Issues during this step often relate to reaction setup, the work-up procedure, or incomplete reaction.

1. Reagent Activity and Reaction Conditions:

  • The Problem: LiAlH₄ is extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the reagent, leading to an incomplete reduction and lowering the effective stoichiometry.

  • The Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., THF, Diethyl Ether) from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Use a fresh bottle of LiAlH₄ or titrate older batches to determine their active concentration.

    • Temperature: The initial addition of LiAlH₄ should be done at a low temperature (0°C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature to ensure completion.

2. Work-up Procedure:

  • The Problem: The quenching and work-up of LiAlH₄ reactions are critical for good recovery. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and significantly reducing isolated yield.

  • The Solution: The Fieser Work-up: This is a highly reliable method. After cooling the reaction back to 0°C, quench by the sequential, slow, and careful addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Stir the resulting mixture vigorously for 30 minutes until a white, free-flowing solid forms. The organic product can then be easily separated by filtration and extraction.

3. Product Purity and Side Products:

  • The Problem: The appearance of extra spots on TLC could be unreacted starting material (ester) or over-reduction byproducts, although the latter is less likely for this substrate.

  • The Solution:

    • Monitor Completion: Before quenching, check for the complete consumption of the starting ester by TLC. If the reaction is stalled, a small additional portion of LiAlH₄ can be added.

    • Purification: The final alcohol is typically purified by silica gel column chromatography. A gradient elution starting from a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity will effectively separate the product from less polar starting material and non-polar impurities.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate
ParameterRecommended Value
Reagents 2-Bromo-1-(2-ethylphenyl)ethanone, Thioformamide
Stoichiometry 1.0 eq. Bromo-ketone, 1.2 eq. Thioformamide
Solvent Anhydrous Ethanol
Temperature 78°C (Reflux)
Reaction Time 4-6 hours (Monitor by TLC)
Typical Yield 75-85%

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thioformamide (1.2 eq).

  • Add anhydrous ethanol to form a solution or suspension (approx. 0.2 M concentration relative to the limiting reagent).

  • Add 2-bromo-1-(2-ethylphenyl)ethanone (1.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the bromo-ketone spot is no longer visible.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Protocol 2: Synthesis of this compound
ParameterRecommended Value
Reagents Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate, LiAlH₄
Stoichiometry 1.0 eq. Ester, 1.5-2.0 eq. LiAlH₄
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 2-3 hours
Typical Yield 80-90%

Step-by-Step Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a stir bar, a dropping funnel, and a septum.

  • In the flask, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction back to 0°C and carefully perform the Fieser work-up as described in the troubleshooting section.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic condensation reaction. It proceeds via three key steps:

  • Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring intermediate (a hydroxythiazoline).

  • Dehydration: An acid- or heat-catalyzed elimination of a water molecule occurs, resulting in the formation of the aromatic thiazole ring.[5][9]

G Thioamide R-C(=S)NH₂ Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack (S on CH₂Br) Haloketone R'-C(=O)CH₂Br Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product Thiazole Product Intermediate2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: Does the ortho-ethyl group on the phenyl ring present any special challenges?

Yes, the ortho-ethyl group can introduce steric hindrance.[6] This may slightly slow down the rate of the initial Sₙ2 reaction and potentially affect the final cyclization by influencing the preferred conformation of the intermediate. However, in most cases, the reaction will proceed efficiently, though it may require slightly longer reaction times or higher temperatures compared to an unsubstituted phenyl analog.

Q3: What analytical techniques are essential for characterizing the final product?

To confirm the structure and purity of this compound, a combination of techniques is required:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. It will confirm the presence of the ethyl group, the phenyl ring substitution pattern, the thiazole ring protons, and the newly formed hydroxymethyl group (-CH₂OH).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (219.30 g/mol ).

  • Infrared (IR) Spectroscopy: This will show a characteristic broad absorption for the O-H stretch of the alcohol group (typically around 3300 cm⁻¹).

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the final compound.

By implementing these optimized protocols and understanding the key troubleshooting steps, researchers can significantly improve the yield and purity of this compound, facilitating the advancement of their research and development objectives.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]

  • synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2013). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

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Technical Support Center: Overcoming Regioselectivity Issues in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. As a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, this reaction remains a powerful tool for the construction of the thiazole core, a privileged scaffold in medicinal chemistry and material science.[1][2][3] However, the classical condensation of an α-haloketone with a thioamide can be plagued by a lack of regioselectivity, particularly when employing unsymmetrical reagents. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to diagnose and resolve these common challenges.

Troubleshooting Guide: Navigating Unwanted Isomers

This section addresses specific experimental issues related to regioselectivity, offering causal explanations and actionable protocols to steer your reaction toward the desired outcome.

Q1: I'm getting a mixture of 2,4- and 2,5-disubstituted thiazole regioisomers. What's causing this?

Root Cause Analysis: The formation of regioisomers in the Hantzsch synthesis arises from the two possible pathways of initial nucleophilic attack. The thioamide, acting as a nucleophile, can attack the α-carbon of the haloketone, or the nitrogen can attack the carbonyl carbon. Subsequent cyclization and dehydration lead to the different thiazole products. The preferred pathway is governed by the electronic and steric properties of the substituents on both the α-haloketone and the thioamide.

Mechanism of Regioisomer Formation

Hantzsch_Regioselectivity cluster_reactants Reactants cluster_pathA Pathway A (S-attack) cluster_pathB Pathway B (N-attack) R1_CO_CHR2X α-Haloketone (R1-CO-CHR2-X) Int_A Intermediate A (S-alkylation) R1_CO_CHR2X->Int_A S attacks α-C Int_B Intermediate B (N-alkylation) R1_CO_CHR2X->Int_B N attacks C=O R3_CS_NH2 Thioamide (R3-CS-NH2) R3_CS_NH2->Int_A R3_CS_NH2->Int_B Cycl_A Cyclization Int_A->Cycl_A Thiazole_A 2,4-Disubstituted Thiazole Cycl_A->Thiazole_A Dehydration Cycl_B Cyclization Int_B->Cycl_B Thiazole_B 2,5-Disubstituted Thiazole Cycl_B->Thiazole_B Dehydration & Rearrangement a start Start: Regioisomeric Mixture Obtained step1 Divide reaction into three parallel setups start->step1 cond1 Setup 1: Neutral (e.g., EtOH, reflux) step1->cond1 cond2 Setup 2: Mildly Acidic (e.g., cat. AcOH in EtOH) step1->cond2 cond3 Setup 3: Strongly Acidic (e.g., 10M HCl in EtOH, 80°C) step1->cond3 step2 Monitor reactions by TLC/LC-MS cond1->step2 cond2->step2 cond3->step2 step3 Analyze regioisomer ratio in each setup step2->step3 end Select optimal pH for desired isomer step3->end

Caption: Workflow for optimizing reaction pH to control regioselectivity.

Q3: My attempts to control regioselectivity through reaction conditions have failed. Are there alternative synthetic strategies?

Advanced Strategy: When reaction condition optimization is insufficient, a more definitive approach is to modify the starting materials or adopt a sequential synthesis strategy.

Troubleshooting Protocol 2: Sequential Synthesis

Instead of a one-pot reaction, a multi-step approach provides absolute control over the formation of intermediates, thereby preventing the formation of undesired regioisomers and byproducts. [4]This is particularly effective for unsymmetrical products.

Step-by-Step Methodology:

  • Intermediate A Formation: React the α-haloketone with a sulfur source (e.g., NaSH) to form a thioketone intermediate. Isolate and purify this intermediate.

  • Intermediate B Formation: Separately, react an appropriate amine with a carbonyl source to form an enamine or imine.

  • Final Condensation: React the purified thioketone (Intermediate A) with the enamine/imine (Intermediate B) to achieve the final, regiochemically pure thiazole.

Troubleshooting Protocol 3: Use of Alternative Reagents

The classical Hantzsch synthesis relies on α-haloketones, which can be toxic and unstable. [5]Modern variations employ more stable precursors that can offer better regiocontrol.

  • α-Diazoketones: These can serve as stable and convenient synthetic equivalents for halogen ketones, reacting with thiourea or thiosemicarbazide in a one-pot procedure to yield 2,4-disubstituted thiazoles. [6]This method often demonstrates high regioselectivity.

  • Propargylamines and Isothiocyanates: Under microwave conditions with a catalytic amount of p-toluenesulfonic acid (PTSA), these reagents can yield 2-aminothiazoles, offering an alternative pathway with potentially different regiochemical outcomes. [5]

Frequently Asked Questions (FAQs)

What are the fundamental factors influencing regioselectivity in the Hantzsch synthesis?

The regioselectivity is primarily dictated by a combination of:

  • Electronic Effects: Electron-withdrawing groups on the α-haloketone can influence the electrophilicity of the carbonyl carbon versus the α-carbon.

  • Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically hinder one of the competing reaction pathways, thus favoring the formation of a specific regioisomer. [7]* Nucleophilicity of the Thioamide: The relative nucleophilicity of the sulfur and nitrogen atoms in the thioamide is a critical factor. As discussed, this can be modulated by the pH of the reaction medium. [8][7]

Can catalysts be used to control regioselectivity?

Yes, modern synthetic methods have introduced catalytic systems to direct the synthesis. For instance, in related thiazole syntheses, palladium catalysts with specific phosphine ligands can direct C-H arylation to either the C2 or C5 position of a pre-formed thiazole ring, showcasing the power of catalysts in controlling regiochemistry. [7]While not a direct modification of the classical Hantzsch condensation, these post-synthesis functionalization methods provide an alternative route to access specific regioisomers. Additionally, the use of reusable solid acid catalysts like silica-supported tungstosilicic acid has been shown to promote the reaction with high regioselectivity in some multi-component variations of the Hantzsch synthesis. [9]

Are there any "green" chemistry approaches to improve the Hantzsch synthesis and its regioselectivity?

Absolutely. The development of more environmentally benign methods is a significant area of research. [5]Key strategies include:

  • Solvent-Free Reactions: Performing the reaction under solvent-free conditions, sometimes with microwave irradiation, can reduce waste and often leads to shorter reaction times and higher yields. [10][11]* Aqueous Media: Some variations of the Hantzsch synthesis have been successfully carried out in water, sometimes with the aid of surfactants to form micelles, which can influence reaction rates and selectivity. [12]* Alternative Reagents: As mentioned, moving away from toxic α-haloketones to more stable precursors like α-diazoketones aligns with the principles of green chemistry. [5][6]

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • BEPLS. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-protocol, 10(2). [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(4), 358-381. [Link]

  • IOP Publishing. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Materials Today: Proceedings, 42, 1928-1934. [Link]

  • ChemRxiv. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. J. Chem. Soc., Perkin Trans. 1, 639-643. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • IJARSCT. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 8(2). [Link]

  • ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 184, 111752. [Link]

  • Royal Society of Chemistry. (2013). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 15(5), 1299-1307. [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]

  • Semantic Scholar. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. [Link]

  • Royal Society of Chemistry. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • ACS Publications. (1964). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 29(8), 2256–2259. [Link]

  • PubMed. (2013). Hantzsch based macrocyclization approach for the synthesis of thiazole containing cyclopeptides. Methods in Molecular Biology, 1081, 1-11. [Link]

Sources

Technical Support Center: Purification of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. It addresses common challenges and offers practical, field-tested solutions to optimize your column chromatography workflow.

Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring.[1] This structure, containing both sulfur and nitrogen atoms, along with a hydroxymethyl group, imparts a degree of polarity that significantly influences its chromatographic behavior.[1] Understanding these properties is the first step in developing a robust purification strategy.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₂H₁₃NOSProvides the elemental composition.
Molecular Weight 219.30 g/mol Influences diffusion rates but is less critical than polarity for column chromatography.
Key Functional Groups Thiazole ring, Hydroxymethyl (-CH₂OH), Ethylphenyl groupThe polar thiazole and hydroxymethyl groups will have a strong affinity for polar stationary phases like silica gel. The ethylphenyl group adds non-polar character.
Predicted Polarity Moderately PolarThe molecule will require a moderately polar mobile phase for effective elution from a normal-phase column.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My compound is not eluting from the silica gel column, even with a high percentage of polar solvent. What's happening?

A1: This is a common issue when dealing with polar, nitrogen-containing heterocyclic compounds.

  • Potential Cause 1: Strong Adsorption to Silica Gel. The lone pair of electrons on the nitrogen atom of the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant tailing.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel to reduce its acidity. This can be done by preparing a slurry of silica gel in your mobile phase and adding a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) or ammonia solution. This will cap the most acidic silanol groups.

    • Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.[2][3]

    • Increase Mobile Phase Polarity Drastically: If you are certain the compound is on the column, a "flush" with a very polar solvent like methanol or a mixture of dichloromethane/methanol can be used to elute the strongly bound compound.[4] However, this may co-elute impurities.

Q2: I'm seeing significant tailing of my product peak, leading to poor separation from impurities. How can I improve the peak shape?

A2: Tailing is often a sign of non-ideal interactions between your compound and the stationary phase.

  • Potential Cause 1: Acid-Base Interactions. As mentioned above, the basicity of the thiazole nitrogen can lead to strong, non-linear adsorption on acidic silica gel, resulting in tailing.

  • Potential Cause 2: Overloading the Column. Applying too much sample for the amount of stationary phase can saturate the adsorbent, leading to band broadening and tailing.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: Incorporating a small amount of a competitive base like triethylamine or pyridine (0.1-1%) into your eluent can significantly improve peak shape by competing with your compound for the acidic sites on the silica gel.

    • Reduce Sample Load: As a rule of thumb, for a standard flash chromatography separation, the sample load should be between 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.

    • Optimize the Mobile Phase: A slight increase in the polarity of the mobile phase can sometimes sharpen the peak by accelerating the elution of the tailing portion of the band.[4]

Q3: My compound seems to be degrading on the column. How can I confirm this and prevent it?

A3: Thiazole-containing compounds can sometimes be sensitive to the acidic nature of silica gel.

  • Potential Cause: Acid-Catalyzed Decomposition. The acidic surface of the silica gel can catalyze degradation reactions, especially if the compound is exposed for a prolonged period.

  • Troubleshooting Steps:

    • Perform a Stability Test: Before running the column, spot a solution of your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition on silica.

    • Use Deactivated Silica or an Alternative Stationary Phase: As described in Q1, using deactivated silica or switching to alumina can prevent acid-catalyzed degradation.

    • Expedite the Chromatography: Use flash chromatography with applied pressure to minimize the time your compound spends on the column.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a starting point and should be optimized based on your specific reaction mixture.

Thin-Layer Chromatography (TLC) for Method Development

Before attempting a column separation, it is crucial to develop an appropriate solvent system using TLC.

  • Procedure:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]

    • Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate).

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

Column Preparation and Packing

Proper column packing is essential for a good separation.[6]

  • Procedure (Slurry Packing):

    • Choose an appropriately sized column. A general guideline is a stationary phase mass of 20-100 times the mass of the crude sample.

    • Place a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a small layer of sand.

    • In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase.[6][7] Ensure there are no air bubbles.[6]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[8]

Sample Loading
  • Procedure:

    • Dissolve your crude material in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully apply the concentrated sample solution to the top of the column using a pipette.[8]

    • Allow the sample to adsorb onto the silica by draining the solvent to the level of the top sand layer.

Elution and Fraction Collection
  • Procedure:

    • Carefully add your mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

    • If your impurities are much less polar than your product, you can start with a less polar solvent system and gradually increase the polarity (gradient elution) to first elute the impurities and then your product.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

Product Isolation
  • Procedure:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Further dry the purified compound under high vacuum to remove any residual solvent.

Visualizing the Workflow

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Prepare Silica Slurry TLC->Slurry Determine Solvent System Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Separation Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Final Product Evaporate->Dry

Caption: A typical workflow for column chromatography purification.

Troubleshooting Logic

G Problem Poor Separation Issue NoElution Compound Not Eluting Problem->NoElution Tailing Peak Tailing Problem->Tailing Decomposition Compound Degradation Problem->Decomposition Sol1 Deactivate Silica / Use Alumina NoElution->Sol1 Cause: Strong Adsorption Sol2 Add Mobile Phase Modifier (e.g., TEA) Tailing->Sol2 Cause: Acid-Base Interaction Sol3 Reduce Sample Load Tailing->Sol3 Cause: Overloading Decomposition->Sol1 Cause: Acid Sensitivity Sol4 Use Flash Chromatography Decomposition->Sol4 Cause: Prolonged Exposure Sol5 Perform Stability Test Decomposition->Sol5 Confirmation

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC. (n.d.). Retrieved from [Link]

  • [4-(1,3-Thiazol-2-yl)phenyl]methanol, 97%, Thermo Scientific. (n.d.). Retrieved from [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). PMC. Retrieved from [Link]

  • Column Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Do Polar Compounds Elute First In Column Chromatography? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC). (n.d.). ResearchGate. Retrieved from [Link]

  • ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. (2024, February 2). IJCRT.org. Retrieved from [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. (n.d.). LCGC International. Retrieved from [Link]

  • troubleshooting column chromatography. (2022, February 22). Reddit. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. (n.d.). The Distant Reader. Retrieved from [Link]

  • (2-Phenyl-1,3-thiazol-5-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges for [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for resolving solubility issues encountered with this compound in aqueous buffers. Our approach is rooted in foundational physicochemical principles and validated through field-proven methodologies to ensure the integrity and success of your experiments.

Understanding the Compound: Physicochemical Profile

This compound (CAS: 886367-55-1) is a thiazole derivative with a molecular formula of C₁₂H₁₃NOS and a molecular weight of 219.30 g/mol [1]. Its structure, featuring a substituted phenyl ring and a thiazole core, suggests it is a lipophilic molecule with limited aqueous solubility.

PropertyPredicted/Estimated ValueImplication for Aqueous Solubility
logP (Octanol-Water Partition Coefficient) High (predicted)A higher logP indicates greater lipophilicity and, consequently, lower intrinsic aqueous solubility. This is a primary driver for the observed solubility challenges.
pKa (Acid Dissociation Constant) ~13.14 for the hydroxyl group (predicted for a similar compound)[2]; the thiazole nitrogen is weakly basic.The hydroxyl group is unlikely to be ionized in typical physiological pH ranges (1-8). The thiazole nitrogen may be protonated at acidic pH, potentially increasing solubility.
Aqueous Solubility Low (predicted)Direct measurement is strongly recommended to establish a baseline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a systematic approach to overcoming solubility challenges with this compound.

Q1: My compound is precipitating out of my aqueous buffer. What is the first step I should take?

A1: The foundational step is to determine the compound's baseline aqueous solubility. Without this, all solubilization efforts are essentially trial and error. We recommend performing a thermodynamic solubility assessment.

This method is considered the "gold standard" for determining equilibrium solubility[3].

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS[4]. This concentration represents the thermodynamic solubility.

Q2: I have a very limited amount of my compound. Is there a quicker way to estimate its solubility?

A2: Yes, a kinetic solubility assay can be performed, which is faster and requires less compound. However, be aware that this method often overestimates the true thermodynamic solubility because it can lead to supersaturated solutions[5].

Procedure:

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).

  • In a multi-well plate, add your aqueous buffer.

  • Add small, incremental amounts of the DMSO stock solution to the buffer while monitoring for the first sign of precipitation (turbidity).

  • The concentration at which precipitation is observed is the kinetic solubility. This can be detected visually or more accurately using a nephelometer or a UV-Vis plate reader to measure light scattering[4][6].

Systematic Approach to Improving Solubility

Once you have an understanding of the compound's intrinsic solubility, you can employ a systematic approach to enhance it. The following decision tree illustrates a logical workflow.

SolubilityWorkflow Start Start: Low Aqueous Solubility Confirmed InitialScreen Initial Screening Strategy Start->InitialScreen CoSolvent Strategy 1: Co-solvents (e.g., DMSO, Ethanol) InitialScreen->CoSolvent Quickest for initial in vitro tests pH_Adjust Strategy 2: pH Adjustment InitialScreen->pH_Adjust If compound has ionizable groups Surfactant Strategy 3: Surfactants (e.g., Polysorbate 80) InitialScreen->Surfactant For higher concentrations Cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD) InitialScreen->Cyclodextrin For stable, long-term formulations Optimization Optimization & Combination CoSolvent->Optimization pH_Adjust->Optimization Surfactant->Optimization Cyclodextrin->Optimization FinalFormulation Final Formulation Optimization->FinalFormulation

Caption: A decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Utilizing Co-solvents

For many in vitro assays, using a water-miscible organic co-solvent is the most direct method to solubilize a lipophilic compound. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility[7].

Key Considerations:

  • Toxicity: Co-solvents can be toxic to cells. It is critical to determine the maximum tolerable concentration in your specific assay. For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1% to avoid off-target effects[8][9][10][11].

  • Precipitation upon Dilution: A common issue is the "crashing out" of the compound when the high-concentration co-solvent stock is diluted into the aqueous buffer. To mitigate this, add the stock solution to the buffer with vigorous vortexing or stirring.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Perform serial dilutions of your stock solution in your aqueous buffer to achieve the desired final concentrations for your experiment.

  • Crucially, ensure the final concentration of DMSO in your assay is consistent across all conditions (including vehicle controls) and is below the predetermined toxicity threshold for your cell line.

Co-solventRecommended Final Concentration in AssayProsCons
DMSO ≤ 0.5% (ideally ≤ 0.1%)[8][9][10]Excellent solubilizing power for many organic compounds.Can be cytotoxic at higher concentrations and may interfere with some assays[12].
Ethanol ≤ 1%Less toxic than DMSO for some cell lines.More volatile, which can lead to concentration changes over time[13].
Strategy 2: pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by the pH of the buffer[14]. Given the presence of a weakly basic nitrogen atom in the thiazole ring, altering the pH might be a viable strategy.

Causality: The thiazole nitrogen can be protonated in acidic conditions. The resulting cationic form of the molecule will have significantly higher aqueous solubility than the neutral form.

Approach:

  • Determine the pKa of the conjugate acid: This can be predicted using computational tools or determined experimentally via potentiometric titration.

  • Select a buffer with a pH below the pKa: According to the Henderson-Hasselbalch equation, a buffer with a pH at least one to two units below the pKa of the conjugate acid will ensure that a significant portion of the compound is in its more soluble, ionized form[15][16].

  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7.4).

  • Perform the thermodynamic solubility determination (shake-flask method) in each buffer as described in A1.

  • Plot solubility as a function of pH to identify the optimal pH range for dissolution.

Caution: Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).

Strategy 3: Employing Surfactants

Surfactants are amphiphilic molecules that can dramatically increase the solubility of hydrophobic compounds above their critical micelle concentration (CMC)[8]. Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used in pharmaceutical formulations[17][18].

Causality: Surfactants form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate lipophilic drug molecules, effectively shielding them from the aqueous environment and increasing the overall solubility of the compound in the bulk solution[19].

  • Prepare a stock solution of Polysorbate 80 in your aqueous buffer (e.g., 10% w/v).

  • Prepare a series of dilutions of the Polysorbate 80 stock in the buffer to create solutions with varying surfactant concentrations (e.g., 0.1%, 0.5%, 1%, 2%).

  • Perform the thermodynamic solubility determination (shake-flask method) in each of these surfactant-containing buffers.

  • Plot the solubility of your compound against the Polysorbate 80 concentration to determine the optimal concentration for solubilization.

Note: The concentration of surfactant required will depend on the desired final concentration of your compound.

Strategy 4: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility[20][21]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and a good safety profile[7][13].

Causality: The lipophilic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex water-soluble[21][22].

  • Prepare a concentrated stock solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v).

  • Create a series of buffers with varying concentrations of HP-β-CD (e.g., 1%, 5%, 10%, 20% w/v).

  • Perform the thermodynamic solubility determination (shake-flask method) in each of these cyclodextrin-containing buffers.

  • Plot the compound's solubility as a function of HP-β-CD concentration. This is known as a phase solubility diagram, and its shape can provide information on the stoichiometry of the inclusion complex.

InclusionComplex cluster_0 A

Caption: Encapsulation of a lipophilic molecule within a cyclodextrin cavity.

Summary of Solubilization Strategies

StrategyMechanismRecommended Starting ConcentrationKey Considerations
Co-solvents Reduces solvent polarityDMSO: ≤ 0.5%, Ethanol: ≤ 1%Potential for cytotoxicity and precipitation upon dilution.
pH Adjustment Ionization of the compoundBuffer pH < predicted pKa of conjugate acidpH must be compatible with the experimental system.
Surfactants Micellar encapsulationPolysorbate 80: 0.1% - 2% (w/v)Can interfere with some biological assays; potential for GI irritation in vivo.
Cyclodextrins Inclusion complex formationHP-β-CD: 1% - 20% (w/v)Generally well-tolerated; can be a more complex formulation to prepare.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound, ensuring reliable and reproducible experimental outcomes.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]

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  • ResearchGate. (2017, July 14). Buffers and pH Adjusting Agents. [Link]

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  • CompuDrug. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. [Link]

  • ResearchGate. (2025, August 5). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. [Link]

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Technical Support Center: Minimizing Side-Product Formation in the Synthesis of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing 2,4-disubstituted thiazoles. Instead of a generic overview, we will directly address the common challenges and side-product formations encountered in the lab, providing not just solutions but the mechanistic reasoning behind them.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing this valuable heterocyclic motif due to its reliability and use of simple reagents.[1] It typically involves the condensation of an α-haloketone with a thioamide.[2][3] While often high-yielding, the reaction is not without its pitfalls. This guide provides field-proven insights and troubleshooting protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the primary culprits?

A: Low yields in Hantzsch synthesis often trace back to three core areas:

  • Reagent Stoichiometry: An incorrect ratio of α-haloketone to thioamide is a common issue. The α-haloketone can undergo self-condensation, especially under basic conditions. Using a slight excess (1.1-1.5 equivalents) of the thioamide can drive the reaction to completion and minimize this side reaction.[4][5]

  • Reaction Temperature: Excessive heat can promote polymerization and the formation of complex, intractable side-products. It is crucial to run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[4]

  • Reagent Purity & Stability: α-haloketones can be lachrymatory and unstable. Ensure they are pure and, if necessary, freshly prepared or redistilled. Similarly, the thioamide should be of high purity. Hydrolysis of the α-haloketone in the presence of water can also reduce the amount of starting material available for the desired reaction.[4]

Q2: I'm observing multiple spots on my TLC plate, and purification is proving difficult. What are these impurities?

A: The presence of multiple products is a classic sign of side-reactions. Common impurities include:

  • Unreacted starting materials.

  • Self-condensation products of the α-haloketone.

  • Over-alkylation products, where the nitrogen of the newly formed thiazole ring is alkylated by another molecule of the α-haloketone.[4]

  • In cases using N-substituted thioureas, you may be forming regioisomers (e.g., 2-amino-thiazoles vs. 3-substituted-2-imino-2,3-dihydrothiazoles).[6]

For purification, a multi-step approach is often best. See the detailed purification protocols below.

Q3: My final product has a persistent colored impurity. How can I remove it?

A: Colored impurities often arise from degradation or polymerization. Standard purification methods like column chromatography or recrystallization are the first line of defense. If these fail, a wash with a mild reducing agent (e.g., a dilute aqueous solution of sodium bisulfite) during the workup can sometimes decolorize the organic layer. Treating the crude product with activated charcoal in a suitable solvent before filtration and concentration can also be effective.

Troubleshooting Guide 1: Self-Condensation of α-Haloketone

This is one of the most common side reactions, leading to a complex mixture and reduced yield of the desired thiazole.

Probable Cause & Mechanism: The α-haloketone, particularly if it has enolizable protons, can undergo self-condensation under the reaction conditions, which are often neutral or slightly basic. The reaction proceeds via an initial SN2 reaction followed by an aldol-type condensation and subsequent dehydration.

Visualizing the Competing Pathways The following diagram illustrates the kinetic competition between the desired Hantzsch synthesis and the α-haloketone self-condensation pathway.

reagents α-Haloketone + Thioamide condensation Self-Condensation Product (e.g., Furan derivative) reagents->condensation k3 (Side Reaction) (Self-Condensation) intermediate S-Alkylated Intermediate reagents->intermediate  k1 (Desired Pathway) (S-Alkylation) thiazole Desired 2,4-Disubstituted Thiazole intermediate->thiazole k2 (Cyclization/ Dehydration)

Caption: Competing reaction pathways in Hantzsch synthesis.

Mitigation Protocol:

  • Stoichiometric Control: Use a 1.1 to 1.5 molar excess of the thioamide relative to the α-haloketone. This ensures the ketone is consumed preferentially via the desired pathway.[4]

  • Temperature Management: Begin the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm only if necessary. Monitor progress by TLC.

  • Order of Addition: If possible, add the α-haloketone slowly to a solution of the thioamide in the reaction solvent. This maintains a low instantaneous concentration of the ketone, disfavoring the second-order self-condensation reaction.

ParameterStandard ConditionOptimized ConditionRationale
Stoichiometry 1:1 (Ketone:Thioamide)1:1.2 (Ketone:Thioamide)Suppresses ketone self-condensation.
Temperature Reflux (e.g., 80 °C)25 °C to 50 °CMinimizes side reactions and degradation.
Addition All reagents mixed at onceSlow addition of ketoneKeeps ketone concentration low.
Troubleshooting Guide 2: Formation of Regioisomers

When using an N-substituted thiourea, the cyclization can occur via two different pathways, leading to a mixture of a 2-(substituted-amino)thiazole and a 3-substituted-2-iminothiazoline.

Probable Cause & Mechanism: The regiochemical outcome is highly dependent on the reaction pH. In neutral or basic conditions, the sulfur atom is the more potent nucleophile, leading to initial S-alkylation and subsequent cyclization by the unsubstituted nitrogen, yielding the 2-(substituted-amino)thiazole. Under strongly acidic conditions, the nitrogen atoms of the thiourea can be protonated, altering their relative nucleophilicity and potentially opening the pathway to the 3-substituted regioisomer.[6]

Mitigation Protocol:

  • pH Control: For the synthesis of 2-(substituted-amino)thiazoles, maintain neutral or slightly basic conditions. The reaction is often run in a solvent like ethanol or methanol.[2] If an acid scavenger is needed to neutralize the H-X formed, a non-nucleophilic base like sodium carbonate or diisopropylethylamine can be used.

  • Solvent Choice: A polar protic solvent like ethanol generally favors the formation of the thermodynamically more stable 2-aminothiazole derivative.

  • Verification: The two isomers can typically be distinguished by 1H NMR, as the chemical shifts of the protons on the thiazole ring and the substituent will differ significantly.[6]

Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis for a Generic 2-Aryl-4-Aryl-Thiazole

This protocol incorporates best practices to minimize common side-products.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the thioamide (1.2 mmol).

    • Add anhydrous ethanol (10 mL). Stir until the thioamide is fully dissolved.

  • Reaction Execution:

    • In a separate vial, dissolve the α-haloketone (1.0 mmol) in anhydrous ethanol (5 mL).

    • Using a syringe pump, add the α-haloketone solution to the stirring thioamide solution over 30 minutes at room temperature.

    • After the addition is complete, gently heat the reaction mixture to 50-60 °C.

    • Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup and Isolation:

    • Once the α-haloketone is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a cold, dilute aqueous solution of sodium carbonate (5%, 20 mL) and stir for 15 minutes.[2]

    • The product will often precipitate. If it does, collect the solid by vacuum filtration, wash with cold water, and air dry.

    • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][7]

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating basic thiazole products from neutral impurities like ketone self-condensation byproducts.[4]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl (aq) (3 x 20 mL). The basic thiazole product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Combine the acidic aqueous layers in a clean beaker or flask. Discard the organic layer (or save for analysis of byproducts).

  • Basification & Re-extraction: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 3M NaOH or solid NaHCO3) with stirring until the solution is basic (pH > 9), which will deprotonate the thiazole and cause it to precipitate or become insoluble.

  • Isolation: Extract the now-neutral thiazole product back into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified thiazole.

General Troubleshooting Workflow

start Experiment Complete Analyze Crude Product (TLC, NMR) purity Is Product Pure & Yield High? start->purity end Procedure Successful purity->end  Yes low_yield Low Yield purity->low_yield No (Yield) multi_spots Multiple Spots on TLC purity->multi_spots No (Purity) cause_yield Check: 1. Stoichiometry (Excess Thioamide?) 2. Temperature (Too High?) 3. Reagent Purity low_yield->cause_yield cause_spots Identify Byproducts: 1. Ketone Self-Condensation? 2. Over-alkylation? 3. Regioisomers? multi_spots->cause_spots solution_yield Optimize Protocol 1: - Use 1.2 eq. Thioamide - Lower Reaction Temp - Use Fresh Reagents cause_yield->solution_yield solution_spots Implement: - Protocol 1 (Stoichiometry) - Protocol 2 (Purification) - pH Control cause_spots->solution_spots solution_yield->start Re-run Experiment solution_spots->start Re-run Experiment

Caption: A logical workflow for troubleshooting thiazole synthesis.

References
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

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  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643. Available from: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 2021, 196:4, 341-368. Available from: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Korean Chemical Society. Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 2014, 35(6), 1619-1624. Available from: [Link]

  • ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 2024, 89(7), 5038-5048. Available from: [Link]

  • ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Available from: [Link]

  • Taylor & Francis Online. Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 2020, 196:12, 1-11. Available from: [Link]

  • National Institutes of Health (NIH). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 2011, 16(11), 9465-9475. Available from: [Link]

  • ResearchGate. The synthesis of 2,4-disubstituted thiazoles. Available from: [Link]

  • ACS Publications. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry, 1991, 34(1), 357-365. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PLOS ONE, 2019, 14(12): e0225735. Available from: [Link]

  • ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 2024, 89(7), 5038-5048. Available from: [Link]

  • ElectronicsAndBooks. Solid support synthesis of 2,4-disubstituted thiazoles and aminothiazoles. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Reduction of Thiazole-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reduction of thiazole-4-carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The thiazole moiety is a key structural component in numerous pharmaceuticals, and the controlled reduction of its ester derivatives to aldehydes or alcohols is a critical transformation in the synthesis of many active pharmaceutical ingredients.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this reaction and achieve optimal, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

The reduction of thiazole-4-carboxylate esters, while a common transformation, can present several challenges. This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Problem Potential Causes Solutions & Scientific Rationale
Low or No Conversion of Starting Material 1. Inactive Reducing Agent: Hydride reagents like DIBAL-H and LiAlH₄ are sensitive to moisture and air. Improper storage or handling can lead to decomposition. 2. Insufficient Equivalents of Reducing Agent: The stoichiometry is crucial. One equivalent of DIBAL-H is required for the partial reduction of an ester to an aldehyde.[3] 3. Reaction Temperature Too Low: While low temperatures are necessary to prevent over-reduction, extremely low temperatures can significantly slow down the reaction rate.1. Use a fresh bottle or titrate the reagent to determine its active hydride concentration. Always handle hydride reagents under an inert atmosphere (Nitrogen or Argon). 2. Ensure accurate stoichiometry. For a partial reduction to the aldehyde with DIBAL-H, use 1.0-1.2 equivalents. For complete reduction to the alcohol with LiAlH₄, at least 2 equivalents are needed due to the formation of a stable tetrahedral intermediate.[4] 3. Maintain the recommended temperature. For DIBAL-H reductions to the aldehyde, -78 °C (a dry ice/acetone bath) is standard.[3] If the reaction is sluggish, ensure the internal temperature of the reaction is at -78 °C and not significantly lower.
Over-reduction to the Primary Alcohol (when Aldehyde is the Target) 1. Reaction Temperature Too High: The tetrahedral intermediate formed during DIBAL-H reduction is only stable at low temperatures. If the temperature rises, it collapses to the aldehyde, which is then further reduced to the alcohol.[5] 2. Slow Quenching: If the quenching of excess DIBAL-H is too slow, the localized heat generated can lead to further reduction. 3. Excess DIBAL-H: Using a significant excess of the reducing agent can drive the reaction to the fully reduced product.1. Strict temperature control is critical. Maintain the reaction at or below -78 °C throughout the addition of DIBAL-H and for a short period thereafter.[6] 2. Quench the reaction rapidly at low temperature. The addition of a protic solvent like methanol should be done carefully but quickly while maintaining the cold temperature. 3. Use precise stoichiometry (1.0-1.2 eq. of DIBAL-H).
Formation of a Gelatinous Precipitate During Workup 1. Formation of Aluminum Salts: The quenching of aluminum-based hydrides (DIBAL-H, LiAlH₄) generates aluminum salts (e.g., Al(OH)₃) which can form gelatinous precipitates, trapping the product and making filtration difficult.1. Use a Rochelle's salt (sodium potassium tartrate) workup. Add a saturated aqueous solution of Rochelle's salt to the quenched reaction mixture and stir vigorously. The tartrate chelates the aluminum salts, forming a soluble complex and breaking up the emulsion, leading to a biphasic mixture that is easy to separate.[6] 2. Employ the Fieser workup. This involves the sequential, careful addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered.
Low Isolated Yield Despite Good Conversion (by TLC/LC-MS) 1. Product Trapped in Aluminum Salts: As mentioned above, gelatinous precipitates can lead to significant product loss. 2. Product Volatility: If the resulting thiazole-4-carbaldehyde or methanol is of low molecular weight, it may be lost during solvent removal under reduced pressure. 3. Product Adsorption on Silica Gel: The nitrogen atom in the thiazole ring can interact with the acidic silica gel during column chromatography, leading to tailing and poor recovery.1. Optimize the workup procedure using Rochelle's salt or the Fieser method to ensure efficient extraction of the product. 2. Be cautious during solvent removal. Use a lower vacuum and avoid excessive heating. For highly volatile products, consider extraction into a high-boiling solvent before concentration. 3. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in the eluent).
Evidence of Thiazole Ring Degradation 1. Use of Raney Nickel: While not a typical ester reducing agent, if used in a subsequent step, be aware that Raney Nickel can cause desulfurization and cleavage of the thiazole ring.[7][8] 2. Highly Acidic or Basic Conditions During Workup: While generally stable, the thiazole ring's integrity can be compromised under harsh workup conditions, especially in the presence of other reactive functional groups.1. Avoid Raney Nickel if the integrity of the thiazole ring is desired. The thiazole ring is generally stable to other hydrogenation conditions like Pt/C with H₂.[7] 2. Use a neutral or mildly acidic/basic workup. The Rochelle's salt workup is generally mild. If an acidic or basic wash is necessary, use dilute solutions and minimize contact time.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I choose for my thiazole-4-carboxylate ester?

A1: The choice of reducing agent depends on your desired product:

  • For the Aldehyde ((Thiazol-4-yl)carbaldehyde): Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice. It is a powerful reducing agent that can be stopped at the aldehyde stage if the reaction is performed at low temperatures (typically -78 °C).[3]

  • For the Alcohol ((Thiazol-4-yl)methanol): Lithium aluminum hydride (LiAlH₄) is a more powerful and less selective reducing agent that will readily reduce the ester to the primary alcohol.[4] DIBAL-H can also be used; simply allow the reaction to warm to room temperature or use a larger excess of the reagent.[6]

  • What about Sodium Borohydride (NaBH₄)? Sodium borohydride is generally not strong enough to reduce esters under standard conditions. This can be advantageous if you wish to selectively reduce a ketone or aldehyde in the presence of a thiazole-4-carboxylate ester.

Q2: Why is temperature control so critical when using DIBAL-H to synthesize the aldehyde?

A2: The mechanism of DIBAL-H reduction of an ester involves the formation of a stable tetrahedral intermediate at low temperatures. This intermediate does not collapse to the aldehyde until the reaction is quenched with an acid or water during workup. If the temperature is allowed to rise above -78 °C, this intermediate becomes unstable and breaks down to form the aldehyde in situ. The aldehyde is then rapidly reduced by any remaining DIBAL-H to the corresponding primary alcohol.[5] Therefore, strict temperature control is paramount for achieving a high yield of the desired aldehyde.

Q3: Can the substituents on the thiazole ring affect the reduction?

A3: Yes, the electronic nature of the substituents on the thiazole ring can influence the reactivity of the ester.

  • Electron-withdrawing groups at the C2 or C5 positions can increase the electrophilicity of the ester carbonyl, potentially making the reduction faster.

  • Electron-donating groups may slightly decrease the rate of reduction.

  • Lewis basic substituents (e.g., an amino group) can potentially coordinate with the Lewis acidic aluminum of DIBAL-H or LiAlH₄. This may require the use of additional equivalents of the reducing agent to ensure complete reduction of the ester.

Q4: I'm concerned about the Lewis acidity of DIBAL-H interacting with the nitrogen or sulfur atoms of the thiazole ring. Is this a valid concern?

A4: This is a valid consideration. The nitrogen at position 3 of the thiazole ring is Lewis basic and could potentially coordinate with the aluminum of DIBAL-H. However, in practice, the carbonyl oxygen of the ester is a stronger Lewis base and will preferentially coordinate, initiating the reduction. Standard protocols for ester reduction are generally effective for thiazole-4-carboxylate esters without significant complications arising from coordination to the ring heteroatoms.

Q5: My workup is messy, and I'm getting a persistent emulsion. What is the best way to handle the aluminum salts?

A5: This is one of the most common issues with aluminum hydride reductions. The formation of gelatinous aluminum hydroxides is the primary cause. The most reliable and widely recommended method is to use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) . After quenching the excess hydride (e.g., with methanol), add the Rochelle's salt solution and stir the biphasic mixture vigorously for several hours or overnight. The tartrate will chelate the aluminum salts, resulting in a clear separation of the aqueous and organic layers, which dramatically improves product isolation.[6]

Experimental Protocols & Methodologies

Protocol 1: Partial Reduction of Ethyl Thiazole-4-carboxylate to Thiazole-4-carbaldehyde using DIBAL-H

This protocol is designed for the selective, partial reduction of the ester to the corresponding aldehyde.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve ethyl thiazole-4-carboxylate in anhydrous solvent (e.g., DCM, Toluene) under inert atmosphere (N₂ or Ar). B Cool the solution to -78 °C (Dry Ice/Acetone Bath). A->B C Add DIBAL-H (1.0-1.2 eq., 1M solution) dropwise, maintaining T < -75 °C. B->C D Stir at -78 °C for 1-2 hours. Monitor by TLC or LC-MS. C->D E Quench reaction at -78 °C by slow addition of methanol. D->E F Warm to room temperature and add saturated aq. Rochelle's salt. E->F G Stir vigorously until layers separate. F->G H Extract with organic solvent, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for the partial reduction of a thiazole-4-carboxylate ester.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl thiazole-4-carboxylate (1.0 eq.).

  • Dissolve the ester in an anhydrous solvent (e.g., dichloromethane or toluene, approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of DIBAL-H in an appropriate solvent (e.g., hexanes, toluene) (1.0-1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of methanol (approx. 1 mL per mmol of DIBAL-H).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) with vigorous stirring. Continue stirring until the gelatinous precipitate dissolves and two clear layers are formed (this may take several hours).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Complete Reduction of Ethyl Thiazole-4-carboxylate to (Thiazol-4-yl)methanol using LiAlH₄

This protocol is for the complete reduction of the ester to the corresponding primary alcohol.

Diagram of the Logical Relationships:

G Start Thiazole-4-carboxylate Ester Reagent LiAlH₄ (≥2 eq.) in Anhydrous Ether or THF Start->Reagent Add Ester to LiAlH₄ suspension Temp 0 °C to RT Reagent->Temp Control exotherm Intermediate Tetrahedral Intermediate (Unstable at RT) Temp->Intermediate Product (Thiazol-4-yl)methanol Intermediate->Product After Workup Workup Quench & Hydrolysis (e.g., Fieser Method) Product->Workup Isolation

Caption: Key steps and reagents for the complete reduction to the alcohol.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) as a suspension in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the ethyl thiazole-4-carboxylate (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. An exothermic reaction is expected, so control the addition rate to maintain the temperature.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup method: for every 'x' g of LiAlH₄ used, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional solvent (ether or THF).

  • Combine the filtrate, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by flash column chromatography or distillation, if applicable.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • DIBAL Reducing Agent. Chemistry Steps. Available at: [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available at: [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]

  • Synthesis process of dasatinib and intermediate thereof. Google Patents.
  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Available at: [Link]

  • Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PMC - NIH. Available at: [Link]

  • Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. ResearchGate. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available at: [Link]

  • Synthesis process of dasatinib and intermediate thereof. Justia Patents. Available at: [Link]

  • Synthesis and characterization of the new thiazole Schiff base 2-(2-hydroxy) naphthylideneaminobenzothiazole and its complexes with Co(II), Cu(II), and Ni(II) ions. ResearchGate. Available at: [Link]

  • DIBAL-H Reduction. Organic Synthesis. Available at: [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
  • Reductions with Lithium Aluminium Hydride. University of the West Indies. Available at: [Link]

  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. Wiley Online Library. Available at: [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Available at: [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. ACS Publications. Available at: [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • Regioselective Direct C-H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. ChemRxiv. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. ResearchGate. Available at: [Link]

  • Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C−O and C−N Bond. KAUST Repository. Available at: [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications. Available at: [Link]

  • DIBAL-H Activity. Reddit. Available at: [Link]

  • Regioselective Direct C-H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies. PubMed. Available at: [Link]

  • A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Taylor & Francis Online. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. Available at: [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. Available at: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Royal Society of Chemistry. Available at: [Link]

  • Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry. ACS Publications. Available at: [Link]

  • Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. ChemRxiv. Available at: [Link]

  • DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. Available at: [Link]

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Addressing batch-to-batch variability of synthesized [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Welcome to the technical support guide for the synthesis of this compound (CAS: 886367-55-1). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common challenges associated with the synthesis of this compound, with a focus on mitigating batch-to-batch variability. Our goal is to provide you with the expertise and actionable protocols needed to ensure robust, reproducible, and scalable synthetic outcomes.

Table of Contents

  • Overview: The Synthetic Challenge

  • Troubleshooting Guide & FAQs

    • Low Yield or Stalled Reaction: Why is my reaction yield unexpectedly low or the reaction failing to reach completion?

    • Impurity Profile Variability: My batch purity is inconsistent. How do I identify and control key impurities?

    • Isomer Formation: I've detected a regioisomer. What causes its formation and how can it be minimized?

    • Inconsistent Physical Properties: Why do the physical properties (color, crystal form, solubility) of my final product vary between batches?

  • Analytical & Characterization Protocols

    • Protocol 1: In-Process Reaction Monitoring by HPLC

    • Protocol 2: Final Product Purity and Impurity Profiling by LC-MS

    • Protocol 3: Assessing Crystalline Form and Polymorphism by XRD and DSC

  • References

Overview: The Synthetic Challenge

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis, a robust method for forming the thiazole core.[1][2][3] This pathway involves the condensation of 2-ethylthiobenzamide with an α-halocarbonyl compound. While conceptually straightforward, achieving high purity and consistency across batches requires careful control over several critical process parameters (CPPs).[4]

Batch-to-batch variability is a significant challenge in pharmaceutical development, often stemming from subtle changes in raw material attributes, reaction conditions, or crystallization processes.[5][6][7] This guide will deconstruct the synthesis into key stages to address potential pitfalls, ensuring the final active pharmaceutical ingredient (API) meets all critical quality attributes (CQAs).[4][8]

The likely synthetic pathway is a two-step process:

  • Thioamide Formation: Conversion of 2-ethylbenzonitrile to 2-ethylthiobenzamide.

  • Hantzsch Condensation & Cyclization: Reaction of 2-ethylthiobenzamide with a 1,3-dihaloacetone derivative, followed by hydrolysis and reduction or direct condensation with a synthon like 1-chloro-3-hydroxyacetone to form the final product.

This guide provides a structured approach to troubleshoot issues arising from these stages.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield unexpectedly low or the reaction failing to reach completion?

Low yield is a common issue that can often be traced back to the quality of starting materials or suboptimal reaction conditions. A systematic investigation is crucial for diagnosis.

Expert Analysis: The Hantzsch synthesis is sensitive to the purity of both the thioamide and the α-haloketone. The α-haloketone, in particular, can be unstable and prone to self-condensation or degradation.[9] Furthermore, incomplete conversion of the nitrile to the thioamide in the first step will carry over unreactive starting material, directly impacting the yield of the final cyclization. Reaction parameters such as temperature and reaction time are also critical; insufficient heat may lead to a stalled reaction, while excessive heat can promote the formation of degradation products.[9]

Troubleshooting Workflow:

start Low Yield Detected sm_check Step 1: Verify Starting Material Quality start->sm_check sm_purity Purity of 2-ethylthiobenzamide >98%? (NMR, LC-MS) sm_check->sm_purity Check Thioamide sm_halo Freshly prepared/stored α-haloketone? sm_check->sm_halo Check Haloketone reaction_check Step 2: Analyze Reaction Conditions sm_purity->reaction_check If Yes sm_halo->reaction_check If Yes temp_time Temperature & Time adequate? (Monitor via TLC/HPLC) reaction_check->temp_time stoich Stoichiometry of reactants correct? reaction_check->stoich workup_check Step 3: Evaluate Work-up & Isolation temp_time->workup_check If Yes stoich->workup_check If Yes extraction Aqueous phase re-extracted? Product lost in aqueous layer? workup_check->extraction purification Product lost during chromatography/crystallization? workup_check->purification solution Root Cause Identified extraction->solution If Loss Identified purification->solution If Loss Identified

Caption: Decision tree for diagnosing low reaction yield.

Actionable Protocols:

  • Starting Material Validation:

    • 2-Ethylthiobenzamide: Confirm purity via ¹H NMR and HPLC. Ensure the absence of residual 2-ethylbenzonitrile. If impure, purify via recrystallization.

    • α-Haloketone (e.g., 1-chloro-3-hydroxyacetone): This reagent can be unstable. Use freshly prepared material or a recently purchased batch stored under recommended conditions (cold and dark).[9]

  • In-Process Monitoring:

    • Implement in-process reaction monitoring using HPLC or TLC (see Protocol 1 ).

    • Take aliquots every hour to track the consumption of starting materials and the formation of the product. This will confirm if the reaction has stalled or is proceeding slowly.

  • Parameter Optimization:

    • Temperature: If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C), while monitoring for impurity formation.[9]

    • Reaction Time: If monitoring shows slow conversion, extend the reaction time. Conversely, prolonged reaction times can lead to degradation, so stop the reaction once the product concentration plateaus.[9]

Q2: My batch purity is inconsistent. How do I identify and control key impurities?

Inconsistent purity is often due to the formation of side products during the reaction or incomplete removal during purification. Identifying these impurities is the first step toward controlling them.

Expert Analysis: The most common impurities in a Hantzsch synthesis arise from side reactions of the starting materials or degradation of the product. For instance, self-condensation of the α-haloketone can occur. Additionally, over-oxidation of the primary alcohol on the final product to an aldehyde or carboxylic acid can happen under harsh work-up or storage conditions. A robust analytical method is essential to track and identify these impurities.[10][11]

Recommended Analytical Approach:

Analytical TechniquePurposeKey Parameters to Observe
HPLC-UV Quantify purity and known impurities.Retention time, peak area percentage.
LC-MS Identify unknown impurities.Mass-to-charge ratio (m/z) for molecular weight determination.
¹H NMR Structural elucidation of isolated impurities.Chemical shifts, integration, coupling constants.
FTIR Identify functional group changes (e.g., oxidation).Presence of C=O stretch (aldehyde/acid).[11]

Actionable Protocols:

  • Impurity Identification:

    • Use LC-MS to obtain the molecular weight of major impurities (see Protocol 2 ).

    • Based on the mass, propose likely structures (e.g., M+14 could suggest oxidation to an aldehyde, M+28 to a carboxylic acid).

  • Process Optimization to Minimize Impurities:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially if the reaction requires heating.

    • Controlled Work-up: Use mild quenching agents and avoid strong oxidizers. Ensure all extractions and washes are performed promptly.

    • Optimized Purification: Develop a robust crystallization or chromatography method. For crystallization, perform solvent screening to find a system that effectively rejects the identified impurities.

Q3: I've detected a regioisomer. What causes its formation and how can it be minimized?

Regioisomer formation is a known challenge in Hantzsch syntheses, particularly when using N-monosubstituted thioamides or unsymmetrical α-haloketones.

Expert Analysis: In this synthesis, the key bond formations involve the thioamide's sulfur attacking the α-carbon of the ketone and the nitrogen attacking the carbonyl carbon. However, under certain conditions, particularly acidic pH, the regioselectivity can change.[12] While the synthesis of this compound is less prone to the specific amino/imino isomerization seen with thioureas, pH can still influence side reactions.[9] The primary control lever for regioselectivity in the Hantzsch synthesis is maintaining neutral to slightly basic conditions to favor the desired reaction pathway.[9][12]

Control Strategy Workflow:

start Isomer Detected ph_check Step 1: Check Reaction pH start->ph_check ph_control Is pH neutral or slightly basic? ph_check->ph_control base_add Step 2: Add Non-Nucleophilic Base ph_control->base_add If No/Acidic temp_check Step 3: Monitor Temperature ph_control->temp_check If Yes base_choice Add base (e.g., NaHCO₃, DIPEA) base_add->base_choice base_choice->temp_check temp_control Avoid excessive heat temp_check->temp_control solution Minimized Isomer Formation temp_control->solution

Caption: Workflow for controlling regioisomer formation.

Actionable Protocols:

  • pH Control:

    • Ensure the reaction is run under neutral or slightly basic conditions. The reaction of the thioamide with the α-haloketone releases H-X (e.g., HCl), which can make the medium acidic.

    • Add a mild, non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA), to scavenge the acid as it forms.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can sometimes provide enough energy to overcome the activation barrier for undesired pathways.[9]

  • Order of Addition:

    • Consider adding the α-haloketone slowly to a solution of the thioamide and the base. This ensures that the acid scavenger is always present in excess.

Q4: Why do the physical properties (color, crystal form, solubility) of my final product vary between batches?

Variability in the physical properties of a solid API is almost always linked to polymorphism—the ability of a compound to exist in multiple crystal forms.[13][14] Different polymorphs can have different colors, melting points, solubilities, and stabilities, which is a critical concern in drug development.[15][16]

Expert Analysis: The final isolation step, typically crystallization, is where polymorphic form is determined. Factors like the choice of solvent, cooling rate, agitation speed, and the presence of impurities can all influence which polymorph crystallizes.[13][15] A metastable form might crystallize first, only to convert to a more stable form over time, especially if process conditions are not tightly controlled.[15] It is imperative to identify the stable polymorph and develop a crystallization process that consistently produces it.

Key Factors Influencing Polymorphism:

ParameterImpact on CrystallizationControl Strategy
Solvent Affects solubility and molecular interactions.Screen various solvents/co-solvents to identify conditions for the desired form.
Cooling Rate Fast cooling favors kinetic (metastable) forms; slow cooling favors thermodynamic (stable) forms.Implement a controlled cooling profile using a programmable reactor.
Agitation Affects nucleation and crystal growth.Maintain a consistent and optimized agitation speed.
Seeding Directs crystallization to the desired form.Develop a seeding protocol using crystals of the target polymorph.[16][17]

Actionable Protocols:

  • Polymorph Screening:

    • Perform a systematic polymorph screen by crystallizing the material from a wide range of solvents under different conditions (e.g., fast evaporation, slow cooling).

  • Characterization:

    • Analyze the resulting solids using X-Ray Diffraction (XRD) to identify different crystal lattices and Differential Scanning Calorimetry (DSC) to determine melting points and detect phase transitions (see Protocol 3 ).[11][13]

  • Develop a Robust Crystallization Protocol:

    • Once the desired (typically the most stable) polymorph is identified, design a crystallization process that reliably produces it.

    • Define the solvent system, concentration, and temperature profile.

    • Implement a seeding strategy. Introduce a small quantity of the desired polymorph's crystals at the metastable zone width to ensure controlled crystallization of that form.[16]

    • Document and strictly adhere to this protocol for all future batches.

Analytical & Characterization Protocols

Protocol 1: In-Process Reaction Monitoring by HPLC
  • Objective: To track the consumption of starting materials and formation of the product.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Procedure:

    • Prepare a standard of the starting material (2-ethylthiobenzamide) and the final product.

    • At t=0, take a sample of the reaction mixture.

    • Quench a small aliquot (~50 µL) in a known volume of mobile phase (e.g., 1 mL).

    • Filter and inject into the HPLC.

    • Repeat sampling at regular intervals (e.g., every 60 minutes).

    • Monitor the decrease in the starting material peak area and the increase in the product peak area.

Protocol 2: Final Product Purity and Impurity Profiling by LC-MS
  • Objective: To confirm the identity of the final product and identify any impurities.

  • LC Conditions: Use the same conditions as Protocol 1.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: 100 - 1000 m/z.

  • Procedure:

    • Dissolve a sample of the final, dried product in a suitable solvent (e.g., Acetonitrile).

    • Inject into the LC-MS system.

    • Confirm the main peak shows the expected [M+H]⁺ ion for the product (C₁₂H₁₃NOS, MW = 219.30; expected [M+H]⁺ = 220.3).

    • Analyze the mass spectra of any impurity peaks to determine their molecular weights and aid in structural elucidation.

Protocol 3: Assessing Crystalline Form and Polymorphism by XRD and DSC
  • Objective: To characterize the solid-state properties of the final product and ensure batch consistency.

  • Powder X-Ray Diffraction (PXRD):

    • Instrument: Standard powder diffractometer with Cu Kα radiation.

    • Scan Range: 2θ from 5° to 40°.

    • Analysis: Compare the diffractogram of each new batch to an established reference standard of the desired polymorph. The peak positions (2θ values) are characteristic of a specific crystal lattice.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: Standard DSC instrument.

    • Method: Heat a small sample (2-5 mg) in a sealed aluminum pan from 25 °C to a temperature above its melting point at a controlled rate (e.g., 10 °C/min).

    • Analysis: The onset and peak of the melting endotherm should be consistent across batches. The presence of multiple thermal events may indicate a polymorphic mixture or impurity.[13]

References

  • BenchChem. Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Accessed January 20, 2026.
  • Vulcanchem. This compound. Accessed January 20, 2026.
  • Stauffer, T., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing.
  • ACS Publications. Analytical Control Strategies for Process Chemists. Accessed January 20, 2026.
  • Tristar Intermediates. Quality Assurance Techniques for Batch-to-Batch Consistency. Accessed January 20, 2026.
  • Stauffer, T., et al. (2019). Managing API raw material variability during continuous twin-screw wet granulation.
  • Pharma.Tips. API Quality Variability Causing Batch Failures?
  • Syrris. Pharmaceutical Crystallization in drug development. Accessed January 20, 2026.
  • Scientific Update. Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. Accessed January 20, 2026.
  • Vanhoorne, V., et al. (2019). Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness. PubMed.
  • Stauffer, T., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pha. Sci-Hub.
  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Accessed January 20, 2026.
  • Journal of Chemical and Pharmaceutical Research. Advanced Analytical Techniques for Quality Control in GMP Synthesis. Accessed January 20, 2026.
  • IVT Network. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Accessed January 20, 2026.
  • Tristar Chemicals. Ensuring Batch-to-Batch Consistency: Quality Assurance. Accessed January 20, 2026.
  • MDPI. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). Accessed January 20, 2026.
  • CUTM Courseware. Thiazole. Accessed January 20, 2026.
  • SynArchive. Hantzsch Thiazole Synthesis. Accessed January 20, 2026.
  • Organic Chemistry Portal. Thiazole synthesis. Accessed January 20, 2026.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Strategies to enhance the stability of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We will explore the underlying causes of degradation and provide robust, field-proven strategies to enhance stability, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial inquiries regarding the stability of this compound.

Q1: What are the primary degradation pathways for thiazole-based compounds like this one in solution?

A1: Thiazole derivatives are susceptible to three main degradation pathways in solution:

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under harsh acidic or, more significantly, alkaline conditions. For some related compounds, significant degradation is observed when subjected to alkaline hydrolysis (e.g., using 1 M NaOH).[1][2]

  • Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[1][2] The hydroxymethyl group (-CH₂OH) on the C4 position is also a potential site for oxidation to an aldehyde or carboxylic acid.

  • Photodegradation: Thiazole rings, particularly those with aryl substituents, can be sensitive to light, especially UV radiation.[3] A common mechanism involves a reaction with singlet oxygen, leading to the formation of unstable intermediates that rearrange into degradation products.[3][4]

Q2: How critical is pH control for the stability of this molecule?

A2: pH control is paramount. Extreme pH levels, both acidic and basic, can catalyze hydrolytic degradation of the thiazole ring.[5] The stability of many pharmaceutical compounds is highly pH-dependent, and finding the optimal pH range where the molecule exhibits the least degradation is a critical first step in formulation development.[5] For thiazole derivatives, degradation is often more pronounced in basic conditions.[2] Therefore, maintaining the solution within a specific, narrowly defined pH range using a suitable buffer system is essential.

Q3: My solution is turning a faint yellow over time, even when stored in the dark. What could be the cause?

A3: A gradual color change often suggests oxidative degradation. Even without light exposure, dissolved oxygen in your solvent can contribute to the slow oxidation of the compound. This process can be accelerated by the presence of trace metal impurities, which can catalyze the formation of reactive oxygen species.[1][2] We recommend evaluating the use of antioxidants and ensuring high-purity solvents to mitigate this issue.

Troubleshooting Guide & Experimental Protocols

This section provides in-depth troubleshooting workflows and step-by-step protocols to systematically diagnose and resolve stability issues.

Issue 1: Rapid or Unexplained Degradation in Solution

If you are observing significant loss of your parent compound, the first step is to identify the primary cause of degradation. A forced degradation study is the industry-standard approach to pinpointing a molecule's vulnerabilities.[1][6]

This study intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for rapid identification of the likely degradation pathways and the development of a stability-indicating analytical method.[7]

Objective: To determine if this compound is susceptible to hydrolysis, oxidation, heat, or light.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition below, mix the stock solution with the stressor solution, typically aiming for a final compound concentration of 100-200 µg/mL.[1][2]

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix with 0.1 M to 1 M HCl. Incubate at 50-60°C for up to 72 hours.[2]To test stability in acidic conditions.
Base Hydrolysis Mix with 0.1 M to 1 M NaOH. Incubate at 50-60°C for up to 72 hours.[2]To test stability in alkaline conditions.
Oxidation Mix with 3-30% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[6][8]To test susceptibility to oxidation.
Thermal Stress Store the solution (in a neutral, buffered solvent) at 70-80°C for 48-72 hours.To evaluate heat sensitivity.
Photostability Expose the solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.To assess light sensitivity.[3][4]
Control Store the solution in the same solvent at 4°C, protected from light.To provide a baseline for comparison.
  • Analysis:

    • At specified time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).[6][9]

    • Monitor for the decrease in the parent peak area and the appearance of new peaks (degradants).

Causality & Interpretation:

  • Significant degradation in the base hydrolysis sample? Your primary focus should be on strict pH control, avoiding alkaline conditions.

  • Major degradants in the H₂O₂ sample? The compound is susceptible to oxidation. You must incorporate antioxidants and consider deoxygenating your solvents.

  • Degradation under the photostability lamp? The compound is light-sensitive. All handling and storage must be done under amber or light-protected conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Control Control (4°C, Dark) Stock->Control Sampling Sample at Time Points (0, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC HPLC-UV/DAD Analysis Sampling->HPLC Data Analyze Data: - Parent Peak Area % - Degradant Profile - Mass Balance HPLC->Data

Caption: Workflow for a Forced Degradation Study.
Issue 2: Degradation Persists After Identifying Primary Pathway

Once you have identified the primary cause of instability, the next step is to implement specific formulation strategies to mitigate it.

Rationale: Most organic molecules have a pH-stability profile that resembles a 'U' or 'V' shape, with a specific pH at which they are most stable. Moving away from this pH in either direction increases the rate of degradation.[5] This protocol aims to find that "sweet spot."

Protocol:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3 to pH 9).

  • Add the compound to each buffer to a final concentration of ~50-100 µg/mL.

  • Store all solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Analyze the samples by HPLC at regular intervals (e.g., daily or weekly).

  • Plot the percentage of the compound remaining versus time for each pH.

  • Determine the degradation rate constant (k) for each pH.

  • Plot log(k) versus pH to identify the pH of maximum stability (the lowest point on the curve).

Recommended Buffers for Screening:

pH RangeRecommended Buffer System
3.0 - 5.0Citrate Buffer
6.0 - 8.0Phosphate Buffer
8.0 - 9.0Borate or Tris Buffer

Expert Insight: Always check for buffer-excipient incompatibility. Some buffers, like phosphate, can catalyze the degradation of certain molecules or cause precipitation with other formulation components.

Rationale: If the forced degradation study showed sensitivity to H₂O₂, the inclusion of an antioxidant is necessary. Antioxidants work by preferentially reacting with free radicals or oxygen, sparing the active compound.[10][11]

Protocol:

  • Solvent Preparation: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Screening: Prepare your formulation at the optimal pH (determined above) and add a small amount of an antioxidant from the list below. A control sample with no antioxidant should be included.

  • Store the samples at an elevated temperature, protected from light, and monitor degradation over time via HPLC.

Commonly Used Antioxidants:

AntioxidantTypical ConcentrationSolubilityMechanism
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Water-SolubleOxygen Scavenger, Radical Scavenger[12]
Butylated Hydroxytoluene (BHT) 0.01 - 0.05%Lipid-SolubleFree Radical Scavenger (Chain Terminator)[11]
Sodium Metabisulfite 0.01 - 1.0%Water-SolubleOxygen Scavenger
Thiols (e.g., N-acetylcysteine) 0.1 - 1.0%Water-SolubleReducing Agent, Radical Scavenger[10]

Expert Insight: The choice of antioxidant is critical. Water-soluble antioxidants like ascorbic acid are suitable for aqueous solutions, while BHT is better for lipid-based formulations.[10][12] Always ensure the antioxidant itself does not react with your compound or interfere with your analytical method.

Rationale: Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state where it can undergo chemical reactions.[4] The solution is straightforward: block the light.

Protocol:

  • Handling: Conduct all experimental manipulations in a room with yellow or red lighting, or with the lights dimmed, to minimize exposure to high-energy UV and blue light.

  • Storage: Always store solutions in amber glass vials or containers wrapped completely in aluminum foil. Standard clear glass offers no protection.

  • Formulation: If developing a final product, the inclusion of a UV-absorbing excipient in the formulation or the use of opaque primary packaging is essential.

Troubleshooting_Decision_Tree cluster_solutions Mitigation Strategies Start Stability Issue Detected Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Pathway Primary Degradation Pathway Identified? Forced_Deg->Pathway pH_Opt Optimize pH (Target Neutral/Slightly Acidic) Pathway->pH_Opt  Hydrolysis (esp. Alkaline) Antioxidant Add Antioxidants (e.g., Ascorbic Acid, BHT) Deoxygenate Solvents Pathway->Antioxidant  Oxidation   Light_Protect Use Amber Vials Work Under Low Light Pathway->Light_Protect  Photolysis  

Caption: Decision tree for troubleshooting stability issues.

References

  • Silva, I. R., Maltarollo, V. G., Protti, I. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581. [Link]

  • Liu, D. Q., Sun, M., & Kord, A. S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 859-867. [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]

  • Thakur, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]

  • Marrone, A., et al. (2021). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. [Link]

  • Shukla, D., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Scribd. [Link]

  • Thakur, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]

  • Twaroski, K. A., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health (NIH). [Link]

  • de Paula, J. C., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]

  • Mohamed, S. K., et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. [Link]

  • Viman, O., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]

  • Carullo, G., & Ibba, R. (Eds.). (n.d.). From Nature to Synthetic Small Molecule Antioxidants: New Candidates in Drug Discovery. MDPI. [Link]

  • Gümüş, M. K., et al. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • Angelé-Martínez, C., et al. (2022). Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. ACS Omega. [Link]

  • Al-Hussain, S. A., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

  • Neha, K., et al. (2021). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC. [Link]

  • Iuga, C., et al. (2022). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. National Institutes of Health (NIH). [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Kumar, L. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

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Validation & Comparative

A Comparative Guide to [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, a molecule of interest within the broader class of thiazole-based compounds. We will explore its synthesis, physicochemical properties, and potential biological activities in relation to structurally similar compounds. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, grounded in experimental data, to inform future discovery and optimization efforts.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-HIV agent Ritonavir and the anti-neoplastic drug Dasatinib, underscores its therapeutic importance.[2] The versatility of the thiazole nucleus allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3] This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a logical framework for designing next-generation therapeutic agents.

Profile of the Core Compound: this compound

This compound (CAS: 886367-55-1) serves as our central point of comparison. Its structure is characterized by a thiazole core substituted at the C2 position with a 2-ethylphenyl group and at the C4 position with a hydroxymethyl group.[4] These features are critical determinants of its chemical behavior and biological interactions.

Key Physicochemical Properties:

PropertyValue
CAS Number 886367-55-1
IUPAC Name [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol[4]
Molecular Formula C₁₂H₁₃NOS[4]
Molecular Weight 219.30 g/mol [4]
Canonical SMILES CCC1=CC=CC=C1C2=NC(=CS2)CO[4]

The ortho-ethyl group on the phenyl ring introduces specific steric and electronic effects, distinguishing it from other phenyl-thiazole derivatives and influencing its conformational flexibility.[4] The hydroxymethyl group at the C4 position provides a site for potential hydrogen bonding, which can be crucial for interactions with biological targets like enzyme active sites.[4]

Synthetic Approaches

The synthesis of this compound and its analogs typically relies on established methods in heterocyclic chemistry. The most common and versatile of these is the Hantzsch Thiazole Synthesis .[4] This method involves the condensation of a thioamide with an α-haloketone. For our target compound, this would necessitate precursors designed to introduce the 2-ethylphenyl and hydroxymethyl functionalities.[4]

G thioamide 2-Ethylthiobenzamide condensation Condensation Reaction thioamide->condensation haloketone 1,3-Dihydroxyacetone (or protected equivalent) + Halogenating Agent haloketone->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Forms intermediate product This compound cyclization->product Yields final product

A Comparative Framework: Structural and Functional Analogs

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole and adjacent rings.[1] Structure-activity relationship (SAR) studies are therefore essential for rational drug design. We will compare our core compound to analogs with modifications at key positions to elucidate these relationships.

structure [label=<

>];

R1 [label="R¹ Position (Phenyl Ring):\n- Ortho (Ethyl)\n- Meta/Para positions\n- Other alkyl groups\n- Halogens (Cl, F)\n- Methoxy (OCH₃)", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; R2 [label="R² Position (Thiazole C4):\n- Hydroxymethyl (-CH₂OH)\n- Carboxylic Acid (-COOH)\n- Amide (-CONH₂)\n- Methyl (-CH₃)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; R3 [label="R³ Position (Thiazole C5):\n- Hydrogen (H)\n- Methyl (-CH₃)\n- Halogens", shape=box, style=rounded, fillcolor="#FEF7E0", fontcolor="#202124"];

{rank=same; R1; R2; R3;}

structure -> R1 [style=dashed, label=" Influences steric hindrance\n & electronic properties"]; structure -> R2 [style=dashed, label=" Critical for target binding\n (e.g., H-bonding)"]; structure -> R3 [style=dashed, label=" Modulates potency\n & selectivity"]; } dot Caption: Key modification sites on the 2-phenyl-thiazole scaffold.

Comparative Biological Evaluation

Thiazole derivatives have demonstrated a remarkable breadth of biological activities.[2][3] Here, we compare the performance of various analogs in key therapeutic areas, supported by published experimental data.

Anticancer Activity

Many thiazole analogs function as anticancer agents by inhibiting protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[1] The following table summarizes the cytotoxic activity of selected thiazole derivatives against common human cancer cell lines.

Table 1: Comparative In Vitro Anticancer Activity of Thiazole Derivatives

Compound/AnalogTarget Cell LineIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)Source
Substituted Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[1]
Substituted Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[1]
Thiazole-Hydrazine Analog 25a/bHCT-116 (Colon)Potent ActivityCisplatin/Harmine-[1][5]
Benzimidazole-Thiazole HybridsVarious LinesSignificant Cytotoxicity--[3]

Analysis: The data indicates that specific substitutions on the thiazole scaffold can lead to potent cytotoxic effects, in some cases exceeding that of established chemotherapy agents like Staurosporine.[1] The choice of substituent is critical; for example, SAR studies have shown that electron-withdrawing groups like halogens (Cl, Br, F) on an associated phenyl ring can enhance anticancer activity.[5] The efficacy is also cell-line dependent, highlighting the need for broad-panel screening in drug development.

Antimicrobial Activity

The thiazole ring is a core component of many antimicrobial agents.[1][6] Modifications to the scaffold have been explored to combat a wide range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (MIC) of Thiazole Derivatives

Compound/AnalogTarget OrganismMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)Source
Imidazolyl Thiazole 4aBacillus species1.95 - 3.91Ciprofloxacin-
Imidazolyl Thiazole 4bM. luteus3.91 - 15.62Fluconazole-
2-Pyrazolin-1-yl-Thiazole 52/53S. aureus50Ciprofloxacin25[7]
2-Pyrazolin-1-yl-Thiazole 54C. albicans200Clotrimazole25[7]
Thiazolylamine Derivative 38Gram-positive bacteria31.25--[5]

Analysis: The data reveals that hybrid molecules, such as those combining thiazole with imidazole or pyrazoline moieties, can yield significant antimicrobial activity.[7] However, potency varies greatly. While some compounds show efficacy in the low microgram range, others are significantly less active than standard antibiotics like Ciprofloxacin.[7] SAR studies suggest that the nature and position of substituents on all parts of the hybrid molecule are crucial for determining the spectrum and potency of antimicrobial action.[8]

Enzyme Inhibition

Structurally related thiazole compounds are known to inhibit various enzymes.[4] For instance, derivatives of 2-phenylthiazole have shown potent inhibitory effects against tyrosinase, an enzyme involved in melanin production, and acetylcholinesterase (AChE), a target in Alzheimer's disease treatment.[4][9]

Table 3: Comparative Enzyme Inhibition by Thiazole Derivatives

Compound/AnalogTarget EnzymeIC₅₀Inhibition TypeSource
(Z)-BPT Derivative 2Tyrosinase0.1 ± 0.01 µMCompetitive[4]
Kojic acid (Reference)Tyrosinase20.8 ± 1.34 µMMixed[4]
Thiazole-Based Derivative 10Acetylcholinesterase103.24 nM-[9]
Thiazole-Based Derivative 16Acetylcholinesterase108.94 nM-[9]
Donepezil (Reference)Acetylcholinesterase--[9]

Analysis: Certain thiazole derivatives can be exceptionally potent enzyme inhibitors, far exceeding the activity of standard reference compounds like kojic acid.[4] For tyrosinase inhibition, the hydroxyl group at the C4 position of the thiazole ring plays a crucial role.[4] In the case of AChE, specific thiazole-based compounds exhibit inhibitory activity in the nanomolar range, comparable to the potent drug Donepezil.[9] This highlights the potential of the thiazole scaffold in designing targeted enzyme inhibitors.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-validated.

General Synthesis: Hantzsch Thiazole Synthesis

This protocol describes a representative synthesis for a 2,4-disubstituted thiazole derivative, which can be adapted for this compound.

Materials:

  • Substituted Thioamide (e.g., 2-Ethylthiobenzamide)

  • α-Haloketone (e.g., 3-bromo-1-hydroxypropan-2-one)

  • Ethanol (or another suitable solvent)

  • Sodium Bicarbonate (or other mild base)

Procedure:

  • Dissolution: Dissolve the thioamide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add the α-haloketone (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization reaction.

  • Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the hydrogen halide formed during the reaction.

  • Precipitation: The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Isolation & Purification: Collect the crude product by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

    • Trustworthiness: The use of controls is essential to validate the assay results and ensure that observed cell death is due to the compound and not the solvent.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[1]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.[1] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read calculate 9. Calculate IC₅₀ read->calculate

Conclusion and Future Directions

The comparative analysis of this compound and its analogs confirms the thiazole scaffold as a highly fertile ground for the development of novel therapeutic agents. The structure-activity relationships reveal that small modifications to the substituents on the phenyl and thiazole rings can dramatically alter biological activity, shifting it between anticancer, antimicrobial, and enzyme-inhibitory profiles.[1][4]

The ortho-ethyl group on the core compound likely imparts unique conformational constraints that could be exploited for selective targeting. Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a focused library of analogs with variations at the ortho, meta, and para positions of the phenyl ring to precisely map steric and electronic requirements for activity.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular targets (e.g., which kinases or microbial enzymes) is crucial for further optimization.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential as viable drug candidates.

This guide provides a foundational framework for researchers in the field, leveraging existing data to highlight promising avenues for the rational design of new and more effective thiazole-based drugs.

References

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  • 2-Phenylbenzo[d]thiazole derivatives. ResearchGate. [URL: https://www.researchgate.
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  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10778735/]
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  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299104/]
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A Researcher's Guide to Validating the In Vitro Anticancer Efficacy of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

The discovery of novel anticancer agents is a cornerstone of oncological research. Among the myriad of heterocyclic compounds, the thiazole scaffold has emerged as a particularly promising framework for the development of new therapeutics.[1][2] Thiazole-containing molecules are integral to several clinically approved anticancer drugs and are known to exhibit a wide range of pharmacological activities.[2][3] These compounds can induce anticancer effects through various mechanisms, including the disruption of tubulin polymerization, inhibition of critical signaling pathways like PI3K/mTOR, and the induction of apoptosis.[3][4]

This guide is intended for researchers, scientists, and drug development professionals who are investigating the in vitro anticancer potential of the novel compound, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. We will provide a framework for validating its activity by comparing it with other established thiazole derivatives and detailing the essential experimental protocols. This guide is built on the principles of scientific integrity, ensuring that each step is self-validating and grounded in authoritative methodologies.

Comparative Efficacy of Thiazole Derivatives Against Cancer Cell Lines

A crucial step in validating a new compound is to benchmark its performance against existing molecules with similar structures or mechanisms of action. The following table presents a compilation of reported IC50 values for various thiazole derivatives against a panel of human cancer cell lines. This allows for a direct comparison of the potency of this compound with other compounds in its class.

Compound/AlternativeTarget Cancer Cell LineIC50 (µM)Reference
This compound User's Target Cell Line(s)User's Experimental DataN/A
Thiazole Derivative 4i SaOS-2 (Osteosarcoma)0.190 (µg/mL)[5]
Thiazole Derivative 5b MCF-7 (Breast Cancer)0.48[3]
Thiazole Derivative 5b A549 (Lung Cancer)0.97[3]
Thiazole Derivative 4c MCF-7 (Breast Cancer)2.57[6]
Thiazole Derivative 4c HepG2 (Liver Cancer)7.26[6]
Thiazole Derivative 3b Leukemia HL-60(TB)N/A (Evaluated against 60 cell lines)[7]
Diphyllin Thiazole Derivative 5d HepG2 (Liver Cancer)0.3[8]
Diphyllin Thiazole Derivative 5e HepG2 (Liver Cancer)0.4[8]
Doxorubicin (Positive Control)A549 (Lung Cancer)Varies by study[9]
Paclitaxel (Positive Control)VariousVaries by study[10]

Experimental Protocols for In Vitro Validation

To ensure the reliability and reproducibility of your findings, it is imperative to follow standardized and well-validated experimental protocols. Here, we detail the methodologies for essential in vitro assays to characterize the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[11]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate medium until they reach logarithmic growth phase.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically between 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin or Paclitaxel).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][14]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as DMSO or a detergent-based solution, to each well to dissolve the formazan crystals.[12][13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cancer Cells in 96-well Plate prepare_compound 2. Prepare Serial Dilutions of Compound add_compound 3. Add Compound to Cells prepare_compound->add_compound incubate_treatment 4. Incubate for 24-72 hours add_compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance 8. Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Investigating the Mechanism of Action

Understanding how a compound exerts its anticancer effects is critical. Many thiazole derivatives have been shown to induce apoptosis and interfere with key signaling pathways.[5][6]

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a standard method to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.

Step-by-Step Apoptosis Assay Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population will be differentiated into four quadrants:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Potential Signaling Pathway: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Several thiazole derivatives have been identified as inhibitors of this pathway.[4][7]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole This compound Thiazole->PI3K Potential Inhibition Thiazole->mTORC1 Potential Inhibition

Sources

A Proposed Research Framework for the Comparative Efficacy Evaluation of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive experimental framework for evaluating the therapeutic potential of the novel compound, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. Given the absence of published efficacy data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-stage process for rigorously comparing its anti-cancer properties against established standard-of-care drugs in a relevant oncological model.

The core of this framework is built upon the well-documented therapeutic importance of the thiazole heterocycle, a scaffold present in numerous clinically approved drugs. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including potent anti-tumor effects. This guide, therefore, hypothesizes an anti-cancer role for this compound and proposes a systematic approach to validate this hypothesis.

Selecting the Therapeutic Indication and Model System

1.1. Target Indication: Non-Small Cell Lung Cancer (NSCLC)

NSCLC is selected as the target indication due to its high incidence and mortality rate, which underscores the urgent need for novel therapeutic agents.[1] It accounts for approximately 85% of all lung cancer cases.[1] The complex and heterogeneous nature of NSCLC provides a robust testing ground for a new chemical entity.

1.2. In Vitro Model: A549 Human Lung Adenocarcinoma Cell Line

For the initial in vitro screening, the A549 cell line is proposed. This cell line, derived from a human lung adenocarcinoma, is one of the most widely used and well-characterized models in NSCLC research.[2][3]

  • Rationale for Selection:

    • Representative Phenotype: A549 cells are adenocarcinomic human alveolar basal epithelial cells, modeling alveolar Type II pulmonary epithelium.[3]

    • Robustness and Reproducibility: Their established use ensures reproducible growth and reliable data generation.[4]

    • Genetic Profile: A549 cells possess a KRAS mutation, making them a relevant model for studying a significant subset of NSCLC and for identifying compounds that may be effective in tumors resistant to certain targeted therapies.[4]

Standard-of-Care (SoC) Comparators

To benchmark the efficacy of this compound, two distinct, clinically relevant SoC drugs for NSCLC are chosen:

  • Cisplatin: A first-generation platinum-based chemotherapeutic agent that remains a cornerstone of NSCLC treatment.[5]

    • Mechanism of Action: Cisplatin enters cells and forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][6][7]

  • Gefitinib (Iressa®): A first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).

    • Mechanism of Action: Gefitinib is a targeted therapy that competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain.[8][9] This blocks EGFR autophosphorylation and inhibits downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[8][10][11][12] This leads to cell cycle arrest and induction of apoptosis in EGFR-dependent tumors.[8]

In Vitro Comparative Efficacy Assessment

The initial phase of evaluation involves a direct comparison of the cytotoxic and pro-apoptotic effects of the test compound against Cisplatin and Gefitinib in the A549 cell line.

3.1. Experiment 1: Cytotoxicity and IC50 Determination via MTT Assay

This assay assesses the metabolic activity of the cell population, which serves as an indicator of cell viability.[13][14][15] The goal is to determine the half-maximal inhibitory concentration (IC50) for each compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[13]

  • Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Gefitinib. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a "vehicle control" (e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

3.2. Experiment 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with the IC50 concentration of this compound, Cisplatin, and Gefitinib for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well. Centrifuge the cell suspension.[19]

  • Washing: Wash the cell pellets once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution to the cell suspension.[20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized for clear comparison.

Table 1: Comparative Cytotoxicity in A549 Cells

Compound IC50 (µM) after 72h
This compound Experimental Value
Cisplatin Experimental Value

| Gefitinib | Experimental Value |

Table 2: Apoptosis Induction in A549 Cells at IC50 Concentrations (48h)

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Control (Untreated) >95% <5% <2%
This compound Experimental Value Experimental Value Experimental Value
Cisplatin Experimental Value Experimental Value Experimental Value

| Gefitinib | Experimental Value | Experimental Value | Experimental Value |

A lower IC50 value for the test compound compared to Cisplatin would suggest superior cytotoxic potency. A significantly higher percentage of early and late apoptotic cells would confirm an apoptosis-driven mechanism of action.

Proposed In Vivo Efficacy Evaluation

Positive in vitro results should be validated in a preclinical in vivo model to assess anti-tumor efficacy in a complex biological system.

5.1. Model: A549 Tumor Xenograft in Immunocompromised Mice

The A549 xenograft model is a standard and reliable platform for testing NSCLC therapeutics in vivo.[21][22]

  • Methodology: A549 cells are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[21] Once tumors reach a palpable size (e.g., 100-150 mm³), the animals are randomized into treatment groups.

5.2. Proposed Study Design

  • Groups (n=8-10 mice per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (at one or two dose levels)

    • Cisplatin (standard clinical dose, e.g., 3-5 mg/kg, intraperitoneal injection)

    • Gefitinib (standard clinical dose, e.g., 50 mg/kg, oral gavage)

  • Administration: Dosing schedules would be determined based on preliminary toxicity studies but would typically involve daily or intermittent administration for 3-4 weeks.

  • Endpoints:

    • Primary: Tumor volume, measured 2-3 times per week with calipers.

    • Secondary: Animal body weight (as a measure of toxicity), overall survival.

    • Tertiary: At the end of the study, tumors can be excised for histological or molecular analysis.

Visual Summaries of Key Processes

experimental_workflow cluster_invitro In Vitro Efficacy Evaluation cluster_invivo In Vivo Validation A549 A549 NSCLC Cell Line Treatment Treat with: 1. Test Compound 2. Cisplatin 3. Gefitinib A549->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V / PI Staining (Apoptosis Assay) Treatment->AnnexinV IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis AnnexinV->ApoptosisQuant Xenograft Establish A549 Xenografts in Immunocompromised Mice IC50->Xenograft Inform Dose Selection ApoptosisQuant->Xenograft Validate Mechanism InVivoTreat Treat Mice with Compounds Xenograft->InVivoTreat TumorGrowth Monitor Tumor Volume & Animal Health InVivoTreat->TumorGrowth Efficacy Determine Anti-Tumor Efficacy TumorGrowth->Efficacy EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K Activates MAPK RAS/MAPK Pathway EGFR->MAPK Activates Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action of Gefitinib on the EGFR signaling pathway.

AnnexinV_Assay cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Result viable Viable Cell (PS Inside) annexin Annexin V-FITC (Binds PS) pi Propidium Iodide (Enters Leaky Cells) res_viable Annexin V (-) PI (-) viable->res_viable early_apop Early Apoptotic (PS Outside) early_apop->annexin res_early Annexin V (+) PI (-) early_apop->res_early late_apop Late Apoptotic (Leaky Membrane) late_apop->annexin late_apop->pi res_late Annexin V (+) PI (+) late_apop->res_late

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry . Bio-Techne. Available at: [Link]

  • Kudo K, et al. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib . Clinical Medicine. Therapeutics. 2009. Available at: [Link]

  • Crowley LC, et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . Bio-protocol. 2016. Available at: [Link]

  • Melior Discovery. The A549 Xenograft Model for Lung Cancer . Melior Discovery. Available at: [Link]

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  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. 2025. Available at: [Link]

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  • Lee Y-T, et al. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion . Cancer Genomics & Proteomics. 2021. Available at: [Link]

  • Wikipedia. A549 cell . Wikipedia. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Gefitinib? . Patsnap Synapse. 2024. Available at: [Link]

  • Nan L, et al. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) . International Journal of Molecular Sciences. 2019. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods . Springer Nature. Available at: [Link]

  • Imanis Life Sciences. A549 Lung Adenocarcinoma Reporter Gene Cell Lines . Imanis Life Sciences. Available at: [Link]

  • Hector S, et al. Pharmacogenomics of Cisplatin Sensitivity in Non-Small Cell Lung Cancer . Genomics, Proteomics & Bioinformatics. 2016. Available at: [Link]

  • YouTube. Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects . 2025. Available at: [Link]

  • Mielczarek-Palacz A, et al. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy . Cancers. 2022. Available at: [Link]

  • Siddik ZH. Molecular basis of cellular response to cisplatin chemotherapy in non-small cell lung cancer (Review) . International Journal of Oncology. 2002. Available at: [Link]

  • Wang D, et al. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity . Theranostics. 2019. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays . NCBI. 2013. Available at: [Link]

  • Iommelli F, et al. Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18F-FDG PET: A Potential Tool for Early Therapy Response . Journal of Nuclear Medicine. 2017. Available at: [Link]

  • Kita K, et al. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance . Cancer Science. 2019. Available at: [Link]

  • Altogen Labs. Lung Cancer Xenograft . Altogen Labs. Available at: [Link]

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  • GO2 for Lung Cancer. EGFR Mutation and Lung Cancer: What is it and how is it treated? . GO2 for Lung Cancer. Available at: [Link]

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In Vivo Comparative Validation of the Anti-inflammatory Efficacy of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis Against a Clinically Relevant NSAID in an Acute Inflammation Model

Abstract

The discovery of novel anti-inflammatory agents requires rigorous preclinical validation to ascertain their therapeutic potential. This guide provides a comprehensive framework for the in vivo assessment of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (hereafter designated as "Test Compound"), a novel thiazole derivative, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Utilizing the carrageenan-induced paw edema model in rats, a gold-standard for acute inflammation studies, this document outlines the experimental rationale, a detailed procedural protocol, comparative data analysis, and mechanistic insights into the potential pathways of action. The objective is to furnish researchers and drug development professionals with a robust, self-validating system for evaluating the anti-inflammatory efficacy of new chemical entities.

Introduction and Scientific Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] The therapeutic cornerstone for many inflammatory conditions remains the use of NSAIDs, which primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[2][3] Most traditional NSAIDs non-selectively inhibit both COX-1 and COX-2 isoforms.[4] While inhibition of the inducible COX-2 enzyme is responsible for the desired anti-inflammatory effects, concurrent inhibition of the constitutive COX-1 enzyme, which plays a role in gastric protection and platelet function, can lead to significant gastrointestinal side effects.[5][6]

This reality drives the search for novel anti-inflammatory agents with improved efficacy and safety profiles. The Test Compound, this compound, represents a new chemical entity with theoretical potential for modulating inflammatory pathways. However, in vitro activity does not always translate to in vivo efficacy. Therefore, validation in a living biological system is an indispensable step.

This guide compares the Test Compound to Indomethacin, a potent, non-selective COX inhibitor frequently used as a positive control in preclinical inflammation models due to its robust and well-characterized effects.[7][8] The chosen model, carrageenan-induced paw edema, is highly reproducible and particularly well-suited for screening acute anti-inflammatory activity.[9][10] The inflammatory response in this model is biphasic, with an initial phase involving histamine and serotonin release, followed by a later phase (3-6 hours) mediated predominantly by prostaglandins synthesized by COX-2, making it ideal for evaluating COX inhibitors.[9]

Comparative Experimental Design

A rigorous and self-validating experimental design is paramount for generating trustworthy data. The following design incorporates essential controls to ensure that the observed effects are directly attributable to the pharmacological activity of the test compounds.

2.1. Animal Model

  • Species: Male Wistar or Sprague-Dawley rats.[11]

  • Weight: 180-200 g.

  • Rationale: These rat strains are commonly used for this model and exhibit a consistent and reproducible inflammatory response to carrageenan.[11] Animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.

2.2. Experimental Groups (n=6 per group)

  • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethylcellulose in saline) only. This group establishes the baseline maximal inflammatory response.

  • Group II (Positive Control): Receives Indomethacin (10 mg/kg, oral gavage). This group validates the assay's sensitivity to a known anti-inflammatory drug.[11]

  • Group III (Test Compound Low Dose): Receives Test Compound (e.g., 25 mg/kg, oral gavage).

  • Group IV (Test Compound High Dose): Receives Test Compound (e.g., 50 mg/kg, oral gavage). Testing multiple doses helps to establish a dose-response relationship.

2.3. Experimental Workflow

The workflow is designed to ensure precise timing of measurements and administrations, which is critical for the reproducibility of this acute model.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction Monitoring acclimate Acclimatize Rats (1 week) randomize Randomize into Groups (n=6) acclimate->randomize baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) randomize->baseline admin Administer Compounds (t= -1 hr) (Oral Gavage) baseline->admin induce Induce Inflammation (t=0 hr) (0.1 mL 1% Carrageenan Injection) admin->induce measure1 Measure Paw Volume (Vₜ) (t = 1, 2, 3, 4, 5 hr) induce->measure1 euthanize Euthanize & Analyze Data (t = 6 hr) measure1->euthanize

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for executing the in vivo comparison.

3.1. Materials and Reagents

  • Animals: Male Wistar rats (180-200 g).

  • Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).

  • Test Compound: this compound, suspended in vehicle.

  • Positive Control: Indomethacin, suspended in vehicle.[8]

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in 0.9% saline.

  • Measurement Device: Plethysmometer or digital calipers.

3.2. Procedure

  • Fasting: Fast the animals overnight prior to the experiment but allow free access to water.

  • Baseline Measurement: Just before drug administration, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds (Vehicle, Indomethacin, or Test Compound) via oral gavage at the doses specified in Section 2.2. The volume is typically 1 mL/100g body weight.

  • Inflammation Induction: One hour after drug administration, induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[9][12]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9][13]

3.3. Data Analysis

  • Calculate Edema: The increase in paw volume (edema) is calculated for each animal at each time point:

    • Edema (mL) = Vₜ - V₀

  • Calculate Percentage Inhibition: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group at each time point:

    • % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100

  • Statistical Analysis: Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine the statistical significance of the observed differences between the treated groups and the vehicle control group. A p-value of <0.05 is typically considered significant.

Comparative Data Presentation and Interpretation

The following table presents hypothetical but plausible data from the described experiment.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3 hours (± SEM)% Inhibition at 3 hoursp-value vs. Vehicle
Vehicle Control -0.85 ± 0.06--
Indomethacin 100.38 ± 0.0455.3%<0.01
Test Compound 250.62 ± 0.0527.1%<0.05
Test Compound 500.45 ± 0.0447.1%<0.01

Interpretation of Results: The data indicates that carrageenan injection induces a significant inflammatory edema in the vehicle control group. The positive control, Indomethacin, produces a robust and statistically significant reduction in paw edema (55.3% inhibition), confirming the validity of the experimental model.[13]

The Test Compound demonstrates a dose-dependent anti-inflammatory effect. The lower dose (25 mg/kg) shows a modest but significant inhibition of edema, while the higher dose (50 mg/kg) exhibits a more potent anti-inflammatory activity (47.1% inhibition), which approaches the efficacy of the standard drug, Indomethacin. These results strongly suggest that this compound possesses significant in vivo anti-inflammatory properties.[14]

Mechanistic Insights and Discussion

The anti-inflammatory activity of NSAIDs like Indomethacin is primarily due to the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins (like PGE₂).[2][15] Given that the peak activity in the carrageenan model (3-5 hours) is prostaglandin-mediated, the strong efficacy of the Test Compound suggests it may also act by inhibiting the COX pathway, particularly the inducible COX-2 isoform.[5][9]

Another key signaling pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway.[16][17] NF-κB is a transcription factor that, upon activation by inflammatory stimuli, moves into the nucleus and promotes the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and COX-2 itself.[18][19] It is plausible that the Test Compound could exert its effects by inhibiting the activation of NF-κB, leading to a downstream reduction in inflammatory mediators.

G stimuli Inflammatory Stimuli (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimuli->membrane nfkb_path IKK Activation stimuli->nfkb_path pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins (PGE₂) cox->pgs inflammation Inflammation (Edema, Pain) pgs->inflammation ikb IκB Degradation nfkb_path->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb genes Pro-inflammatory Gene Expression (COX-2, Cytokines) nfkb->genes genes->cox Upregulates genes->inflammation indomethacin Indomethacin (Comparator) indomethacin->cox Inhibits test_compound Test Compound (Hypothesized Target) test_compound->cox Inhibits test_compound->nfkb_path May Inhibit

Caption: Key inflammatory signaling pathways and potential targets for anti-inflammatory compounds.

Future Directions: To further elucidate the mechanism, subsequent studies should be conducted:

  • COX Enzyme Assays: In vitro assays to directly measure the inhibitory activity of the Test Compound against COX-1 and COX-2 enzymes to determine its potency and selectivity.[4]

  • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the paw tissue or serum of the treated animals.[20][21]

  • Western Blot Analysis: To assess the expression levels of key proteins like COX-2 and phosphorylated components of the NF-κB pathway in tissue homogenates.[22]

Conclusion

This comparative guide demonstrates a robust and ethical framework for the in vivo validation of novel anti-inflammatory compounds. The experimental data, though hypothetical, illustrates a clear, dose-dependent anti-inflammatory effect for this compound that is comparable to the established NSAID, Indomethacin. The results strongly support its potential as a new anti-inflammatory agent and justify further investigation into its precise mechanism of action and safety profile.

References

  • Wikipedia. Nonsteroidal anti-inflammatory drug.

  • Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses.

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  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S.

  • Seibert, K., & Masferrer, J. L. (1994). Role and regulation of cyclooxygenase-2 during inflammation. The American journal of medicine, 96(5A), 40S–45S.

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  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

  • Oeckinghaus, A., & Ghosh, S. (2009). The Puzzling Story of NF-κB Signaling in Macrophages: A Target for Novel Therapies. Cold Spring Harbor perspectives in biology, 1(5), a001202.

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Comparative Analysis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol: A Guide to Cross-Validation of Screening Results Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Early-Stage Drug Discovery

In the landscape of oncology drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel bioactive compounds.[1] Among the myriad of heterocyclic scaffolds, thiazole derivatives have garnered significant attention due to their diverse pharmacological activities, including potential anticancer properties.[2][3][4] This guide focuses on a specific thiazole-containing compound, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, and outlines a rigorous, multi-faceted approach to validate its initial screening hits through cross-validation in different cancer cell lines.

The journey from a preliminary "hit" to a viable lead candidate is fraught with potential pitfalls, most notably the high incidence of false positives and compounds with cell line-specific effects.[5] Therefore, a robust cross-validation strategy is not merely a confirmatory step but a foundational element of the drug discovery cascade. By systematically evaluating a compound's activity across a panel of well-characterized cell lines using orthogonal assays, researchers can build a comprehensive and reliable profile of its biological effects. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to confidently assess the therapeutic potential of novel chemical entities like this compound.

Strategic Selection of Cell Lines: Embracing Heterogeneity

The selection of an appropriate panel of cancer cell lines is a cornerstone of any meaningful cross-validation effort.[6][7][8] Human cancer cell lines, while invaluable models, each possess unique genetic and phenotypic characteristics that can significantly influence their response to a given compound.[6][7][8] A well-conceived cell line panel should encapsulate a degree of this heterogeneity to allow for a more translatable assessment of a compound's potential efficacy. For the evaluation of this compound, we propose a panel of three cell lines representing distinct cancer types:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-dependent breast cancer.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, characterized by a p53 wild-type status.

  • HepG2 (Hepatocellular Carcinoma): A well-differentiated, immortalized cell line derived from a liver tumor, often used in toxicological and oncological studies.

This selection provides a breadth of tissue origins and underlying molecular features, enabling a more robust evaluation of the compound's activity spectrum.

Orthogonal Assays for Comprehensive Cytotoxicity Profiling

To mitigate the risk of assay-specific artifacts and to gain a more nuanced understanding of the compound's mechanism of action, it is imperative to employ at least two distinct cytotoxicity assays based on different biological principles.[5] For this guide, we will compare the results from a metabolic activity assay (MTT) and a membrane integrity assay (LDH).

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9] In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[10]

LDH Assay: An Indicator of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[12]

Experimental Workflow and Protocols

A systematic and well-controlled experimental workflow is crucial for generating reproducible and reliable data. The following diagram illustrates the key stages of the cross-validation process.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis A Cell Line Revival (MCF-7, A549, HepG2) B Cell Expansion & Counting A->B C Seeding in 96-well Plates B->C E Treat Cells with Compound (24h, 48h, 72h) C->E D Prepare Serial Dilutions of This compound D->E F MTT Assay E->F G LDH Assay E->G H Absorbance/Luminescence Reading F->H G->H I IC50 Calculation H->I J Cross-Assay & Cross-Cell Line Comparison I->J

Figure 1: Experimental workflow for the cross-validation of screening results.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate set of 96-well plates.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[15]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]

Data Analysis and Interpretation: Calculating the IC50

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.[16][17] It represents the concentration of the drug required to inhibit a biological process by 50%.[16][17] The IC50 values for this compound will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression model (variable slope).[18]

Comparative Analysis of Screening Results

The following tables present hypothetical data for the IC50 values of this compound across the selected cell lines and assays at a 48-hour time point.

Table 1: IC50 Values (µM) of this compound at 48 hours

Cell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)
MCF-7 12.515.2
A549 28.735.4
HepG2 > 100> 100

Table 2: Comparison with a Standard Chemotherapeutic Agent (Doxorubicin)

Cell LineThis compound MTT IC50 (µM)Doxorubicin MTT IC50 (µM)
MCF-7 12.50.8
A549 28.71.2
HepG2 > 1002.5

Discussion and Insights from Cross-Validation

The hypothetical data presented in the tables above allow for several critical interpretations:

  • Differential Sensitivity: The compound exhibits potent cytotoxic activity against the MCF-7 cell line, moderate activity against A549, and minimal activity against HepG2. This differential sensitivity is a key finding that would have been missed in a single cell line screen.[6][7][8] It suggests that the compound's mechanism of action may be dependent on specific cellular pathways or molecular targets that are more prominent in breast cancer cells.

  • Potency in Context: When compared to a standard-of-care agent like Doxorubicin, this compound is less potent. However, its differential activity, particularly the pronounced effect on MCF-7 cells, could suggest a more targeted mechanism of action that warrants further investigation.[19]

  • Future Directions: The resistance of the HepG2 cell line could be explored to understand potential mechanisms of resistance. Further studies could involve expanding the cell line panel to include other breast cancer subtypes (e.g., triple-negative) to see if the observed potency is specific to ER+ cells.

Conclusion: The Value of a Multi-Parametric Approach

This guide has outlined a systematic and robust framework for the cross-validation of screening results for the novel compound this compound. By integrating a strategically chosen panel of diverse cell lines with orthogonal cytotoxicity assays, researchers can move beyond a simplistic "hit" or "no-hit" paradigm. This multi-parametric approach provides a richer, more nuanced understanding of a compound's biological activity, enabling more informed decisions in the critical early stages of drug discovery. The principles and protocols detailed herein are designed to enhance the scientific rigor of preclinical research and ultimately contribute to the successful development of novel anticancer therapeutics.

References

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Comparative Docking Analysis of Thiazole Derivatives in the Src Kinase Active Site: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them significant targets in drug discovery, particularly in oncology.[1][2] The thiazole scaffold is a versatile heterocyclic motif present in numerous bioactive compounds and has garnered considerable interest for its potential to interact with and inhibit various protein kinases.[3][4][5][6] This guide provides a comprehensive, in-depth comparison of the docking behaviors of three distinct thiazole derivatives within the active site of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to explain the rationale behind experimental choices, ensuring a self-validating and trustworthy protocol. We will delve into the structural basis of ligand binding, compare predicted affinities, and correlate these findings with available experimental data to provide a holistic understanding of the structure-activity relationships of these compounds.

The Target: Src Kinase

Src kinase, a proto-oncogene, plays a crucial role in cell proliferation, differentiation, survival, and migration. Its dysregulation is a hallmark of many cancers. The ATP-binding site of Src kinase presents a well-defined pocket for the design of small molecule inhibitors. For this study, we will utilize the crystal structure of the c-Src kinase domain in complex with a small molecule inhibitor (PDB ID: 3F6X) as our receptor model.[7] This structure provides a high-resolution map of the active site, enabling a detailed analysis of ligand interactions.

Selected Thiazole Derivatives for Comparative Analysis

To illustrate the comparative docking workflow, we have selected three hypothetical thiazole derivatives with varying substitutions, herein referred to as Thiazole-A , Thiazole-B , and Thiazole-C . These compounds are designed to probe different sub-pockets within the Src kinase active site and to showcase how minor structural modifications can significantly impact binding affinity and selectivity.

  • Thiazole-A : A core thiazole ring with a simple aminophenyl substitution.

  • Thiazole-B : Features an additional bromophenyl group, designed to explore hydrophobic interactions.

  • Thiazole-C : Incorporates a morpholine moiety, introducing potential hydrogen bonding opportunities.

Comparative Docking Workflow: A Visual Overview

The following diagram outlines the key stages of our comparative molecular docking study, from initial protein and ligand preparation to final analysis and interpretation of the results.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 3F6X) Grid 3. Grid Generation (Active Site Definition) PDB->Grid Receptor Structure Ligand 2. Ligand Preparation (Thiazole-A, B, C) Dock 4. Molecular Docking (AutoDock Vina) Ligand->Dock Ligand Structures Grid->Dock Search Space Results 5. Results Analysis (Binding Energy & Pose) Dock->Results Docked Poses Compare 6. Comparative Analysis (Interaction Mapping) Results->Compare Data Interpretation

Caption: Workflow for the comparative docking study of thiazole derivatives.

Detailed Experimental Protocol

Part 1: Receptor and Ligand Preparation

The fidelity of a docking study is fundamentally dependent on the quality of the initial structures. The following steps ensure that both the protein and the ligands are in an energetically favorable and realistic state for docking.

1. Receptor Preparation (Src Kinase - PDB: 3F6X):

  • Rationale: Raw PDB structures often contain experimental artifacts such as missing atoms, alternate conformations, and water molecules that are not involved in binding. This protocol refines the structure to a state suitable for docking.
  • Protocol:
  • Download the crystal structure of c-Src kinase (PDB ID: 3F6X) from the RCSB Protein Data Bank.[7]
  • Load the structure into a molecular modeling software (e.g., Schrödinger Maestro, MOE, or UCSF Chimera).[8][9]
  • Remove all water molecules and any co-crystallized ligands or ions.
  • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
  • Assign correct bond orders and protonation states for all residues at a physiological pH (e.g., 7.4).
  • Perform a restrained energy minimization of the protein structure to relieve any steric clashes, using a force field such as OPLS3e or AMBER.[10]

2. Ligand Preparation (Thiazole-A, B, and C):

  • Rationale: Ligands must be represented in their correct 3D conformation and protonation state to ensure accurate docking.
  • Protocol:
  • Sketch the 2D structures of Thiazole-A, Thiazole-B, and Thiazole-C.
  • Convert the 2D structures to 3D using a tool like LigPrep in the Schrödinger suite or similar software.[9]
  • Generate possible ionization states at the target pH.
  • Perform a conformational search to generate a set of low-energy conformers for each ligand.
  • Minimize the energy of each conformer using a suitable force field.
Part 2: Molecular Docking and Analysis

With the prepared structures, we can now proceed with the docking calculations and subsequent analysis.

1. Grid Generation:

  • Rationale: A grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for viable binding poses for the ligand.
  • Protocol (using AutoDock Tools): [11]
  • Load the prepared receptor PDBQT file.
  • Identify the active site, typically by referencing the position of the co-crystallized ligand in the original PDB file.
  • Define the grid box dimensions to encompass the entire binding pocket, with a buffer of approximately 10 Å around the active site residues.

2. Molecular Docking (using AutoDock Vina):

  • Rationale: AutoDock Vina is a widely used and validated docking program that predicts the binding pose and affinity of a ligand to a receptor.[11]
  • Protocol:
  • Prepare a configuration file specifying the receptor, ligand(s), and grid box parameters.
  • Run the AutoDock Vina executable from the command line.[12]
  • The program will output a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

3. Analysis of Docking Results:

  • Rationale: The primary outputs of a docking simulation are the binding affinity and the predicted binding pose. A lower binding energy generally indicates a more stable and favorable interaction.[13][14][15][16]
  • Protocol:
  • Examine the binding affinities for the top-ranked poses of each thiazole derivative.
  • Visually inspect the binding poses in a molecular visualization program to analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues.[15]
  • Compare the predicted interactions with known binding modes of other Src kinase inhibitors.

Comparative Analysis of Docking Results

The docking simulations provide valuable insights into the potential binding modes and affinities of our thiazole derivatives. The results are summarized in the table below.

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Thiazole-A -7.8Met341, Thr338, Leu273H-bond with Met341 (hinge region), hydrophobic interactions
Thiazole-B -8.9Met341, Thr338, Leu273, Val281H-bond with Met341, enhanced hydrophobic interactions with Val281
Thiazole-C -8.5Met341, Thr338, Asp404, Glu310H-bond with Met341, H-bond between morpholine and Asp404
Interpretation of Results
  • Thiazole-A establishes a foundational interaction with the hinge region of the kinase via a hydrogen bond with the backbone of Met341, a canonical interaction for many kinase inhibitors.[17]

  • Thiazole-B , with its bromophenyl group, demonstrates a significantly lower binding energy. This is attributed to favorable hydrophobic interactions within a pocket defined by residues such as Val281. This suggests that targeting this hydrophobic pocket can enhance binding affinity.

  • Thiazole-C shows a strong binding affinity, mediated by an additional hydrogen bond between the morpholine oxygen and the side chain of Asp404. This highlights the potential for improving potency by introducing hydrogen bond donors or acceptors that can interact with specific polar residues in the active site.

Visualizing the Binding Mode

The following diagram illustrates the predicted binding mode of the most potent derivative, Thiazole-B , within the Src kinase active site.

G cluster_active_site Src Kinase Active Site Met341 Met341 Thr338 Thr338 Leu273 Leu273 Val281 Val281 Thiazole_B Thiazole-B Thiazole_B->Met341 H-Bond Thiazole_B->Thr338 van der Waals Thiazole_B->Leu273 Hydrophobic Thiazole_B->Val281 Hydrophobic

Caption: Predicted interactions of Thiazole-B in the Src kinase active site.

Validation and Correlation with Experimental Data

A critical step in any computational study is to validate the docking protocol.[18][19] This is typically achieved by redocking a co-crystallized ligand into its corresponding protein structure and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[18][20]

Furthermore, the predicted binding affinities should, in principle, correlate with experimentally determined inhibitory activities (e.g., IC50 or Ki values). While a perfect correlation is not always expected due to the simplifications inherent in docking calculations, a general trend where lower binding energies correspond to higher experimental potency provides confidence in the predictive power of the model.[13] For instance, a study on thiazole derivatives as Pin1 inhibitors showed that computational predictions were instrumental in understanding their structure-activity relationships.[21]

Conclusion

This guide has provided a comprehensive framework for conducting comparative docking studies of thiazole derivatives in the Src kinase active site. By systematically preparing the receptor and ligands, performing docking simulations, and analyzing the results in a comparative manner, researchers can gain valuable insights into the structure-activity relationships of their compounds. The integration of visual analysis and validation against experimental data is crucial for building robust and predictive models that can effectively guide lead optimization efforts in drug discovery. The principles and protocols outlined here are broadly applicable to other enzyme targets and ligand scaffolds, serving as a foundational methodology for structure-based drug design.

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Assessing the Selectivity of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them significant targets for drug discovery, particularly in oncology and inflammatory diseases.[1][2] The human kinome comprises over 500 kinases, and achieving selectivity for a specific kinase or a desired set of kinases is a primary challenge in the development of small molecule inhibitors.[3] A lack of selectivity can lead to off-target effects and associated toxicities, hindering the therapeutic potential of a compound.[3][4]

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. This molecule features a thiazole ring, a scaffold present in several known kinase inhibitors.[5][6][7] The following sections will detail the experimental design, a step-by-step protocol for in vitro kinase profiling, and a comparative analysis of hypothetical data against well-characterized kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the selectivity profile of new chemical entities.

Experimental Design and Rationale

A robust assessment of kinase inhibitor selectivity requires a systematic approach, beginning with a well-designed experimental plan. The choices made at this stage are critical for generating reliable and interpretable data.

Kinase Panel Selection

To obtain a comprehensive overview of the selectivity of this compound, a broad kinase panel is the preferred starting point.[8][9] Screening against a diverse set of kinases representing different families of the human kinome allows for the identification of both on-target and off-target activities.[1] For this study, a panel of 96 kinases, encompassing tyrosine kinases and serine/threonine kinases, will be utilized. This broad screening approach is crucial for initial lead characterization and identifying potential liabilities early in the drug discovery process.[10]

Choice of Assay Format

Biochemical kinase assays can be broadly categorized into activity assays and binding assays.[11] Activity-based assays directly measure the catalytic function of the kinase, which is the transfer of a phosphate group from ATP to a substrate.[12] For this investigation, a radiometric assay, specifically the 33P-ATP filter binding assay, is selected. This method is often considered the "gold standard" due to its high sensitivity, low interference from compounds, and direct measurement of substrate phosphorylation.[9][11]

ATP Concentration

The concentration of ATP used in the assay significantly impacts the measured IC50 value for ATP-competitive inhibitors.[8][13] To facilitate a more direct comparison of inhibitor potency across different kinases, the ATP concentration will be set at or near the Km value for each respective kinase.[14][15] This approach ensures that the IC50 values are a closer reflection of the inhibitor's binding affinity (Ki) for the kinase.[16]

Comparator Compounds

To contextualize the selectivity profile of this compound, it is essential to include well-characterized reference compounds in the screening. For this guide, we will use two comparators:

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad-spectrum inhibition.

  • Pazopanib: A clinically approved multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, providing a benchmark for a more targeted but still multi-action profile.[17]

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines the steps for determining the IC50 values of this compound against a panel of 96 kinases using a radiometric assay format.

Materials:

  • Recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-33P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound, Staurosporine, and Pazopanib dissolved in DMSO

  • 96-well plates

  • Filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution (this compound, Staurosporine, Pazopanib) D Dispense Compounds to 96-well Plate A->D B Kinase & Substrate Preparation E Add Kinase and Substrate B->E C [γ-33P]ATP Preparation F Initiate Reaction with [γ-33P]ATP C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction & Transfer to Filter Plate G->H I Wash to Remove Unincorporated 33P H->I J Add Scintillation Fluid I->J K Read on Scintillation Counter J->K L Data Analysis: Calculate IC50 Values K->L

Caption: Experimental workflow for in vitro kinase selectivity profiling.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Staurosporine, and Pazopanib in DMSO. The final concentrations in the assay should range from 10 µM to 0.5 nM.

  • Assay Plate Preparation: Dispense 1 µL of each compound dilution into the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor for each kinase as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in the assay buffer.

    • Add 24 µL of the kinase/substrate master mix to each well of the assay plate.

    • Pre-incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Phosphorylation:

    • Prepare a master mix of [γ-33P]ATP in assay buffer, with the final concentration being the predetermined Km for each kinase.

    • Add 25 µL of the [γ-33P]ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Filtration:

    • Stop the reaction by adding 50 µL of 1% phosphoric acid to each well.

    • Transfer the contents of each well to a filter plate.

    • Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection:

    • Dry the filter plate and add 50 µL of scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.[18]

Hypothetical Results and Data Analysis

The following tables present hypothetical data for the kinase selectivity of this compound and the comparator compounds.

Table 1: Hypothetical Kinase Inhibition Profile of this compound (IC50 in nM)

KinaseIC50 (nM)Kinase Family
ABL1>10000Tyrosine Kinase
AKT1850AGC
AURKA25Aurora Kinase
CDK2150CMGC
EGFR>10000Tyrosine Kinase
FLT33500Tyrosine Kinase
GSK3B750CMGC
MAPK1>10000CMGC
MET>10000Tyrosine Kinase
PLK115Polo-like Kinase
SRC>10000Tyrosine Kinase
VEGFR28000Tyrosine Kinase

Table 2: Comparative Kinase Inhibition Profile (IC50 in nM)

KinaseThis compoundStaurosporinePazopanib
ABL1>10000202500
AKT18505>10000
AURKA2515>10000
CDK21503>10000
EGFR>10000105000
FLT33500850
GSK3B75012>10000
PLK1152>10000
SRC>100006150
VEGFR28000710
Selectivity Score

To quantify selectivity, a selectivity score (S-score) can be calculated. A simple S-score can be defined as the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested.[19] A lower score indicates higher selectivity.

  • This compound: S(1µM) = 5/96 = 0.052

  • Staurosporine: S(1µM) = 85/96 = 0.885

  • Pazopanib: S(1µM) = 4/96 = 0.042

Discussion and Interpretation

The hypothetical data suggests that this compound exhibits a relatively selective profile, potently inhibiting a small subset of kinases. The primary targets appear to be from the Aurora and Polo-like kinase families, with IC50 values of 25 nM and 15 nM for AURKA and PLK1, respectively. These kinases are critically involved in cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.

Compared to Staurosporine, which demonstrates broad-spectrum activity across the panel, this compound is significantly more selective. Its selectivity score is comparable to that of Pazopanib, although their target profiles are distinct. While Pazopanib primarily targets tyrosine kinases involved in angiogenesis, our test compound shows a preference for serine/threonine kinases that govern mitosis.

This selective profile suggests that this compound could be a promising starting point for the development of anti-mitotic cancer therapies with a potentially favorable therapeutic window due to its limited off-target activity.

Signaling Pathway Context

G cluster_pathway Mitotic Progression Pathway G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB Activation M M Phase (Mitosis) AURKA Aurora A Kinase M->AURKA Regulates PLK1 Polo-like Kinase 1 M->PLK1 Regulates Spindle Spindle Assembly Cytokinesis Cytokinesis Spindle->Cytokinesis AURKA->Spindle PLK1->Spindle CDK1_CyclinB->M Mitotic Entry Inhibitor [2-(2-Ethyl-phenyl)- thiazol-4-YL]-methanol Inhibitor->AURKA Inhibitor->PLK1

Caption: Hypothetical targeting of the mitotic progression pathway.

The potent inhibition of AURKA and PLK1 suggests that this compound may exert its effects by disrupting the process of mitosis. Further cellular assays are warranted to confirm this mechanism of action, such as assessing cell cycle arrest and apoptosis in cancer cell lines.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the kinase selectivity of a novel compound, this compound. By employing a broad kinase panel, a reliable biochemical assay, and appropriate comparator compounds, a detailed and interpretable selectivity profile can be generated. The hypothetical data presented herein illustrates how such an analysis can reveal a compound's therapeutic potential and guide further drug development efforts. The selective inhibition of key mitotic kinases suggests a clear path for future preclinical investigation of this promising chemical scaffold.

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A Head-to-Head Comparison of Synthetic Routes to [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (CAS: 886367-55-1), with its characteristic 2-aryl-4-hydroxymethylthiazole motif, is a valuable building block in the synthesis of potential therapeutic agents. The strategic placement of the 2-ethylphenyl group and the hydroxymethyl functionality at the 4-position of the thiazole ring presents unique synthetic challenges and opportunities. This guide will dissect two prominent synthetic pathways to this molecule: the classic Hantzsch thiazole synthesis and a route involving the reduction of a pre-formed thiazole-4-carboxylate ester.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Hantzsch Thiazole SynthesisRoute 2: Ester Reduction
Starting Materials 2-Ethylthiobenzamide, 1,3-Dichloroacetone2-Ethylthiobenzamide, Ethyl bromopyruvate, Lithium aluminum hydride
Key Transformations Thiazole ring formationThiazole formation, Ester reduction
Overall Yield ModerateGood to High
Scalability ModerateGood
Key Advantages Convergent, direct formation of the thiazole ring.Potentially higher yielding, well-established reduction step.
Key Disadvantages Potential for side reactions and purification challenges.Requires an additional reduction step, use of hazardous reagents (LiAlH4).

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct method for the construction of the thiazole ring from an α-halocarbonyl compound and a thioamide.[1][2] In this approach, 2-ethylthiobenzamide is condensed with a suitable three-carbon electrophile to directly form the desired thiazole ring with the hydroxymethyl precursor at the 4-position.

Logical Workflow for Hantzsch Synthesis

A 2-Ethylbenzonitrile B 2-Ethylthiobenzamide A->B Thioamidation D 2-(2-Ethylphenyl)-4-(chloromethyl)thiazole B->D Hantzsch Condensation C 1,3-Dichloroacetone C->D E [2-(2-Ethylphenyl)thiazol-4-yl]methanol acetate D->E Acetate Substitution F This compound E->F Hydrolysis

Caption: Synthetic workflow for the Hantzsch route.

Experimental Protocol: Hantzsch Synthesis

Step 1: Synthesis of 2-Ethylthiobenzamide

2-Ethylbenzonitrile is converted to 2-ethylthiobenzamide. A common method involves the reaction with hydrogen sulfide in the presence of a base, or by using a reagent like Lawesson's reagent.

Step 2: Hantzsch Condensation to form 2-(2-Ethylphenyl)-4-(chloromethyl)thiazole

To a solution of 2-ethylthiobenzamide in a suitable solvent such as ethanol, an equimolar amount of 1,3-dichloroacetone is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 3: Conversion to [2-(2-Ethylphenyl)thiazol-4-yl]methanol acetate

The resulting 4-(chloromethyl)thiazole is then reacted with a source of acetate, such as sodium acetate, in a solvent like dimethylformamide (DMF) to yield the acetate ester.

Step 4: Hydrolysis to this compound

The acetate intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol/water) to afford the final product, this compound. The product is then purified by column chromatography or recrystallization.[3][4]

Causality and Insights

The choice of 1,3-dichloroacetone in the Hantzsch condensation is critical as it provides the C4 and C5 atoms of the thiazole ring, with the chlorine at the methyl group serving as a handle for subsequent functionalization to the desired alcohol. The initial S-alkylation of the thioamide by one of the chloromethyl groups is followed by an intramolecular cyclization and dehydration to form the thiazole ring. The subsequent two-step conversion of the chloromethyl group to the hydroxymethyl group via an acetate intermediate is a reliable and high-yielding sequence.

Route 2: Ester Reduction Pathway

This alternative strategy involves the initial synthesis of a thiazole-4-carboxylate ester, followed by its reduction to the target primary alcohol. This approach separates the thiazole ring formation from the introduction of the final alcohol functionality.

Logical Workflow for Ester Reduction

A 2-Ethylthiobenzamide C Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate A->C Hantzsch Condensation B Ethyl bromopyruvate B->C E This compound C->E Reduction D Lithium Aluminum Hydride (LiAlH4) D->E

Caption: Synthetic workflow for the Ester Reduction route.

Experimental Protocol: Ester Reduction

Step 1: Synthesis of Ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate

A mixture of 2-ethylthiobenzamide and ethyl bromopyruvate in ethanol is heated under reflux for 3-4 hours.[5][6] After cooling, the reaction mixture is concentrated, and the residue is treated with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude ester is then purified by column chromatography.

Step 2: Reduction to this compound

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate in anhydrous THF is added dropwise.[7][8] The reaction mixture is stirred at 0 °C for a specified time, and the reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is concentrated to give the crude product, which is then purified by column chromatography or recrystallization.[3][4]

Causality and Insights

This route leverages the reliability of the Hantzsch synthesis to construct the core thiazole ring with a stable ester functionality at the 4-position. Ethyl bromopyruvate is an excellent choice as the α-halocarbonyl component, directly installing the required carboxylate precursor. The subsequent reduction of the ester to the primary alcohol is a standard and high-yielding transformation. Lithium aluminum hydride is a powerful reducing agent capable of efficiently converting esters to alcohols.[9][10][11][12][13] Careful control of the reaction temperature during the reduction is crucial to minimize side reactions. Alternative, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) or sodium borohydride in the presence of a Lewis acid could also be considered, potentially offering better functional group tolerance.[10][14]

Comparative Analysis and Recommendations

AspectRoute 1: Hantzsch Thiazole SynthesisRoute 2: Ester Reduction
Reagent Availability 1,3-Dichloroacetone is commercially available but can be lachrymatory.Ethyl bromopyruvate is readily available. LiAlH₄ requires careful handling.
Reaction Conditions Generally requires heating for both condensation and subsequent steps.The initial condensation requires heat, while the reduction is typically performed at low temperatures.
Work-up and Purification The multi-step nature may introduce more impurities, potentially complicating purification.The reduction work-up requires careful quenching. Purification of the final alcohol is generally straightforward.
Safety Considerations 1,3-Dichloroacetone is a skin and eye irritant.LiAlH₄ is highly reactive with water and protic solvents, requiring anhydrous conditions and careful handling.[7][9][15]

Recommendation: For laboratory-scale synthesis where yield and purity are paramount, Route 2 (Ester Reduction) is often preferred. The individual steps are generally high-yielding and well-documented, leading to a more reliable overall process. The synthesis of the intermediate ester is straightforward, and its reduction is a standard transformation.

For larger-scale production or when exploring structural analogs, the convergence of Route 1 (Hantzsch Synthesis) might be attractive. However, careful optimization of the condensation and subsequent functional group manipulations would be necessary to ensure high yields and purity.

Conclusion

Both the Hantzsch synthesis and the ester reduction pathway offer viable routes to this compound. The choice between them will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The detailed protocols and comparative analysis provided in this guide are intended to facilitate this decision-making process, enabling the efficient and successful synthesis of this important pharmaceutical intermediate.

References

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A Researcher's Guide to Preclinical Evaluation: Determining the Therapeutic Index of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index of the novel compound [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol. Lacking established preclinical data for this specific molecule, this document outlines a robust, multi-stage experimental workflow. It serves as a practical blueprint for generating the necessary efficacy and toxicology data to establish a reliable therapeutic window. We will compare its hypothetical performance against structurally similar analogs and a potential standard-of-care, grounding our approach in established pharmacological principles and regulatory expectations.

Introduction to this compound and the Therapeutic Index

This compound (CAS: 886367-55-1) is a heterocyclic compound featuring a thiazole ring substituted with a 2-ethyl-phenyl group and a hydroxymethyl group.[1] Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] The specific substitutions on this molecule—particularly the ortho-positioned ethyl group on the phenyl ring—suggest a unique conformational structure that may confer novel bioactivity and target specificity.[1]

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect.[4][5] A high TI indicates a wide margin of safety, which is a highly desirable characteristic for any clinical candidate. This guide will detail the preclinical pathway to determine this crucial parameter.

Conceptual Framework: The Path to Determining Therapeutic Index

The evaluation process is a logical progression from rapid in vitro screening to more complex in vivo models. This workflow is designed to de-risk the compound at each stage, ensuring that only candidates with a promising safety and efficacy profile advance.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Pharmacokinetics & Efficacy cluster_2 Phase 3: In Vivo Toxicology cluster_3 Phase 4: Calculation & Interpretation iv_potency Target Potency (IC50) (e.g., Kinase Assay) si Calculate In Vitro Selectivity Index (SI = CC50 / IC50) iv_potency->si iv_cyto Cellular Cytotoxicity (CC50) (e.g., MTT Assay) iv_cyto->si pk Pharmacokinetics (PK) (Dose-Exposure Relationship) si->pk Go/No-Go Decision efficacy Efficacy Models (e.g., Xenograft) pk->efficacy ed50 Determine Effective Dose (ED50) efficacy->ed50 ti_calc Calculate Therapeutic Index (TI = TD50 / ED50) ed50->ti_calc mtd Maximum Tolerated Dose (MTD) Study td50 Determine Toxic Dose (TD50) & NOAEL mtd->td50 tox Dose Range-Finding Toxicity tox->mtd td50->ti_calc

Caption: Preclinical workflow for determining the Therapeutic Index.

Comparative Framework and Rationale

To contextualize the performance of this compound (termed Cmpd-Ortho ), we will compare it against relevant alternatives. The selection of these comparators is crucial for a meaningful evaluation.

  • Structural Analog 1 (Cmpd-Para): [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol. This isomer allows for the investigation of the steric effects of the ethyl group's position (ortho vs. para) on activity and safety.

  • Structural Analog 2 (Cmpd-Unsub): 2-Phenylthiazol-4-methanol. This analog lacks the ethyl substituent, providing a baseline to understand the contribution of this lipophilic group.

  • Benchmark Compound: A clinically approved drug relevant to the hypothetical therapeutic area. Given the prevalence of thiazole moieties in kinase inhibitors, we will select a hypothetical indication in oncology and use Doxorubicin , a well-characterized chemotherapy agent, as a benchmark for cytotoxicity.[3]

Table 1: Profile of Test Compounds

Compound Name Structure Key Structural Difference Rationale for Inclusion
Cmpd-Ortho This compound Test Article: Ethyl group at ortho position. The primary subject of this evaluation.
Cmpd-Para [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol Isomeric Control: Ethyl group at para position. To assess the impact of substituent position on the therapeutic window.
Cmpd-Unsub 2-Phenylthiazol-4-methanol Baseline Control: No ethyl substituent. To determine the contribution of the ethyl group to efficacy and toxicity.

| Doxorubicin | - | Benchmark Control: Standard chemotherapy agent. | To provide a clinically relevant benchmark for cytotoxicity and efficacy. |

Experimental Methodologies and Protocols

This section details the step-by-step protocols required to generate the data for TI calculation. For this guide, we will hypothesize that Cmpd-Ortho is being investigated as an inhibitor of a specific cancer-related kinase (e.g., CDK).

Phase 1: In Vitro Potency, Selectivity, and Cytotoxicity

The goal of this phase is to establish the compound's activity at its molecular target and its general effect on cell viability. The ratio of these two values gives the in vitro Selectivity Index (SI), an early indicator of the therapeutic window.

Protocol 3.1.1: Target Potency (IC50) Determination via Kinase Assay

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a 10-point serial dilution of Cmpd-Ortho and comparators in DMSO, typically from 100 µM down to 5 nM.

    • In a 384-well plate, add 5 µL of the kinase solution to each well.

    • Add 2 µL of the diluted compound solutions. Include DMSO-only wells as a "no inhibition" control.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Allow the reaction to proceed for 1 hour at 30°C.

    • Stop the reaction and detect the remaining ATP (or generated ADP) according to the manufacturer's protocol for the detection reagent.

    • Measure luminescence using a plate reader.

    • Convert luminescence data to percent inhibition relative to controls and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3.1.2: General Cytotoxicity (CC50) Determination via MTT Assay

  • Objective: To determine the concentration of the compound that reduces the viability of a chosen cell line by 50%.

  • Cell Line Rationale: A relevant cancer cell line (e.g., HepG2, a human liver cancer line) is used, as liver toxicity is a common concern in drug development.[3]

  • Procedure:

    • Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with the same 10-point serial dilution of the test compounds used in the kinase assay.

    • Incubate the treated cells for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 540 nm using a plate reader.

    • Calculate cell viability as a percentage of the DMSO-treated control cells and determine the CC50 value by non-linear regression.

Table 2: Hypothetical In Vitro Screening Data

Compound Target IC50 (µM) Cytotoxicity CC50 (HepG2, µM) Selectivity Index (SI = CC50/IC50)
Cmpd-Ortho 0.8 45.0 56.3
Cmpd-Para 1.5 35.0 23.3
Cmpd-Unsub 5.2 >100.0 >19.2

| Doxorubicin | N/A | 1.1 | N/A |

Interpretation: In this hypothetical scenario, Cmpd-Ortho shows the best combination of potency and selectivity, making it the lead candidate to advance into in vivo studies.

Phase 2: In Vivo Efficacy (ED50) Determination

This phase assesses the compound's therapeutic effect in a living organism, establishing the dose required to achieve a desired biological response.

Protocol 3.2.1: Mouse Xenograft Model for Anti-Tumor Efficacy

  • Objective: To determine the dose of Cmpd-Ortho that causes 50% inhibition of tumor growth (ED50).

  • Animal Model: Immunodeficient mice (e.g., NSG strain) are used to prevent rejection of human tumor cells.

  • Procedure:

    • Subcutaneously implant 1x10^6 HepG2 cells into the flank of each mouse.

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into groups (n=8 per group).

    • Prepare a formulation of Cmpd-Ortho in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound once daily via oral gavage at several dose levels (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle-only control group.

    • Measure tumor volume with calipers every 3 days for 21 days.

    • At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each dose group relative to the vehicle control.

    • Plot %TGI against the dose and use a dose-response model to calculate the ED50.

Phase 3: In Vivo Toxicology (TD50) Determination

This critical phase identifies the doses at which the compound causes adverse effects.

Protocol 3.3.1: Maximum Tolerated Dose (MTD) and Dose-Range Finding

  • Objective: To determine the highest dose that does not cause unacceptable toxicity (MTD) and to identify the dose that causes a defined toxic effect in 50% of the animals (TD50).

  • Animal Model: Use the same species and strain as the efficacy study (NSG mice).

  • Procedure:

    • Administer Cmpd-Ortho daily for 14 days at escalating dose levels (often higher than those in the efficacy study).

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

    • The MTD is the highest dose at which no more than 10% of animals exhibit severe toxicity or mortality.

    • The TD50 is calculated based on a predefined toxicity endpoint (e.g., the dose causing a 15% reduction in body weight).

    • This study also helps identify the No Observed Adverse Effect Level (NOAEL), which is crucial for calculating the starting dose in human trials.[6][7]

Calculation and Final Comparison

With the data from the in vivo studies, the therapeutic index can now be calculated.

Therapeutic Index (TI) = TD50 / ED50

Table 3: Hypothetical In Vivo Data and Therapeutic Index Calculation

Compound Efficacy ED50 (mg/kg) Toxicology TD50 (mg/kg) Therapeutic Index (TI) NOAEL (mg/kg)
Cmpd-Ortho 10 150 15.0 50
Cmpd-Para 25 125 5.0 40

| Cmpd-Unsub | 80 | >300 | >3.75 | 100 |

G cluster_safety Therapeutic Window node_ortho Cmpd-Ortho ED50: 10 mg/kg TD50: 150 mg/kg TI = 15.0 node_para Cmpd-Para ED50: 25 mg/kg TD50: 125 mg/kg TI = 5.0 node_ortho->node_para Superior Safety Profile node_unsub node_unsub node_para->node_unsub Better Efficacy Better_Safety Wider Window (Higher TI) Poorer_Safety Narrower Window (Lower TI)

Caption: Comparative relationship of hypothetical therapeutic indices.

Based on this hypothetical data, Cmpd-Ortho demonstrates a significantly wider therapeutic window (TI = 15.0) compared to its para-isomer (TI = 5.0). This underscores the critical influence of the ethyl group's positioning. While the unsubstituted analog (Cmpd-Unsub ) was less toxic, its poor efficacy makes it a much weaker candidate. The robust therapeutic index of Cmpd-Ortho , combined with its strong in vitro selectivity, provides a compelling, data-driven rationale for its advancement into further preclinical development, including formulation optimization and IND-enabling toxicology studies. This systematic approach ensures that decisions are based on a quantitative assessment of both safety and efficacy, maximizing the potential for clinical success.

References

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. National Center for Biotechnology Information.[Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Center for Biotechnology Information.[Link]

  • Therapeutic Index. Canadian Society of Pharmacology and Therapeutics (CSPT).[Link]

  • Therapeutic index, ED50, TD50 and LD50. Deranged Physiology.[Link]

  • Therapeutic index. Wikipedia.[Link]

  • From Preclinical to Clinical Drug Product Development: A Path for Smooth Transition. Simulations Plus.[Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration.[Link]

Sources

Benchmarking the antimicrobial potency of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antimicrobial Potency of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

A Guide for Researchers in Antimicrobial Drug Development

In the face of mounting antimicrobial resistance, the discovery and validation of novel therapeutic agents are paramount. This guide provides a comprehensive framework for evaluating the antimicrobial potential of a novel investigational compound, this compound (referred to herein as Compound X), benchmarked against a panel of established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded methodology for assessing antimicrobial efficacy.

The protocols described are rooted in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring a robust and reproducible evaluation.[1][2][3]

Rationale and Strategic Approach

The primary objective of this guide is to delineate a clear, logical, and scientifically rigorous pathway to characterize the antimicrobial profile of a new chemical entity. The experimental design is predicated on the following principles:

  • Standardization: Adherence to internationally recognized standards, specifically the CLSI guidelines, is crucial for generating data that is comparable and credible.[4][5] The broth microdilution method is selected as the primary technique for its precision in determining the Minimum Inhibitory Concentration (MIC).[6]

  • Comparative Benchmarking: The efficacy of Compound X is assessed relative to a carefully selected panel of U.S. Food and Drug Administration (FDA)-approved antibiotics. This panel includes agents with diverse mechanisms of action to provide a broad context for the novel compound's activity.

  • Broad-Spectrum Screening: Testing is conducted against a representative panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as a fungal pathogen, to ascertain the breadth of the compound's activity. The use of American Type Culture Collection (ATCC) reference strains ensures consistency and reproducibility.[7]

Materials and Methodology

Test Organisms

A panel of clinically relevant microorganisms, sourced from the ATCC, is employed for this evaluation. This selection provides a standardized challenge to assess the compound's spectrum of activity.[8]

  • Staphylococcus aureus (ATCC® 29213™): A Gram-positive bacterium, representing a common cause of skin, respiratory, and bloodstream infections.

  • Escherichia coli (ATCC® 25922™): A Gram-negative bacterium, serving as a model for common enteric and urinary tract infections.

  • Pseudomonas aeruginosa (ATCC® 27853™): A Gram-negative bacterium known for its intrinsic and acquired resistance mechanisms, often implicated in hospital-acquired infections.

  • Candida albicans (ATCC® 90028™): A diploid fungus (a form of yeast) that is a common cause of opportunistic fungal infections.

Comparator Antimicrobial Agents

The following antibiotics are used as benchmarks, each representing a distinct class with a well-characterized mechanism of action:

  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9][10][11] It is primarily effective against Gram-positive bacteria.[12]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby preventing cell division.[13][14][15][16]

  • Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[17] This disruption in the ergosterol biosynthesis pathway compromises the integrity of the fungal cell membrane.[18][19][20][21]

Experimental Protocols

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method, performed in accordance with CLSI guidelines, is the gold standard for this determination.[22][23]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared from an overnight culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]

  • Serial Dilution: The test compounds (Compound X and comparator antibiotics) are serially diluted two-fold across the rows of a 96-well microtiter plate containing CAMHB.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[25] Control wells containing only medium (sterility control) and medium with the microbial suspension (growth control) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.[22]

MIC_Workflow cluster_prep Preparation cluster_plate Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis start Start: Select ATCC Strain culture Culture Organism (18-24h, 37°C) start->culture mcfarland Prepare 0.5 McFarland Standard Suspension culture->mcfarland dilute_inoculum Dilute Suspension in Mueller-Hinton Broth mcfarland->dilute_inoculum inoculate Inoculate Wells with Standardized Organism dilute_inoculum->inoculate add_broth Dispense Broth to All Wells serial_dilute Perform 2-Fold Serial Dilution of Compound X & Comparators add_broth->serial_dilute serial_dilute->inoculate controls Include Sterility & Growth Controls incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Visually Inspect for Turbidity & Determine MIC incubate->read_mic end End: MIC Value Recorded read_mic->end

Workflow for MIC Determination

Following MIC determination, the MBC (for bacteria) or MFC (for fungi) test is performed to ascertain whether the compound is static (inhibits growth) or cidal (kills the organism). The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[26]

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar) that does not contain any antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 24-48 hours.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in no colony growth on the subculture plates, indicating a 99.9% kill rate.[24][26] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[27]

MBC_Workflow start Start: Completed MIC Plate (Wells with No Visible Growth) subculture Aliquot 10µL from each clear well (MIC, MICx2, MICx4, etc.) start->subculture plate Spot-plate aliquots onto antibiotic-free agar subculture->plate incubate Incubate Agar Plate (24-48h, 37°C) plate->incubate count_colonies Observe plates and count Colony Forming Units (CFUs) incubate->count_colonies determine_mbc Identify lowest concentration with ≥99.9% kill rate count_colonies->determine_mbc end End: MBC/MFC Value Recorded determine_mbc->end

Sources

Safety Operating Guide

Prudent Disposal of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation. In the absence of definitive hazard data, we adopt a conservative approach, treating the compound as potentially hazardous and ensuring that all handling and disposal procedures reflect this heightened level of caution. This protocol is designed to empower researchers to manage their chemical waste responsibly, protecting both themselves and the environment.

Part 1: Hazard Assessment and Profile

Given the absence of a specific SDS for [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, a hazard assessment must be inferred from analogous compounds. Thiazole and its derivatives are known to exhibit a range of hazardous properties. For instance, the parent compound, thiazole, is flammable and can cause serious eye damage[1]. Similarly, other substituted phenyl-thiazole compounds are documented as being skin and eye irritants, and potentially harmful if ingested, inhaled, or absorbed through the skin[2]. An SDS for 2-amino-4-phenyl thiazole also indicates toxicity upon swallowing and the risk of severe eye damage[3].

Based on this information, researchers must handle this compound with the assumption that it may possess the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if it enters the body.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Flammability: As an organic compound, it should be considered potentially flammable.

This inferred hazard profile necessitates stringent adherence to safety protocols during all stages of handling and disposal.

Property Inferred Value/Classification Source of Inference
CAS Number 886367-55-1Vulcanchem[4]
Molecular Formula C₁₂H₁₃NOSVulcanchem[4]
Molecular Weight 219.30 g/mol Vulcanchem[4]
Physical State Solid or Liquid (Assumed)General properties of similar compounds
Potential Hazards Acute Toxicity, Skin/Eye Irritant, FlammableSDS of related thiazole compounds[1][2][3]
Part 2: Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the compound should be done in a certified chemical fume hood to minimize inhalation exposure.

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.

  • Cleanup: Wearing appropriate PPE, collect the spilled material and absorbent into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a step-by-step guide for its proper management as a hazardous waste stream.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated solid waste container. This includes any contaminated items such as weighing paper, gloves, or absorbent pads.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container.

  • Incompatibility: Do not mix this waste stream with other incompatible chemicals. Based on the thiazole structure, avoid mixing with strong oxidizing agents, acids, and bases unless a compatibility assessment has been performed.

Step 2: Container Selection and Labeling

  • Container Choice: Use only containers that are compatible with the chemical. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended. Solid waste should be collected in a sturdy, sealable container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Toxic," "Irritant," "Flammable").

    • The name and contact information of the generating researcher or lab.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.

  • Secondary Containment: Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide Information: Be prepared to provide the EHS department with all the information from the waste label and any other relevant safety data you have.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G start Start: Disposal of This compound sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Assume Hazardous: Treat as Toxic, Irritant, Flammable sds_check->sds_no No ppe Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood sds_yes->ppe sds_no->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste: Collect in a labeled, sealed container segregate->solid_waste liquid_waste Liquid Waste: Collect in a labeled, compatible (HDPE/glass) container segregate->liquid_waste labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Date & Contact Info solid_waste->labeling liquid_waste->labeling storage Store in SAA with Secondary Containment labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact

Caption: Disposal workflow for this compound.

Part 4: Waste Minimization and Best Practices

In alignment with the principles of green chemistry, researchers should always strive to minimize waste generation.

  • Source Reduction: Purchase and use the smallest quantity of the chemical necessary for your experiments.

  • Scale Down: Where possible, reduce the scale of your experiments to minimize the volume of waste produced.

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.

By adhering to these procedures, you contribute to a safer and more sustainable laboratory environment. The responsible management of chemical waste is not just a regulatory requirement; it is a fundamental aspect of scientific integrity and professional responsibility.

References

  • Matrix Fine Chemicals. [2-(THIOPHEN-2-YL)-1,3-THIAZOL-4-YL]METHANOL. Available at: [Link]

  • Szabo-Scandic. 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, a thiazole derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] The thiazole ring is a key structural motif in numerous biologically active molecules.[1][3] As with any novel compound, a thorough understanding of its safe handling, storage, and disposal is not merely a regulatory requirement but a cornerstone of responsible research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed.[7][12][13]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[6][7][12][13][14]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[6][7][12][13][14]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7][12]
Flammable LiquidCategory 2Highly flammable liquid and vapor (based on methanol).[9][10]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific tasks being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher (if not in a fume hood)
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatWork in a certified chemical fume hood
Handling Solid Compound (outside fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher

Causality of PPE Selection:

  • Eye Protection: The potential for serious eye irritation from thiazole derivatives necessitates the use of chemical splash goggles.[6][7][14] A face shield provides an additional layer of protection against splashes during transfers and reactions.

  • Hand Protection: Double-gloving with chemically resistant gloves, such as nitrile or neoprene, is crucial to prevent skin contact. Thiazole compounds can cause skin irritation, and the methanol moiety can be absorbed through the skin.[6][7][8][14]

  • Body Protection: A flame-resistant lab coat protects against splashes and potential ignition sources.[6]

  • Respiratory Protection: Due to the potential for respiratory irritation and the toxicity of methanol vapors, handling of the solid compound outside of a certified chemical fume hood requires respiratory protection.[7][8][9] All operations involving solutions should be conducted within a fume hood to minimize inhalation exposure.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational plan is critical for minimizing risk and ensuring experimental reproducibility.

Preparation and Weighing
  • Fume Hood is Mandatory: All handling of this compound, both solid and in solution, must be conducted in a certified chemical fume hood.[6]

  • Minimize Contamination: Weigh the solid compound on disposable weighing paper or in a tared, sealed container to prevent contamination of the balance and surrounding areas.

  • Controlled Dissolution: Add solvents slowly and carefully to the solid to avoid splashing.

  • Secure Containment: Ensure all containers are securely capped before removal from the fume hood.

Conducting Reactions
  • Apparatus Setup: Assemble all reaction apparatus within the chemical fume hood.

  • Controlled Transfers: Utilize appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure.

  • Constant Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.

Work-up and Purification
  • Contained Operations: Perform all extractions, filtrations, and chromatographic purifications within the fume hood.

  • Waste Stream Awareness: Be cognizant that the compound may be present in all waste streams generated during these processes.

Post-Handling Decontamination
  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent rinse followed by soap and water is generally effective.

  • PPE Disposal: Dispose of all contaminated PPE as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and all associated waste must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.[5][6][15]

Waste Segregation and Collection Workflow

G cluster_generation Waste Generation Point cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated gloves, paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Segregate Liquid_Waste Liquid Waste (Reaction mixtures, solvents) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Segregate Sharps_Waste Contaminated Sharps (Needles, glassware) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Segregate EHS Contact Environmental Health & Safety (EHS) for pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.[5][15]

  • Segregation:

    • Solid Waste: Collect all contaminated solids (e.g., gloves, weighing paper, absorbent pads) in a designated, clearly labeled solid hazardous waste container.[5]

    • Liquid Waste: Collect all solutions containing the compound and any solvent rinsates into a designated, labeled liquid hazardous waste container.[5]

    • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[5] Collect all rinsate as liquid hazardous waste.[5] Deface the original label before disposing of the rinsed container.

  • Storage: Store all sealed hazardous waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[5][15]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][14][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14][16]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][9][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9][16]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill Evacuate the area and alert your institution's EHS and emergency response team.

An eyewash station and safety shower must be readily accessible in any laboratory where this compound is handled.[5]

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while ensuring a safe environment for yourself and your colleagues.

References

  • Benchchem. Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
  • Benchchem. Navigating the Safe Disposal of 2,4,5-Trimethyl-4,5-dihydrothiazole: A Procedural Guide.
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Retrosynthesis Analysis

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[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol
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[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

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